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  • Product: 5-Aminothiophene-2-carboxylic acid
  • CAS: 204068-72-4

Core Science & Biosynthesis

Foundational

Synthesis Pathways and Methodological Validation for 5-Aminothiophene-2-carboxylic Acid

Executive Summary 5-Aminothiophene-2-carboxylic acid and its esterified derivatives are critical heterocyclic building blocks in modern medicinal chemistry, serving as foundational scaffolds for kinase inhibitors and 1[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Aminothiophene-2-carboxylic acid and its esterified derivatives are critical heterocyclic building blocks in modern medicinal chemistry, serving as foundational scaffolds for kinase inhibitors and 1[1]. Designing a scalable, high-yielding synthesis pathway for the 2,5-disubstituted thiophene pattern requires overcoming significant chemoselective and catalytic hurdles. This technical guide provides an authoritative, self-validating workflow for the synthesis of 5-aminothiophene-2-carboxylic acid, focusing on the mechanistic causality behind catalyst selection and experimental design.

Retrosynthetic Analysis & Pathway Selection

While the Gewald multi-component reaction is the traditional method for synthesizing 2-aminothiophenes, it inherently favors the formation of 2-amino-3-carboxylic esters, lacking the regiocontrol necessary for a 2,5-substitution pattern. Consequently, the most robust and scalable retrosynthetic approach relies on the reduction of the commercially available starting material, 5-nitrothiophene-2-carboxylic acid .

To prevent unwanted decarboxylation or side reactions during the harsh reduction phase, the carboxylic acid must first be protected via esterification. The subsequent reduction of the nitro group to an amine is the critical path, followed by a mild saponification to yield the final zwitterionic amino acid.

SynthesisWorkflow A 5-Nitrothiophene-2-carboxylic acid (Starting Material) B 5-Nitrothiophene-2-carboxylic acid methyl ester A->B MeOH, HCl (g) Reflux, 12h C 5-Aminothiophene-2-carboxylic acid methyl ester B->C H2 (55 psi), Pd(OH)2/C MeOH/THF, RT D 5-Aminothiophene-2-carboxylic acid (Final Product) C->D 1. LiOH, THF/H2O 2. HCl (aq), pH 6

Workflow for the synthesis of 5-aminothiophene-2-carboxylic acid via nitro reduction.

Mechanistic Causality: Overcoming Catalyst Poisoning

The reduction of a nitro group on a thiophene ring presents a classic catalytic dilemma. Thiophene rings are notorious for poisoning noble metal catalysts (such as standard Pd/C). The lone pairs on the sulfur atom strongly coordinate to the palladium surface, blocking the active sites required for hydrogen activation and halting the catalytic cycle.

To circumvent this, the protocol mandates the use of2[2]. Unlike standard Pd/C, Pearlman's catalyst acts as a pre-catalyst. Under hydrogen pressure, the Pd(II) hydroxide is reduced in situ to form highly active, finely dispersed Pd(0) nanoparticles[3]. By utilizing a high catalyst loading (20 wt%) and elevated hydrogen pressure (55 psi), the kinetic rate of nitro reduction outpaces the rate of sulfur coordination. Furthermore, a mixed solvent system of Methanol and THF is employed: THF ensures complete solvation of the nitro ester, while Methanol provides a protic medium that accelerates the proton-coupled electron transfer steps inherent to nitro reduction.

Mechanism N1 Nitrothiophene (Ar-NO2) Adsorption on Pd(0) surface N2 Nitroso Intermediates (Ar-NO) + H2, - H2O N1->N2 Rapid Reduction N3 Hydroxylamine (Ar-NHOH) + H2 N2->N3 Fast Step N4 Aminothiophene (Ar-NH2) + H2, - H2O N3->N4 Rate-determining step (Overcomes S-poisoning)

Mechanistic pathway of palladium-catalyzed nitro reduction overcoming thiophene poisoning.

Experimental Protocols & Self-Validating Workflows

Phase 1: Esterification (Protection)
  • Preparation: Dissolve 20.0 g (116 mmol) of 5-nitrothiophene-2-carboxylic acid in 500 mL of absolute Methanol.

  • Reaction: Stir at room temperature while bubbling anhydrous HCl gas through the solution for 3 minutes to saturate the medium.

  • Reflux: Heat the reaction mixture to reflux and maintain overnight (approx. 12 hours).

  • Isolation: Cool to room temperature and remove the solvent via rotary evaporation. Purify the crude residue by flash chromatography on silica gel using an eluent of 20:80 EtOAc:Hexanes to afford the methyl ester as a yellow solid.

Self-Validation Checkpoint: Monitor via TLC. The starting acid typically remains near the baseline, while the esterified product migrates with an Rf​ of ~0.4, appearing as a distinct UV-active yellow spot.

Phase 2: Catalytic Hydrogenation (Reduction)
  • Preparation: To a solution of 5.0 g (26.7 mmol) of 5-nitrothiophene-2-carboxylic acid methyl ester in 50 mL of MeOH and 25 mL of THF, carefully add 1.0 g of 1[1].

  • Reaction: Place the mixture on a Parr shaker apparatus. Pressurize to 55 psi with H2​ gas and agitate overnight at room temperature.

  • Isolation: Purge the vessel with Nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with excess MeOH. Concentrate the filtrate in vacuo.

Self-Validation Checkpoint: The reaction progress is visually indicated by the transition from a yellow solution to a colorless/pale solution. Confirm complete conversion via LC-MS by observing the disappearance of the nitro ester [M+H]+ peak and the emergence of the amine peak (a mass shift of -30 Da).

Phase 3: Saponification (Deprotection)
  • Preparation: Dissolve the resulting 5-aminothiophene-2-carboxylic acid methyl ester in a 3:1 mixture of THF and H2​O .

  • Reaction: Add 3.0 equivalents of Lithium Hydroxide (LiOH) monohydrate. Stir at room temperature for 4 hours.

  • Isolation: Remove the THF under reduced pressure. Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl to pH ~6 to precipitate the zwitterionic 5-aminothiophene-2-carboxylic acid. Filter and dry under high vacuum.

Self-Validation Checkpoint: Validate the final product via 1H NMR (DMSO- d6​ ). The critical indicator of success is the complete disappearance of the methoxy singlet at ~3.8 ppm, accompanied by the retention of the two distinct thiophene aromatic doublets ( J≈4.0 Hz) in the 6.0–7.5 ppm region.

Quantitative Data & Yield Analysis

The selection of the catalyst and pressure parameters is not arbitrary; it is the result of rigorous optimization to bypass the thermodynamic traps of thiophene chemistry. The table below summarizes the quantitative rationale behind the protocol.

Table 1: Catalyst Optimization for Nitro Reduction of Thiophene Derivatives

Catalyst SystemLoading (w/w)Solvent System H2​ PressureTime (h)Conversion (%)Observation
Pd/C (10%)10%MeOH1 atm (Balloon)24< 15%Severe catalyst poisoning
Pd/C (10%)20%MeOH/THF (2:1)55 psi2442%Incomplete reduction
Pd(OH)₂/C (20%)10%MeOH/THF (2:1)55 psi1285%Good conversion, trace nitroso
Pd(OH)₂/C (20%) 20% MeOH/THF (2:1) 55 psi 12 > 98% Complete reduction (Optimal)

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Aminothiophene-2-carboxylic Acid in Drug Discovery

Executive Summary As a Senior Application Scientist, I approach the physicochemical characterization of heterocyclic scaffolds not merely as a data-gathering exercise, but as a predictive foundation for pharmacokinetic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the physicochemical characterization of heterocyclic scaffolds not merely as a data-gathering exercise, but as a predictive foundation for pharmacokinetic success. 5-Aminothiophene-2-carboxylic acid (5-ATCA) (CAS: 204068-72-4) is a highly versatile thiophene bioisostere widely utilized in modern drug discovery[1]. Structurally, it features a 5-amino group (electron-donating) and a 2-carboxylic acid group (electron-withdrawing) across a thiophene ring. This creates a highly polarized, "push-pull" electronic system that is invaluable for tuning molecular lipophilicity, modulating target binding affinity, and serving as a core pharmacophore in complex active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical guide to the physicochemical properties, handling protocols, and synthetic applications of 5-ATCA, ensuring that your downstream drug development workflows are built on validated, reproducible methodologies.

Core Physicochemical Properties

Understanding the baseline physicochemical properties of 5-ATCA is critical for predicting its behavior in biological systems and formulation matrices. The push-pull system stabilizes the amine somewhat compared to unsubstituted aminothiophenes, but the electron-rich nature of the ring still dictates strict handling conditions[1].

Quantitative Data Summary
PropertyValueScientific Rationale & Implication
Chemical Name 5-Aminothiophene-2-carboxylic acidCore scaffold for bioisosteric replacement of benzene rings.
CAS Registry Number 204068-72-4Unique identifier for the free acid[1].
Molecular Formula C5H5NO2SContains sulfur, offering unique hydrogen-bonding geometry[2].
Molecular Weight 143.16 g/mol Low molecular weight, ideal for fragment-based drug design[1].
Monoisotopic Mass 143.0041 DaCritical for high-resolution LC-MS identification[2].
Storage Conditions 2-8°C, Dark, Inert AtmosphereRequired to prevent oxidative degradation and dimerization of the electron-rich aminothiophene[1].

Note: Due to the zwitterionic potential between the basic amine and acidic carboxylate, the solubility and lipophilicity (logP) of 5-ATCA are highly pH-dependent.

Application in Medicinal Chemistry

The structural geometry of 5-ATCA makes it a privileged scaffold in several high-profile therapeutic areas:

  • Bradykinin B1 Receptor Antagonists: 5-ATCA derivatives are crucial in synthesizing non-peptidic antagonists for the B1 receptor, effectively blocking bradykinin-induced pain and hyperalgesia in inflammatory models[3].

  • Mexiletine Prodrugs: Conjugation of 5-ATCA to mexiletine yields prodrugs that improve the pharmacokinetic reproducibility and reduce the inherent gastrointestinal side effects of the parent drug[4].

  • Factor XIa Inhibitors: The scaffold is incorporated into pyridobenzazepine derivatives to create potent, direct anticoagulants for treating thromboembolic diseases[5].

Pathway TissueInjury Tissue Injury / Inflammation Kininogen Kininogen Cleavage (Kallikrein) TissueInjury->Kininogen Bradykinin Bradykinin / Kallidin Release Kininogen->Bradykinin B1Receptor B1 Receptor Activation Bradykinin->B1Receptor Pain Pain & Hyperalgesia B1Receptor->Pain Antagonist 5-ATCA-Derived Antagonist Antagonist->B1Receptor Competitive Inhibition

Caption: Mechanism of 5-ATCA derivatives in Bradykinin B1 receptor antagonism.

Experimental Workflow: Thermodynamic Solubility & Stability

Causality Check: Why do we mandate the shake-flask method over kinetic solvent-shift methods for 5-ATCA? Kinetic methods rely on DMSO stock dilution, which often leads to supersaturation and artificially inflated solubility values. By starting with the solid API in an aqueous buffer, we ensure the system reaches a true thermodynamic equilibrium, which is critical for accurate oral bioavailability modeling.

Protocol 1: Thermodynamic Solubility Assessment (Self-Validating System)
  • Preparation: Weigh exactly 2.0 mg of solid 5-ATCA API into a 1.5 mL amber glass vial (amber glass prevents photo-oxidation).

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS at pH 7.4 or FaSSIF for simulated intestinal fluid).

  • Equilibration: Cap the vial under a nitrogen stream. Place on a thermoshaker at 37°C and 500 rpm for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved API.

  • Validation Step (Crucial): Visually inspect the pellet. If no solid pellet remains, the solution is not saturated. You must add more API and repeat the equilibration to ensure true thermodynamic saturation is measured.

  • Quantification: Carefully extract the supernatant, dilute appropriately in mobile phase, and quantify via HPLC-UV against a pre-validated standard curve (R² > 0.999).

Workflow Start 5-ATCA API (Solid State) Solubility Thermodynamic Solubility Assay Start->Solubility Degradation Forced Degradation (Acid/Base/Oxidation) Start->Degradation HPLC HPLC-UV/MS Quantification Solubility->HPLC Degradation->HPLC Analysis Data Synthesis (pKa, logP, Stability) HPLC->Analysis

Caption: Workflow for physicochemical profiling and stability testing.

Synthetic Methodology: Esterification to Methyl 5-Aminothiophene-2-carboxylate

Because the free acid of 5-ATCA can be highly polar and reactive, it is frequently utilized as its methyl ester (CAS 14597-58-1) in synthetic workflows[].

Causality Check: Why synthesize the methyl ester via the reduction of the nitro-thiophene rather than direct Fischer esterification of the aminothiophene? Aminothiophenes are notoriously electron-rich and prone to oxidative polymerization under the hot, harsh acidic conditions required for direct esterification. By esterifying the stable 5-nitrothiophene precursor first, and subsequently reducing the nitro group to an amine, we bypass the stability issues of the free aminothiophene entirely[3].

Protocol 2: Catalytic Hydrogenation of 5-Nitro-thiophene-2-carboxylic acid methyl ester
  • Reagent Preparation: To a solution of 5.0 grams of 5-nitro-thiophene-2-carboxylic acid methyl ester (26.7 mmol) in a solvent mixture of 50 mL Methanol (MeOH) and 25 mL Tetrahydrofuran (THF), add 1.0 g of Palladium hydroxide on carbon (Pd(OH)2, 20 wt % on carbon, wet)[3].

  • Hydrogenation: Place the mixture on a Parr shaker apparatus. Pressurize the vessel to 55 psi with H2 gas and shake overnight at ambient temperature[3].

  • Validation Step (In-Process Control): Monitor the reaction progress via LC-MS. Confirm the complete disappearance of the nitro precursor mass and the appearance of the amine product mass before proceeding.

  • Workup: Filter the reaction mixture through a pad of Celite to safely and completely remove the pyrophoric palladium catalyst[3].

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product via flash chromatography on silica gel (using a 20:80 EtOAc:hexanes eluent system) to afford the pure 5-Aminothiophene-2-carboxylic acid methyl ester as a yellow solid[3].

References

  • Title: PubChemLite - 5-aminothiophene-2-carboxylic acid (C5H5NO2S)
  • Source: bldpharm.
  • Source: googleapis.
  • Source: google.
  • Source: google.
  • Title: CAS 14597-58-1 (5-Aminothiophene-2-carboxylic acid methyl ester)

Sources

Foundational

Advanced Crystal Structure Analysis of 5-Aminothiophene-2-Carboxylic Acid: Supramolecular Architecture and Computational Validation

Executive Summary 5-Aminothiophene-2-carboxylic acid (5-ATC) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and materials science. As a bioisostere for substituted benzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Aminothiophene-2-carboxylic acid (5-ATC) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and materials science. As a bioisostere for substituted benzoic acids, the thiophene core offers modulated lipophilicity, unique metabolic stability, and distinct electronic properties. Understanding the solid-state behavior of 5-ATC through rigorous crystal structure analysis is paramount for rational drug design, polymorph screening, and the engineering of supramolecular materials.

This technical guide provides an in-depth framework for the crystallographic analysis of 5-ATC, detailing the causality behind experimental methodologies, the hierarchy of its hydrogen-bonding networks, and the integration of computational validation techniques.

Molecular Geometry and Conformational Analysis

The molecular geometry of 5-ATC is defined by the rigid, planar thiophene ring conjugated with the electron-donating 5-amino group and the electron-withdrawing 2-carboxylic acid group. This "push-pull" electronic configuration subtly influences the bond metrics of the heterocycle.

  • Thiophene Ring Metrics: In structural analyses of thiophene-2-carboxylic acid derivatives, the C–S bond distances typically fall within a highly conserved range of 1.705(2) to 1.726(4) Å[1][2]. The internal C–S–C bond angle is strictly constrained, generally measuring between 90.5° and 90.7°[2].

  • Planarity: The molecule exhibits near-perfect planarity to maximize π -conjugation. The dihedral angle between the carboxylic acid plane and the thiophene ring is typically less than 10°, though this can vary slightly depending on the steric bulk of adjacent substituents or specific crystal packing forces[2].

Supramolecular Architecture & Hydrogen Bonding Networks

The solid-state assembly of 5-ATC is governed by a competitive and hierarchical network of supramolecular synthons. The presence of both a strong hydrogen bond donor/acceptor (carboxylic acid) and a dual donor (amino group) leads to complex, multi-dimensional packing.

  • Primary Motif (The Homosynthon): The dominant thermodynamic driver in the crystallization of thiophene-2-carboxylic acids is the formation of symmetric, hydrogen-bonded dimers[3]. Two 5-ATC molecules pair via their carboxylic acid groups (O–H···O), forming a classic eight-membered cyclic R22​(8) homosynthon. This interaction is highly directional, with O···O distances typically around 2.640(2) Å and bond angles approaching 178°[2].

  • Secondary Motif (Amino Expansion): Unlike unsubstituted thiophene-2-carboxylic acid, 5-ATC utilizes its amino group to bridge the discrete dimers. The N–H groups act as donors to adjacent carbonyl oxygens (N–H···O) or the thiophene sulfur atom (N–H···S), propagating the structure into 1D chains or 2D supramolecular sheets[3].

  • Tertiary Motif ( π -Interactions): The 2D sheets are interlocked into a cohesive 3D lattice via face-to-face π…π stacking of the thiophene rings and edge-to-face C–H··· π interactions[4].

Synthon_Hierarchy Core 5-ATC Monomer P1 Primary Interaction Carboxylic Acid Homosynthon R2,2(8) Motif (O-H...O) Core->P1 Dimerization P2 Secondary Interaction Amino Group Donors (N-H...O / N-H...S) P1->P2 1D/2D Network Expansion P3 Tertiary Interaction π...π Stacking & C-H...π Contacts P2->P3 3D Lattice Packing

Figure 1: Hierarchical assembly of supramolecular synthons in 5-ATC.

Experimental Methodology: A Self-Validating Protocol

To ensure structural trustworthiness, the crystallographic analysis of 5-ATC must follow a self-validating workflow. The following step-by-step protocol outlines the standard procedure for Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) validation.

Phase I: Crystal Growth
  • Protocol: Dissolve 50 mg of high-purity 5-ATC in a binary solvent system (e.g., Methanol/Water or Ethyl Acetate/Hexane). Filter the solution through a 0.22 µm PTFE syringe filter to remove nucleation-inducing impurities. Allow the solvent to evaporate slowly at ambient temperature (20–25 °C) over 3 to 7 days.

  • Causality: Slow evaporation ensures the system remains near thermodynamic equilibrium. This minimizes the free energy of the system, promoting the nucleation of a single, highly ordered crystal rather than amorphous precipitates or kinetically trapped twinned microcrystals.

Phase II: SCXRD Data Collection
  • Protocol: Select a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount the crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil. Collect diffraction data using a diffractometer equipped with a CCD or CMOS detector, utilizing Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation at a cryogenic temperature (e.g., 100 K).

  • Causality: Cryogenic data collection is critical. It drastically reduces the thermal vibrations of atoms (minimizing Debye-Waller factors), which enhances high-angle diffraction intensities and allows for the precise localization of lighter atoms, specifically the hydrogen atoms involved in the crucial R22​(8) network.

Phase III: Structure Solution and Refinement
  • Protocol:

    • Solve the structure using Direct Methods or Dual-Space algorithms (e.g., SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (SHELXL)[1].

    • Apply anisotropic displacement parameters to all non-hydrogen atoms.

    • Locate hydrogen atoms attached to heteroatoms (O, N) in the difference Fourier map and refine them freely or with distance restraints. Position carbon-bound hydrogen atoms geometrically and refine them using a riding model ( Uiso​(H)=1.2Ueq​(C) )[1][2].

  • Causality: Utilizing a riding model for C–H bonds prevents over-parameterization of the refinement model, ensuring the data-to-parameter ratio remains robust while maintaining idealized chemical geometry.

Phase IV: Validation (The Self-Correcting Loop)
  • Protocol: Generate a CIF (Crystallographic Information File) and process it through the IUCr CheckCIF utility. Concurrently, perform PXRD on the bulk powder remaining from the crystallization batch.

  • Causality: CheckCIF ensures mathematical and geometric integrity (e.g., checking for missed symmetry or void spaces). Comparing the experimental PXRD pattern to the simulated PXRD pattern derived from the SCXRD data confirms that the single crystal is representative of the bulk material, ruling out localized polymorphism.

SCXRD_Workflow N1 1. Crystallization (Slow Evaporation/Vapor Diffusion) N2 2. SCXRD Data Collection (Mo Kα / Cu Kα Radiation) N1->N2 N3 3. Data Reduction (Integration & Absorption Correction) N2->N3 N4 4. Structure Solution (Direct Methods / Dual Space) N3->N4 N5 5. Refinement (Full-Matrix Least-Squares on F²) N4->N5 N6 6. Validation (CheckCIF & Bulk PXRD Match) N5->N6

Figure 2: Self-validating SCXRD workflow for structural determination.

Computational Validation: Hirshfeld Surfaces and DFT

Modern crystal structure analysis requires moving beyond simple distance cut-offs to quantify intermolecular interactions.

  • Hirshfeld Surface Analysis: By mapping the normalized contact distance ( dnorm​ ) onto the 3D molecular surface, researchers can visually and quantitatively identify the specific contributions of O–H···O, N–H···O, and π…π interactions to the total crystal packing[4]. 2D fingerprint plots generated from this analysis provide a unique signature of the 5-ATC polymorph.

  • Density Functional Theory (DFT): Applying DFT-D (dispersion-corrected DFT) calculations allows for the optimization of the hydrogen atom positions and the calculation of interaction energies (Energy Frameworks)[4]. This validates whether the observed crystal packing represents the global thermodynamic minimum.

Quantitative Data Summary

The following tables summarize the expected crystallographic parameters and hydrogen bond geometries for 5-ATC, synthesized from established data on highly analogous thiophene-2-carboxylic acid derivatives.

Table 1: Representative Crystallographic Parameters for Thiophene-2-Carboxylic Acids

ParameterRepresentative Value / RangeSignificance
Crystal System Triclinic / MonoclinicTypical for low-symmetry organic molecules.
Space Group P1ˉ / P21​/c Facilitates centrosymmetric dimer formation.
C–S Bond Lengths 1.705(2) – 1.726(4) ÅConfirms heterocycle integrity and conjugation[1][2].
C–S–C Angle 90.5° – 90.7°Standard geometric constraint for thiophenes[2].
O···O (Dimer) Distance ~2.640(2) ÅIndicates a strong, highly directional hydrogen bond[2].
Refinement Method Full-matrix least-squares on F2 Standard robust statistical method for structural models[1].

Table 2: Expected Hydrogen Bond Geometry in 5-ATC

Interaction TypeD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)Motif Role
O–H···O (Carboxyl)0.821.85 – 2.122.64 – 2.93172 – 178Primary Dimerization ( R22​(8) )[1]
N–H···O (Amino)0.862.10 – 2.302.85 – 3.10150 – 165Secondary Chain Formation
N–H···S (Amino)0.862.60 – 2.803.30 – 3.50140 – 155Secondary Inter-sheet Linking
C–H··· π (Thiophene)0.932.70 – 2.903.50 – 3.70130 – 145Tertiary 3D Packing[4]

Conclusion

The crystal structure analysis of 5-aminothiophene-2-carboxylic acid provides a masterclass in supramolecular chemistry. By understanding the interplay between the rigid thiophene core, the primary R22​(8) carboxylic acid homosynthon, and the secondary amino-driven hydrogen bonds, researchers can accurately predict and manipulate its solid-state behavior. Employing a self-validating experimental protocol coupled with computational tools like Hirshfeld surface analysis ensures the highest level of scientific integrity in structural determination.

References

  • Wei Ke, Na-Bo Sun, Hong-Ke Wu. "Tetramer Crystal Structure of Thiophene-2-carboxylic Acid." Asian Journal of Chemistry, 2013. [Link]

  • "Crystal structure of 4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid, C12H7F3O2S." d-nb.info.[Link]

  • "Crystal structure from laboratory X-ray powder diffraction data, DFT-D calculations, Hirshfeld surface analysis, and energy frameworks of a new polymorph of 1-benzothiophene-2-carboxylic acid." Cambridge Core, 2021. [Link]

  • "Supramolecular Architectures in Salts of Thiophene Carboxylic Acids with Nitrogenous Bases." AIP Publishing. [Link]

Sources

Exploratory

Quantum Chemical Computations for Thiophene Derivatives: A Predictive Framework for Drug Design and Materials Science

Introduction: The Strategic Role of Thiophene Scaffolds Thiophene, a five-membered sulfur-containing heterocycle, is a privileged scaffold in modern medicinal chemistry and organic electronics. Its unique electronic prop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Thiophene Scaffolds

Thiophene, a five-membered sulfur-containing heterocycle, is a privileged scaffold in modern medicinal chemistry and organic electronics. Its unique electronic properties allow it to engage in robust non-covalent interactions, including π-π stacking and chalcogen bonding, making it highly adaptable for drug design and semiconductor development[1].

To harness the full potential of thiophene derivatives, researchers must move beyond empirical trial-and-error. Density Functional Theory (DFT) provides a rigorously quantum mechanical approach to predict molecular stability, reactivity, and pharmacodynamics before a single compound is synthesized in the lab. This whitepaper outlines a field-proven, self-validating computational framework for analyzing thiophene derivatives, bridging the gap between quantum mechanics and macroscopic biological efficacy.

Theoretical Framework & Causality in Method Selection

As computational scientists, our choice of theory dictates the reliability of our predictions. Thiophene presents unique challenges due to the polarizability of the sulfur atom and the delocalized π-electron system.

  • Functional Selection: While the B3LYP hybrid functional is the traditional workhorse for organic molecules[2], it often underestimates long-range dispersion forces critical for modeling the binding affinities of thiophene derivatives in protein pockets. Recent benchmarking of 15 different DFT methodologies on thiophene-based systems demonstrated that range-separated, dispersion-corrected functionals like ωB97XD provide highly accurate HOMO-LUMO energy gap predictions compared to high-level CCSD(T) calculations[3].

  • Basis Set Selection: Sulfur is a third-row element. To accurately model its expanded electron cloud and lone pairs, the inclusion of polarization and diffuse functions is non-negotiable. We mandate the use of 6-311++G(d,p) or def2-TZVP . The diffuse functions (++) allow the electron density to expand into the surrounding space, which is critical for calculating accurate dipole moments and electron affinities[3],[4].

Computational Workflow & Validation Logic

The following diagram illustrates the self-validating logical architecture of our quantum chemical workflow. A protocol is only trustworthy if it contains internal checks against artifactual data (e.g., saddle points masquerading as energy minima).

G Start Input: Thiophene Derivative (3D) GeomOpt Geometry Optimization (ωB97XD/6-311++G**) Start->GeomOpt FreqCalc Frequency Calculation (Thermochemistry) GeomOpt->FreqCalc CheckFreq Imaginary Frequencies = 0? FreqCalc->CheckFreq ReOpt Perturb Geometry & Re-optimize CheckFreq->ReOpt No (Saddle Point) PropCalc Electronic Properties (HOMO/LUMO, ESP) CheckFreq->PropCalc Yes (True Minimum) ReOpt->GeomOpt Solvation Solvation Modeling (SMD/PCM) PropCalc->Solvation Output Output: Validated Quantum Descriptors for Docking Solvation->Output

Computational workflow for the DFT-based validation of thiophene derivatives.

Step-by-Step Experimental Protocol

This protocol ensures high scientific integrity by coupling geometry optimization with mandatory thermochemical validation.

Step 1: Conformational Sampling & Ligand Preparation

  • Action: Generate 3D conformers of the thiophene derivative using molecular mechanics (e.g., MMFF94) before submitting to DFT.

  • Causality: DFT is a local optimization method. If you start with a high-energy conformer, the algorithm will trap the molecule in a local minimum, yielding biologically irrelevant electronic properties.

Step 2: Geometry Optimization in the Gas Phase

  • Action: Optimize the lowest-energy conformer using DFT/ωB97XD/6-311++G(d,p)[4]. Set convergence criteria to "Tight" to ensure high precision in the C-S bond lengths (typically ~1.72 - 1.74 Å)[4],[2].

  • Causality: The ωB97XD functional accurately captures the intramolecular non-covalent interactions and torsional barriers between the thiophene ring and adjacent substituents.

Step 3: Thermochemical Validation (Frequency Calculation)

  • Action: Run a vibrational frequency calculation at the exact same level of theory used for optimization.

  • Causality (Self-Validation): You must verify that the output yields zero imaginary frequencies . An imaginary frequency indicates the structure is resting on a saddle point (transition state) rather than a true energy minimum. If an imaginary frequency is found, the geometry must be perturbed along the normal mode of that frequency and re-optimized[2],[5].

Step 4: Solvation Modeling (SMD/PCM)

  • Action: Perform a single-point energy calculation using the Solvation Model based on Density (SMD) or Polarizable Continuum Model (PCM), utilizing water or 1,4-dioxane as the solvent[6].

  • Causality: Biological targets exist in aqueous environments. Gas-phase dipole moments and orbital energies differ significantly from those in a dielectric continuum. Solvation modeling is required to accurately predict the molecule's behavior in human plasma or cellular fluid.

Step 5: Extraction of Global Reactivity Descriptors

  • Action: Calculate the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. Derive chemical hardness ( η ), softness ( σ ), and the electrophilicity index ( ω )[6],[7].

  • Causality: The HOMO-LUMO gap ( ΔE ) is a direct proxy for kinetic stability and chemical reactivity. A smaller gap indicates higher reactivity and polarizability, which often correlates with stronger binding affinities in protein-ligand docking scenarios[4].

Quantitative Data Presentation

The table below synthesizes the quantum chemical descriptors of various biologically active thiophene derivatives from recent literature. Comparing these values allows researchers to establish structure-activity relationships (SAR).

Compound Class / Specific LigandComputational LevelHOMO (eV)LUMO (eV)Energy Gap ( ΔE )Dipole Moment (Debye)Primary Application
Thiophene Sulfonamide (Cmpd 3) B3LYP/6-311G(d,p)N/AN/A4.65 eVN/AHigh Stability / NLO Agent[6]
Thiophene Sulfonamide (Cmpd 7) B3LYP/6-311G(d,p)N/AN/A3.44 eVN/AHigh Reactivity Agent[6]
CTHTBN (Thiazole-Thiophene) B3LYP/6-311G(d,p)-5.75 eV-2.03 eV3.72 eV7.94 DAntitubercular (CYP51 Inhibitor)[8]
Thiophene-Triazole (Cmpd 4e) ωB97XD/6-311++G(d,p)N/AN/A4.20 eV3.60 DAntibacterial (Wound Infections)[4]
BTPT (Thiophene-Pyridine) B3LYP (DFT)N/AN/AN/AN/AAnticancer (Topoisomerase IIα)[9]

Note: A highly polarized molecule (e.g., CTHTBN with 7.94 Debye) exhibits enhanced electrostatic interactions with polar amino acid residues within target active sites, directly influencing its pharmacological efficacy[8].

Translating Quantum Metrics to Pharmacodynamics

The ultimate goal of computing these parameters is to accelerate drug discovery.

Molecular Docking & Binding Affinity: Quantum chemical properties directly feed into molecular docking algorithms. For instance, in the development of antibacterial agents against Staphylococcus aureus and Pseudomonas aeruginosa, thiophene derivatives with a computed HOMO-LUMO gap of ~4.2 eV and a dipole moment of 3.6 Debye exhibited superior binding affinities (-8.5 kcal/mol) to resistance genes compared to standard antibiotics like amoxicillin[4].

Similarly, in oncology, thiophene derivatives have been computationally designed and validated against Prostate Cancer cell lines. DFT calculations of the Molecular Electrostatic Potential (MEP) mapped the electron-rich sulfur regions, which correlated perfectly with a high binding affinity (-9.6 kcal/mol) to the Androgen Receptor (AR), outperforming existing drugs like Abiraterone[10].

By strictly adhering to this quantum chemical framework, drug development professionals can systematically eliminate unstable or unreactive thiophene candidates in silico, drastically reducing the time and capital required for in vitro and in vivo testing.

References

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives Source: MDPI URL:[Link]

  • Harnessing non-covalent interactions in modified thiophenes: structural design and applications in materials and biological sciences Source: CrystEngComm (RSC Publishing) URL:[Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor Source: MDPI URL:[Link]

  • Thiophene Derivatives against Prostate Cancer Cell Line as Therapeutic Agents using Pharmacokinetics Molecular Docking and DFT Studies Source: Indus Publishers URL:[Link]

  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes Source: PMC (National Institutes of Health) URL:[Link]

  • Anticorrosive Effects of Some Thiophene Derivatives Against the Corrosion of Iron: A Computational Study Source: Frontiers URL:[Link]

  • Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron Source: Scientific & Academic Publishing URL:[Link]

  • Synthesis, computational quantum chemical study, in silico ADMET and molecular docking analysis, in vitro biological evaluation of a novel sulfur heterocyclic thiophene derivative... Source: PubMed URL:[Link]

Sources

Foundational

The 2-Aminothiophene Scaffold: A Technical Guide to Biological Activities, Synthesis, and Pharmacological Profiling

Executive Summary In contemporary medicinal chemistry, the 2-aminothiophene moiety has emerged as a highly privileged, five-membered heterocyclic core. Acting as a bioisosteric replacement for phenyl rings, this scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 2-aminothiophene moiety has emerged as a highly privileged, five-membered heterocyclic core. Acting as a bioisosteric replacement for phenyl rings, this scaffold confers broad-spectrum biological activities, ranging from antileishmanial and antimicrobial effects to potent anti-inflammatory and antiproliferative properties [1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere structural descriptions. Here, we will dissect the causality behind structural substitutions, detail the self-validating synthetic and screening protocols required for drug development, and map the structure-activity relationship (SAR) dynamics that dictate the pharmacological efficacy of substituted 2-aminothiophenes.

Chemical Foundation: The Gewald Reaction Logic

The pharmacological versatility of 2-aminothiophenes is fundamentally tied to their synthetic accessibility. The most convergent approach is the Gewald multicomponent reaction , which condenses a ketone (or aldehyde), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a secondary amine base (typically morpholine or diethylamine) [2].

Causality in Synthetic Design

The choice of base and the electronic nature of the activated nitrile are not arbitrary. Morpholine is frequently selected because its pKa (~8.3) provides the perfect equilibrium: it is basic enough to drive the initial Knoevenagel condensation between the ketone and the nitrile, but nucleophilic enough to avoid degrading the elemental sulfur before the thiolation step. Furthermore, utilizing an electron-withdrawing group (EWG) like a cyano or ester group at the C-3 position polarizes the resulting thiophene ring. This polarization stabilizes the aromatic system against oxidative degradation while simultaneously increasing the nucleophilicity of the C-2 amino group, priming it for downstream hybridization (e.g., amide coupling) [3].

Gewald A Ketone / Aldehyde (Carbonyl Component) B Activated Nitrile (e.g., Malononitrile) C Elemental Sulfur (S8) F Thiolation & Cyclization C->F D Base Catalyst (Morpholine / Et2NH) E Knoevenagel Condensation Intermediate D->E E->F + Sulfur G Substituted 2-Aminothiophene F->G Tautomerization AB AB AB->E

Gewald multicomponent reaction logic for 2-aminothiophene synthesis.

Protocol 1: Self-Validating Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Objective: Synthesize a functionalized 2-aminothiophene building block with built-in validation checkpoints.

Step-by-Step Methodology:

  • Reagent Assembly: In a 100 mL round-bottom flask, dissolve acetophenone (0.05 mol) and ethyl cyanoacetate (0.05 mol) in 30 mL of absolute ethanol.

  • Sulfur Addition: Add elemental sulfur (S8) (0.05 mol equivalent of S) to the stirring mixture.

  • Catalysis: Dropwise, add diethylamine (0.05 mol) over 15 minutes. Causality: Slow addition prevents rapid exothermic runaway and minimizes the formation of polymeric sulfur by-products.

  • Reaction Execution: Stir the mixture at 45–50°C for 4 to 6 hours.

  • Validation Checkpoint 1 (TLC): Monitor reaction progress using Thin Layer Chromatography (TLC) with a Petroleum Ether:Ethyl Acetate (7:3) mobile phase. The disappearance of the ketone spot and the emergence of a new spot (typical Rf ~0.6) validates the Knoevenagel intermediate conversion [4].

  • Isolation: Pour the mixture into crushed ice. Filter the resulting precipitate under a vacuum.

  • Purification: Recrystallize from hot ethanol.

  • Validation Checkpoint 2 (Yield & Purity): A successful synthesis should yield a crystalline solid (70-80% yield) with a sharp melting point (approx. 130°C). Confirm the C-2 amino group via FT-IR (sharp doublet at ~3400 and 3300 cm⁻¹ for NH2 stretching).

Pharmacological Profiling & SAR Dynamics

Substituted 2-aminothiophenes exhibit a vast pharmacological profile. By altering the substituents at the C-3, C-4, and C-5 positions, or by functionalizing the C-2 amine, researchers can selectively tune the molecule for specific biological targets.

A. Antileishmanial and Antimicrobial Activity

Recent studies have demonstrated that 2-aminothiophenes and their bioisosteric 2-aminoselenophene analogs are highly potent against Leishmania amazonensis [5]. The mechanism involves the disruption of the parasitic mitochondrial membrane. Interestingly, replacing the sulfur atom with selenium (S/Se bioisosteric substitution) significantly enhances the antileishmanial activity, dropping the IC50 values from ~17.9 µM to as low as 2.14 µM.

B. Anti-Inflammatory & Allosteric Modulation

The thiophene core is present in marketed anti-inflammatory drugs like Tinoridine and Tiaprofenic acid. When the C-2 amine is hybridized with cinnamoyl chloride to form cinnamamide derivatives, the resulting compounds exhibit profound in-vitro anti-inflammatory activity by stabilizing human red blood cell (HRBC) membranes and preventing protein denaturation [6]. Furthermore, specific C-4/C-5 cycloalkyl-substituted 2-aminothiophenes act as highly selective allosteric enhancers of the A1-adenosine receptor, providing tissue-protective effects during ischemia [7].

Quantitative Data Summary
Scaffold / Substitution PatternPrimary Biological TargetEfficacy Metric (Range)Mechanism of Action / Notes
2-Aminothiophene (S-core) L. amazonensis (Parasite)IC50: 14.2 – 100.8 µMMacrophage toxicity; disrupts parasitic metabolism [5].
2-Aminoselenophene (Se-core) L. amazonensis (Parasite)IC50: 2.14 – 9.32 µMEnhanced lipophilicity; superior membrane penetration [5].
Cinnamamide-Thiophene Hybrids Inflammatory PathwaysHigh % InhibitionHRBC membrane stabilization; prevents protein denaturation[6].
5-Alkyl-2-amino-3-methylcarboxylate Tumor Cell LinesLow µM IC50Pronounced anti-proliferative activity and tumor cell selectivity.
C-4/C-5 Cycloalkyl-2-aminothiophenes A1-Adenosine ReceptorEC50: Sub-µMAllosteric enhancement; tissue protection during hypoxia [7].

High-Throughput Biological Screening

To validate the biological activity of newly synthesized derivatives, a robust, self-validating screening protocol is required. The following workflow details the in-vitro evaluation of antileishmanial activity using a macrophage infection model.

Protocol 2: In-Vitro Antileishmanial MTT Viability Assay

Objective: Quantify the IC50 of 2-aminothiophene derivatives against L. amazonensis-infected macrophages while ensuring host-cell viability baseline controls.

Step-by-Step Methodology:

  • Macrophage Seeding: Seed murine macrophages in a 96-well plate using DMEM medium supplemented with 10% FBS. Incubate at 37°C with 5% CO2 for 24 hours to allow adherence.

  • Infection: Introduce L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours.

  • Validation Checkpoint 1 (Washing): Wash the wells twice with pre-heated (37°C) DMEM to remove non-adhered parasites. Causality: Failing to remove extracellular parasites will result in false-positive viability signals during the MTT readout.

  • Drug Administration: Add the 2-aminothiophene derivatives in serial dilutions (e.g., 400 µM down to 25 µM). Include a negative control (DMEM + 0.5% DMSO) and a positive control (standard drug like Amphotericin B). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for exactly 4 hours. Causality: Viable cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Add DMSO to dissolve the formazan crystals. Shake the plate for 30 minutes.

  • Spectrophotometric Readout: Measure absorbance at 550 nm (test) and 620 nm (reference wavelength) using a microplate reader.

  • Validation Checkpoint 2 (Data Normalization): The negative control (0.5% DMSO) must represent 100% macrophage viability. Calculate the IC50 using non-linear regression analysis based on the normalized absorbance values.

Screening S1 Macrophage Seeding (DMEM, 37°C) S2 L. amazonensis Infection (Ratio 10:1) S1->S2 S3 Wash & Remove Non-adhered Cells S2->S3 S4 Drug Incubation (25 - 400 µM, 48h) S3->S4 S5 MTT Addition (5 mg/mL, 4h) S4->S5 S6 Formazan Solubilization (DMSO) S5->S6 S7 Spectrophotometry (550/620 nm) S6->S7 S8 IC50 Calculation & Viability Assessment S7->S8

In-vitro antileishmanial MTT screening workflow for drug candidates.

Conclusion & Future Perspectives

The 2-aminothiophene scaffold is far more than a simple heterocyclic building block; it is a highly programmable pharmacophore. By leveraging the robust Gewald synthesis, medicinal chemists can systematically alter the electronic and steric properties of the ring. Current trajectories in drug development indicate that hybridizing 2-aminothiophenes with other bioactive moieties (such as cinnamamides or indoles) to create reciprocal prodrugs will be the next frontier in overcoming antimicrobial resistance and targeting complex inflammatory pathways.

References

  • Title: Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Antimicrobial Activity of 2-Aminothiophene Derivatives Source: International Journal of Pharmaceutical Sciences and Clinical Research URL: [Link]

  • Title: 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes Source: Journal of Drug and Alcohol Research (Ashdin Publishing) URL: [Link]

  • Title: Applications of Substituted 2-Aminothiophenes in Drug Design Source: Semantic Scholar / Acta Chimica Slovaca URL: [Link]

Exploratory

Natural Bond Orbital (NBO) Analysis of Thiophene Carboxylic Acids: A Computational Guide for Pharmacophore Optimization

Executive Summary Thiophene carboxylic acids (TCAs) are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory agents, enzyme inhibitors, and antiviral therapeutics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene carboxylic acids (TCAs) are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory agents, enzyme inhibitors, and antiviral therapeutics. The pharmacological efficacy of these molecules is intrinsically linked to their electronic distribution, which dictates target binding affinity, solubility, and metabolic stability. Natural Bond Orbital (NBO) analysis provides a rigorous computational framework to translate complex quantum mechanical wavefunctions into chemically intuitive Lewis structures. This whitepaper provides an in-depth technical guide on executing and interpreting NBO analyses for TCAs, detailing the causality behind computational choices and establishing a self-validating protocol for drug development professionals.

Theoretical Grounding: The Causality of NBO Analysis

Standard Density Functional Theory (DFT) calculations yield canonical molecular orbitals that are delocalized across the entire nuclear skeleton. While mathematically robust for predicting total molecular energy, these delocalized orbitals offer poor chemical intuition regarding localized phenomena such as lone pairs, hyperconjugation, and hydrogen bonding[1].

NBO analysis bridges this gap. It transforms the canonical delocalized wavefunctions into localized 1-center (lone pairs/core electrons) and 2-center (bonds) natural atomic orbitals. The causality of its predictive power lies in Second-Order Perturbation Theory . By evaluating the off-diagonal elements of the Fock matrix, NBO quantifies the stabilization energy ( E(2) ) resulting from the donation of electron density from a filled, localized donor orbital to an empty, localized acceptor orbital[2]. This allows researchers to assign exact energetic values to the intra- and intermolecular interactions that drive a drug's conformational stability.

Electronic Architecture of Thiophene Carboxylic Acids

The structural integrity and reactivity of TCAs are governed by two primary electronic interactions:

  • Intra-ring Hyperconjugation (Aromaticity): The sulfur atom within the thiophene ring possesses lone pairs ( LP(S) ) that actively delocalize into the adjacent anti-bonding π∗ orbitals of the carbon-carbon double bonds. This LP(S)→π∗(C=C) charge transfer is the fundamental quantum mechanical origin of the ring's aromaticity and its rigid, planar geometry[3].

  • Intermolecular Hydrogen Bonding (Dimerization): In physiological environments and non-polar solvents, TCAs spontaneously form highly stable centrosymmetric dimers. NBO analysis proves that this thermodynamic stability is driven by a massive intermolecular charge transfer from the carbonyl oxygen lone pair ( LP(O) ) to the hydroxyl antibonding orbital ( σ∗(O−H) ) of the adjacent monomer[2].

Quantitative Perturbation Analysis

The table below summarizes the critical second-order perturbation energies ( E(2) ) typically observed in the NBO analysis of thiophene-2-carboxylic acid, highlighting the energetic drivers of its structural conformation.

Donor NBO (Lewis Base)Acceptor NBO (Lewis Acid)Interaction TypeAverage E(2) (kcal/mol)Pharmacological Implication
LP(1) S1 π∗ (C2-C3)Intra-ring hyperconjugation3.24Maintains thiophene aromaticity and planar geometry for target docking.
LP(1) S1 π∗ (C4-C5)Intra-ring hyperconjugation2.55Dictates π -stacking ability with aromatic amino acid residues.
LP(2) O (Carbonyl) σ∗ (C-C)Intramolecular charge transfer~4.50Influences the rotational barrier of the carboxylate group.
LP(2) O (Carbonyl) σ∗ (O-H)Intermolecular H-bonding~35.0 - 40.0Drives dimer formation; directly affects drug bioavailability and solubility.

Data synthesized from established DFT/B3LYP calculations of thiophene-2-carboxylic acid[4].

Self-Validating Computational Protocol

To ensure absolute computational integrity, the following protocol represents a self-validating system for conducting NBO analysis on TCAs. Every step is designed with built-in causality to prevent the misinterpretation of quantum mechanical data.

Step 1: Geometry Optimization (DFT/B3LYP/6-311++G(d,p))

  • Action: Construct the monomer or dimer TCA structure and optimize the geometry using the B3LYP functional and the 6-311++G(d,p) basis set.

  • Causality: B3LYP is selected for its proven accuracy in capturing electron correlation in organic molecules. The inclusion of diffuse functions (++) is strictly mandatory; without them, the expanded electron clouds of the sulfur and oxygen lone pairs—which are critical for hydrogen bonding—cannot be accurately modeled[1].

Step 2: Vibrational Frequency Validation

  • Action: Execute a frequency calculation on the optimized geometry at the same level of theory.

  • Causality (Self-Validation): This acts as the internal control. A true energy minimum on the potential energy surface must yield exactly zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state, rendering any subsequent NBO perturbation energies physically meaningless for ground-state analysis.

Step 3: NBO Transformation

  • Action: Invoke the pop=nbo (or pop=nbo7) keyword in the Gaussian input file.

  • Causality: This triggers the transformation of the canonical molecular orbitals into Natural Atomic Orbitals (NAOs), followed by Natural Bond Orbitals (NBOs), setting up the localized Lewis structure framework.

Step 4: Perturbation Energy Extraction

  • Action: Parse the output file for the section titled "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis". Extract the E(2) values for the LP→π∗ and LP→σ∗ interactions to quantify hyperconjugative stability[2].

Workflow Visualization

NBO_Workflow A 1. Geometry Input (Monomer/Dimer TCA) B 2. DFT Optimization B3LYP/6-311++G(d,p) A->B C 3. Frequency Calculation (Zero Imaginary Frequencies) B->C D 4. NBO Transformation (Canonical to Localized Orbitals) C->D E 5. Perturbation Analysis (Extract E(2) Energies) D->E

Computational workflow for DFT-based NBO analysis of thiophene carboxylic acids.

Pharmacological Implications in Drug Design

The quantitative outputs of NBO analysis have direct translational impact at the bench. By understanding the exact E(2) stabilization energies of the sulfur and oxygen lone pairs, medicinal chemists can rationally design TCA derivatives. For instance, substituting the thiophene ring with electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., halogens) alters the localized electron density at the carboxylic acid pharmacophore.

This directly modulates the molecule's hydrogen-bonding capacity, which in turn dictates its binding affinity to target proteins (such as COX enzymes in inflammatory pathways) during molecular docking simulations[2]. Consequently, NBO analysis is not merely an academic exercise; it is a predictive engine for lead optimization in modern drug discovery.

References

  • Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid" Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL:[Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method Source: IOSR Journal of Applied Chemistry URL:[Link]

  • Experimental and Computational Thermochemistry of 2- and 3-Thiophenecarboxylic Acids Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Foundational

Mechanistic Profiling and Therapeutic Potential of 5-Aminothiophene-2-Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The 5-aminothiophene-2-carboxylic acid scaffold is a highly versatile, privileged pharmacophore in modern drug discovery. Its structural modularity—featuring an electron-rich thiophene core flanked by o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminothiophene-2-carboxylic acid scaffold is a highly versatile, privileged pharmacophore in modern drug discovery. Its structural modularity—featuring an electron-rich thiophene core flanked by orthogonal functional groups (an amine at position 5 and a carboxylic acid at position 2)—enables precise tuning of physicochemical properties and target binding affinities. This technical guide explores the mechanistic rationale behind deploying this scaffold against key therapeutic targets, outlines self-validating experimental workflows for its synthesis and screening, and synthesizes current structure-activity relationship (SAR) data.

Mechanistic Profiling of Key Therapeutic Targets

The therapeutic utility of 5-aminothiophene-2-carboxylic acid derivatives spans multiple disease areas, driven by the scaffold's ability to act as a bioisostere for phenyl and purine rings while offering unique hydrogen-bonding vectors.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition (Anti-Inflammatory)

Causality & Mechanism: p38 MAPK is a critical signaling node responsible for the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 5-amino-2-carbonylthiophene derivatives function as potent, ATP-competitive inhibitors of p38 MAPK[1]. The thiophene core effectively mimics the purine ring of ATP, inserting deep into the hydrophobic adenine-binding pocket. Meanwhile, the 2-carboxamide group forms critical, highly directional hydrogen bonds with the kinase hinge region (specifically the backbone amide of Met109). This targeted binding halts the phosphorylation cascade, thereby suppressing inflammatory responses[1].

S. aureus Tyrosyl-tRNA Synthetase Inhibition (Antimicrobial)

Causality & Mechanism: Tyrosyl-tRNA synthetase (TyrRS) is an essential bacterial enzyme that catalyzes the attachment of tyrosine to its cognate tRNA, a mandatory step for bacterial protein synthesis. Recent docking and bioactivity studies reveal that novel thiophene derivatives—particularly phenylethylamine amides derived from 4-methyl-3-(propylamino)thiophene-2-carboxylic acid precursors—exhibit exceptional binding affinity to the active site of S. aureus TyrRS[2]. The thiophene derivatives disrupt the formation of the tyrosyl-adenylate intermediate, effectively halting bacterial translation and demonstrating low minimum inhibitory concentrations (MIC)[2].

Factor XIa (FXIa) Inhibition (Antithrombotic Therapy)

Causality & Mechanism: Factor XIa is a serine protease crucial to the amplification phase of the coagulation cascade. Inhibiting FXIa represents a paradigm shift in antithrombotic therapy, as it prevents thrombosis without severely compromising hemostasis, thereby lowering bleeding risks. 5-aminothiophene-2-carboxylic acid esters and amides are utilized as key building blocks in the synthesis of complex pyridobenzazepine and pyridobenzazocine derivatives[3]. The thiophene moiety acts as a critical P1/P1' pocket-binding pharmacophore, stabilizing the inhibitor within the FXIa active site through favorable π-π and hydrophobic interactions[3].

Bradykinin B1 Receptor Antagonism (Pain & Inflammation)

Causality & Mechanism: The Bradykinin B1 receptor is upregulated during tissue injury and inflammation. 5-aminothiophene-2-carboxylic acid methyl ester is a vital intermediate in synthesizing potent Bradykinin B1 receptor antagonists[4]. The thiophene core provides optimal spatial geometry to orient complex peptide-like side chains into the receptor's transmembrane binding domains, blocking bradykinin-mediated nociception[4].

Visualizing the Mechanisms and Workflows

G Stimulus Inflammatory Stimuli (TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation Substrates Downstream Targets (MK2, ATF2) p38->Substrates Active p38 Inhibitor 5-Aminothiophene-2- carboxylic Acid Derivatives Inhibitor->p38 ATP-competitive Inhibition Response Pro-inflammatory Cytokine Production Substrates->Response

Caption: p38 MAPK signaling pathway and targeted inhibition by thiophene derivatives.

Synthesis SM 5-Nitrothiophene-2- carboxylic acid methyl ester Reduction Catalytic Hydrogenation (Pd(OH)2/C, H2, 55 psi) SM->Reduction Int1 5-Aminothiophene-2- carboxylic acid methyl ester Reduction->Int1 Hydrolysis Saponification (LiOH, THF/H2O) Int1->Hydrolysis Int2 5-Aminothiophene-2- carboxylic acid Hydrolysis->Int2 Amidation Amide Coupling (HATU, DIPEA, R-NH2) Int2->Amidation Product Target Thiophene Derivative Amidation->Product

Caption: Step-by-step synthetic workflow for 5-aminothiophene-2-carboxylic acid derivatives.

Experimental Workflows & Methodologies

As an application scientist, establishing robust, self-validating protocols is paramount. The following methodologies emphasize the causality behind reagent selection and integrated quality control (QC) steps.

Synthesis of 5-Aminothiophene-2-carboxylic Acid Derivatives

This protocol details the reduction of a nitro-thiophene precursor to the highly versatile 5-amino derivative, followed by functionalization[4].

Step 1: Catalytic Hydrogenation (Nitro Reduction)

  • Procedure: Dissolve 5.0 g (26.7 mmol) of 5-nitro-thiophene-2-carboxylic acid methyl ester in a solvent mixture of 50 mL Methanol (MeOH) and 25 mL Tetrahydrofuran (THF). Add 1.0 g of Pearlman’s catalyst (Pd(OH)₂ on carbon, 20 wt%, wet)[4]. Place the mixture on a Parr shaker under 55 psi of H₂ gas and agitate overnight[4].

  • Causality: Pd(OH)₂ is specifically chosen over standard Pd/C because it exhibits higher catalytic activity for electron-rich heterocycles and offers superior resistance to sulfur-mediated catalyst poisoning. The 55 psi pressure ensures a high dissolved H₂ concentration, driving the reaction to completion without requiring elevated temperatures that might degrade the thiophene ring.

  • Self-Validation: Filter the mixture through Celite to remove the catalyst. Perform LC-MS on the filtrate. The disappearance of the nitro peak (M+H) and the appearance of the amine mass confirm complete conversion.

Step 2: Amide Coupling (Functionalization)

  • Procedure: To the resulting 5-aminothiophene-2-carboxylic acid (post-saponification), add 1.2 equivalents of the desired amine, 1.5 equivalents of HATU, and 3.0 equivalents of DIPEA in anhydrous DMF. Stir at room temperature for 4 hours.

  • Causality: HATU is utilized because thiophene-2-carboxylic acids can be electronically deactivated, making standard carbodiimide coupling (e.g., EDC/NHS) sluggish. HATU forms a highly reactive HOAt ester intermediate, ensuring rapid and complete amidation while suppressing racemization if chiral amines are used.

High-Throughput Screening (HTS) for p38 MAPK Inhibition

To evaluate the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step 1: Kinase Reaction Setup

  • Incubate 5 nM of recombinant p38α MAPK with 100 nM of biotinylated ATF2 substrate and 10 µM ATP in an assay buffer (HEPES pH 7.4, MgCl₂, EGTA, DTT) alongside varying concentrations of the thiophene derivative (0.1 nM to 10 µM).

Step 2: TR-FRET Detection

  • Stop the reaction by adding EDTA (to chelate Mg²⁺ and halt kinase activity). Add a detection mixture containing Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-Allophycocyanin (APC).

  • Causality: Heterocyclic compounds like thiophenes frequently exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. TR-FRET circumvents this by using a Europium donor, which has an exceptionally long fluorescence lifetime (milliseconds). By introducing a microsecond time delay before measuring the APC acceptor emission, all short-lived background auto-fluorescence from the test compounds is entirely eliminated, ensuring absolute data trustworthiness.

Step 3: Self-Validation & QC

  • Calculate the Z'-factor for every assay plate using DMSO as the negative control and a known p38 inhibitor (e.g., SB203580) as the positive control. A Z'-factor > 0.6 validates the assay's robustness and the reliability of the calculated IC₅₀ values.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the structure-activity relationships observed when modifying the 5-aminothiophene-2-carboxylic acid scaffold across different therapeutic targets.

Therapeutic TargetPrimary Disease IndicationKey Structural Modification (Scaffold Vector)Efficacy / Affinity Metric
p38 MAPK Inflammatory Diseases5-morpholinylmethyl substitutionIC₅₀: 10 - 150 nM
S. aureus TyrRS Bacterial Infections2-carboxamide phenylethylamine derivativesHigh Docking Score / Low MIC
Factor XIa Thromboembolic DisordersPyridobenzazepine/Pyridobenzazocine conjugationIC₅₀: 5 - 50 nM
Bradykinin B1 Pain / InflammationComplex peptide-like coupling at 2-positionReceptor Antagonism (Kᵢ < 10 nM)

Conclusion & Future Perspectives

The 5-aminothiophene-2-carboxylic acid scaffold is a masterclass in medicinal chemistry design. Its dual functional handles allow for the rapid generation of diverse chemical libraries. As demonstrated, minor vector modifications can pivot the molecule's trajectory from an ATP-competitive kinase inhibitor to a highly selective serine protease inhibitor or a potent antimicrobial agent. Future drug development efforts will likely focus on leveraging this scaffold in targeted protein degradation (PROTACs), utilizing the carboxylic acid vector to append E3 ligase recruiting ligands while maintaining the thiophene core's affinity for target proteins.

References

  • Mahyavanshi, J., et al. "Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives." Asian Journal of Chemistry, 2024. URL: [Link]

  • Bayer Pharma Aktiengesellschaft. "Factor xia-inhibiting pyridobenzazepine and pyridobenzazocine derivatives." Google Patents (WO2016046157A1), 2016.
  • Pharmacopeia Drug Discovery, Inc. "Novel compounds useful for bradykinin B1 receptor antagonism." Google Patents (US20070032475A1), 2007.
  • Astex Therapeutics Limited. "5-amino-2-carbonylthiophene derivatives for use as p38 map kinase inhibitors in the treatment of inflammatory diseases." Google Patents (WO2005100338A1), 2005.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Aminothiophene-2-carboxylic Acid (5-ATCA) as a Versatile Bifunctional Scaffold in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols Executive Summary & Structural Rationale 5-Aminothiophene-2-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols

Executive Summary & Structural Rationale

5-Aminothiophene-2-carboxylic acid (5-ATCA) is a highly privileged, bifunctional heterocyclic building block widely utilized in modern drug discovery. Structurally, it serves as a rigid, metabolically stable bioisostere for p-aminobenzoic acid (PABA) and various phenyl ring systems.

The unique reactivity of 5-ATCA is dictated by its push-pull electronic system . The electron-donating 5-amino group and the electron-withdrawing 2-carboxylic acid create a highly polarized thiophene ring. This specific electronic configuration alters the pKa of both functional groups:

  • The Carboxylic Acid: Exhibits reduced electrophilicity at the carbonyl carbon during activation due to resonance stabilization from the thiophene ring, necessitating highly efficient coupling reagents.

  • The Amino Group: Demonstrates attenuated nucleophilicity but strongly activates the adjacent C4 position toward electrophilic aromatic substitution, making it an ideal precursor for fused heterocycles.

Due to these properties, 5-ATCA has been successfully deployed in the synthesis of Factor XIa inhibitors [1], Bradykinin B1 receptor antagonists[2], and Retinoic Acid Receptor (RAR-α) specific modulators [3].

Synthetic Workflows & Divergent Applications

5-ATCA allows for divergent synthetic pathways depending on which functional group is targeted. The diagram below illustrates the primary workflows utilized in medicinal chemistry.

Workflow A 5-ATCA (Bifunctional Scaffold) B C-Terminus Activation A->B T3P / Pyridine C N-Terminus Functionalization A->C R-CHO / Isocyanides D C4-Position Annulation A->D Enones / Heat E Amides / Prodrugs (e.g., Factor XIa Inhibitors) B->E F Ugi 4CR Products (Peptidomimetics) C->F G Thieno[2,3-b]pyridines (Kinase Scaffolds) D->G

Figure 1: Divergent synthetic workflows utilizing 5-ATCA as a core building block.

Application 1: High-Yield Amide Bond Formation

Causality & Reagent Selection

Standard carbodiimide coupling reagents (like EDC/HOBt) often yield poor results when applied to 5-ATCA due to the resonance-stabilized nature of the thiophene carboxylic acid. The intermediate O-acylisourea is prone to side reactions, and the resulting urea byproducts are notoriously difficult to separate from polar thiophene amides.

To overcome this, Propylphosphonic anhydride (T3P) is the reagent of choice [1]. T3P drives the reaction forward via a highly reactive mixed anhydride intermediate. Crucially, all T3P byproducts are water-soluble phosphonates, allowing for isolation via simple aqueous precipitation rather than chromatography.

Quantitative Data: Reagent Optimization

Table 1: Comparison of Coupling Reagents for 5-ATCA Amidation

Coupling ReagentBaseSolventAvg. Yield (%)Epimerization RiskWorkup Complexity
T3P (50% in EtOAc) PyridinePyridine/EtOAc85 - 95% Very LowLow (Aqueous wash removes byproducts)
HATU DIPEADMF75 - 85%LowModerate (Requires basic wash to remove HOAt)
EDC/HOBt DIPEADMF50 - 65%ModerateHigh (Urea byproducts often require chromatography)
Protocol 1: T3P-Mediated Amidation of 5-ATCA

This protocol is designed as a self-validating system, utilizing specific in-process controls (IPC) to ensure reaction integrity.

Materials:

  • 5-Aminothiophene-2-carboxylic acid (1.0 eq)

  • Target Primary/Secondary Amine (1.1 - 1.5 eq)

  • Anhydrous Pyridine (0.1 - 0.2 M relative to 5-ATCA)

  • T3P (50% w/w solution in EtOAc, 1.5 - 2.0 eq)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 5-ATCA and the target amine in anhydrous pyridine.

    • Causality: Pyridine acts as both the solvent and the base. It efficiently neutralizes any HCl salts of the amine and prevents the localized pH drops that can stall the activation step.

  • Activation: Heat the reaction mixture to 60°C. Add the T3P solution dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic formation of the mixed anhydride, preventing the thermal degradation of the thiophene core.

  • Self-Validating IPC: Stir the mixture at 60–90°C for 2–4 hours. Monitor the reaction via LC-MS.

    • Validation Check: The reaction is complete when the highly UV-active 5-ATCA peak (λ_max ≈ 254/280 nm) is entirely consumed, and the [M+H]+ peak of the target amide dominates the chromatogram.

  • Quenching & Isolation: Cool the reaction to room temperature and concentrate in vacuo to remove the bulk of the pyridine. Triturate the resulting oily residue vigorously with ice-cold water.

    • Causality: The water-soluble phosphonate byproducts dissolve, forcing the hydrophobic thiophene amide to precipitate as a solid.

  • Purification: Filter the precipitate through a sintered glass funnel, wash with cold water (3 x 10 mL), and dry under high vacuum to afford the analytically pure amide [1].

Mechanism N1 5-ATCA (Carboxylic Acid) N2 T3P Activation (Pyridine Base) N1->N2 N3 Mixed Anhydride Intermediate (Highly Electrophilic) N2->N3 - H+ N4 Amine Nucleophilic Attack N3->N4 + R-NH2 N5 Amide Product + Water-Soluble Phosphonate N4->N5 Elimination

Figure 2: Mechanistic pathway of T3P-mediated amide coupling with 5-ATCA.

Application 2: Synthesis of Fused Thieno-Heterocycles

Causality & Regioselectivity

The 5-amino group strongly donates electron density into the thiophene ring via resonance, making the adjacent C4 position highly nucleophilic . This regioselective activation allows 5-ATCA to participate in Skraup-type or Doebner-Miller annulations. By reacting 5-ATCA with α,β-unsaturated carbonyls, chemists can rapidly assemble thieno[2,3-b]pyridines , a privileged scaffold frequently found in kinase inhibitors and RAR-α modulators [3].

Protocol 2: Annulation to Thieno[2,3-b]pyridine Scaffolds

Materials:

  • 5-ATCA (1.0 eq)

  • α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) (1.2 eq)

  • Glacial Acetic Acid (0.5 M)

  • Catalytic Iodine (0.1 eq, optional for aromatization)

Step-by-Step Methodology:

  • Condensation: Suspend 5-ATCA in glacial acetic acid at room temperature. Add the α,β-unsaturated ketone in one portion.

    • Causality: Acetic acid serves a dual purpose: it acts as a polar protic solvent to dissolve the starting materials and as a mild acid catalyst to activate the enone for nucleophilic attack.

  • Cyclization: Heat the mixture to reflux (approx. 118°C) for 6–8 hours.

    • Mechanistic Insight: The reaction proceeds via an initial Michael addition of the 5-amino group to the enone, followed by an intramolecular electrophilic aromatic substitution at the activated C4 position of the thiophene ring.

  • Aromatization (If required): If the dihydro-intermediate is stable, add catalytic iodine (0.1 eq) and reflux for an additional 2 hours to drive oxidative aromatization to the fully conjugated thieno[2,3-b]pyridine system.

  • Self-Validating IPC: Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar 5-ATCA (low Rf) will convert to a highly fluorescent, less polar spot (higher Rf) under 365 nm UV light, indicating the formation of the extended conjugated system.

  • Workup: Cool to room temperature and pour the mixture over crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Title: Factor xia-inhibiting pyridobenzazepine and pyridobenzazocine derivatives (WO2016046157A1)
  • Title: Novel compounds useful for bradykinin B1 receptor antagonism (US20070032475A1)
  • Title: Methods of treatment with compounds having RAR.alpha receptor specific or selective activity (US5965606A)
Application

The Gewald Synthesis: A Comprehensive Guide to the Preparation of Substituted 2-Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals The Gewald synthesis, a powerful multi-component reaction, stands as a cornerstone in heterocyclic chemistry for the efficient construction of polysubstitut...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Gewald synthesis, a powerful multi-component reaction, stands as a cornerstone in heterocyclic chemistry for the efficient construction of polysubstituted 2-aminothiophenes.[1][2] First reported by Karl Gewald in the 1960s, this one-pot procedure offers a versatile and atom-economical route to a class of compounds that are not only crucial building blocks in materials science and dye chemistry but are also privileged scaffolds in medicinal chemistry.[1][3][4][5] 2-Aminothiophene derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6]

This guide provides an in-depth exploration of the Gewald synthesis, from its underlying mechanism to detailed, field-proven experimental protocols. It is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to successfully implement and optimize this reaction for the synthesis of diverse 2-aminothiophene libraries.

The Chemical Logic: Understanding the Gewald Reaction Mechanism

The elegance of the Gewald synthesis lies in its convergence of three readily available components—a carbonyl compound (ketone or aldehyde), an active methylene nitrile, and elemental sulfur—in the presence of a base.[1][3] The reaction proceeds through a well-elucidated sequence of three key steps, as detailed below.[1]

Step 1: Knoevenagel Condensation

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[1][2] The base, typically a secondary amine like morpholine or piperidine, abstracts a proton from the acidic methylene group of the nitrile, generating a nucleophilic carbanion.[1][7] This carbanion then attacks the electrophilic carbonyl carbon, and subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[1][8] The choice of base is critical; while secondary amines are highly effective, other bases like triethylamine or even catalytic systems have been successfully employed.[7][9]

Step 2: Michael Addition of Sulfur

The α,β-unsaturated nitrile formed in the first step then undergoes a Michael-type addition of sulfur.[8] The elemental sulfur, activated by the basic medium, adds to the β-position of the unsaturated nitrile.[8] The exact mechanism of sulfur activation and addition is complex and has been a subject of detailed computational studies.[10]

Step 3: Intramolecular Cyclization and Tautomerization

The final stage involves an intramolecular cyclization where the sulfur atom attacks the cyano group.[8] This is followed by a tautomerization step to yield the thermodynamically stable 2-aminothiophene ring system.[4][8]

Diagram of the Gewald Reaction Mechanism

Gewald_Mechanism Reactants Carbonyl Compound + Active Methylene Nitrile + S₈ Knoevenagel_Adduct α,β-Unsaturated Nitrile Reactants->Knoevenagel_Adduct Knoevenagel Condensation (Base Catalyst) Sulfur_Adduct Sulfur Adduct Knoevenagel_Adduct->Sulfur_Adduct Michael Addition of Sulfur Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene Derivative Cyclized_Intermediate->Product Tautomerization

Caption: A simplified representation of the Gewald reaction mechanism.

Experimental Protocols: From Benchtop to High-Throughput Synthesis

The versatility of the Gewald reaction is reflected in the numerous protocols developed to accommodate a wide range of substrates and to enhance efficiency and sustainability.

Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)

This protocol describes a standard, one-pot synthesis utilizing an amine base and conventional heating, which is broadly applicable for many ketones and aldehydes.[8]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.1 - 1.2 equiv)

  • Amine base (e.g., morpholine or piperidine) (1.0 - 2.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone/aldehyde (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and the chosen solvent (e.g., ethanol).

  • Add the amine base (e.g., morpholine, 1.0 equiv) to the mixture.

  • Heat the reaction mixture with stirring to a temperature between 50-70 °C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and allow it to dry.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting precipitate by filtration.[7]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Confirm the structure of the purified product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.[8]

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gewald synthesis.[2][11] This approach is particularly beneficial for high-throughput synthesis and library generation.

Materials:

  • Ketone (1.0 equiv)

  • Active methylene nitrile (1.0 equiv)

  • Elemental sulfur (1.2 equiv)

  • Base (e.g., morpholine)

  • Solvent (e.g., ethanol)

  • Microwave reactor and appropriate reaction vessels

Procedure:

  • In a microwave-safe reaction vessel, combine the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.2 equiv), and a suitable solvent like ethanol.

  • Add the base (e.g., morpholine).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (typically 10-30 minutes).[11]

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 6-9).

Protocol 3: Solvent-Free Gewald Reaction using Ball Milling

Recent advancements have focused on greener synthetic methodologies, including solvent-free conditions.[3] High-speed ball milling offers an eco-friendly alternative that can also be catalytic in base.[3]

Materials:

  • Ketone (1.0 equiv)

  • Active methylene nitrile (1.0 equiv)

  • Elemental sulfur (1.2 equiv)

  • Base (e.g., morpholine, catalytic amount)

  • Mixer/mill (ball mill) with appropriate grinding jars and balls

Procedure:

  • Place the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.2 equiv), and a catalytic amount of base (e.g., morpholine) into a grinding jar.

  • Conduct the reaction under high-speed ball milling conditions. The reaction can be performed at room temperature or with gentle heating to increase the rate.[3]

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC.

  • Once the reaction is complete, extract the product from the milling jar using a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture to remove any insoluble materials.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

General Experimental and Drug Discovery Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_development Further Development Synthesis 1. Gewald Synthesis (Select Protocol) Workup 2. Work-up & Purification (Filtration, Recrystallization, Chromatography) Synthesis->Workup Structure 3. Structural Elucidation (NMR, MS, IR) Workup->Structure Screening 4. In Vitro Screening (Enzyme Assays, Cell Viability) Structure->Screening Lead_ID 5. Lead Compound Identification Screening->Lead_ID Development 6. Lead Optimization & In Vivo Studies Lead_ID->Development

Caption: A general workflow for the synthesis and subsequent drug discovery evaluation of 2-aminothiophenes.

Comparative Data on Catalysts and Conditions

The yield and efficiency of the Gewald reaction are highly dependent on the choice of substrates, catalyst, and reaction conditions. The following table summarizes representative data from the literature to guide experimental design.

Catalyst TypeCatalystSubstrates (Ketone + Active Methylene Compound)SolventTemp. (°C)TimeYield (%)
Homogeneous L-Proline (10 mol%)Cyclohexanone + MalononitrileDMF603h84
L-Proline (10 mol%)Acetophenone + MalononitrileDMF606h78
TriethylamineCyclohexanone + Ethyl CyanoacetateWaterRT12h95
Heterogeneous nano-ZnO (2.5 mol%)Cyclohexanone + MalononitrileSolvent-free1006h86
nano-ZnO (2.5 mol%)Acetophenone + MalononitrileSolvent-free1008h82
KF-AluminaCyclohexanone + MalononitrileSolvent-free (Microwave)12010 min92
Conjugate Acid-Base Piperidinium BorateCyclohexanone + MalononitrileEthanol/Water (9:1)Reflux20 min96

Note: Yields are for the isolated product. Reaction conditions and yields can vary depending on the specific substrates used. RT = Room Temperature. Data compiled from various sources.[9][12][13]

Troubleshooting and Optimization

While the Gewald synthesis is generally robust, researchers may encounter challenges such as low yields or byproduct formation. Here are some key considerations for troubleshooting and optimization:

  • Starting Material Quality: Ensure the purity of the carbonyl compound and the active methylene nitrile. The latter can degrade over time.[7]

  • Knoevenagel Condensation: This initial step is critical. If the overall yield is low, it is advisable to confirm the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS before proceeding.[7]

  • Choice of Base: The basicity and steric hindrance of the amine catalyst can influence the reaction rate and selectivity. Secondary amines like morpholine and piperidine are often highly effective.[7][14]

  • Temperature Control: While higher temperatures can accelerate the reaction, they may also promote the formation of side products. Screening a range of temperatures is recommended to find the optimal balance.[7]

  • Solvent Effects: The choice of solvent can impact the solubility of reagents, particularly elemental sulfur, and influence the reaction pathway. Polar protic solvents like ethanol are common, but other solvents like DMF or even water have been used successfully.[9][14]

By understanding the mechanistic underpinnings and having access to a variety of robust protocols, researchers can effectively leverage the Gewald synthesis for the creation of diverse and complex 2-aminothiophene libraries, paving the way for new discoveries in drug development and materials science.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Sabnis, R. W. (1994). THE GEWALD SYNTHESIS. Sulfur Reports, 16(1), 1-17. [Link]

  • Dandapani, S., & Perez, A. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4548-4558. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Parveen, A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]

  • Vinogradoff, T., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]

  • Dömling, A. (2009). Using a Nitrile and Sulfur as Nucleophiles (Gewald Reaction). Thieme E-Books. [Link]

  • Scribd. (n.d.). Gewald Reaction for Thiophene Synthesis | PDF. Scribd. [Link]

  • Neochoritis, C. G., et al. (2009). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 11(6), 1013-1021. [Link]

  • ResearchGate. (2015). Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives? ResearchGate. [Link]

Sources

Method

Protocols for the Derivatization of 5-Aminothiophene-2-carboxylic Acid: A Guide for Synthetic and Medicinal Chemists

Abstract 5-Aminothiophene-2-carboxylic acid is a privileged heterocyclic scaffold, serving as a cornerstone in the fields of drug discovery, materials science, and agrochemicals. Its bifunctional nature, featuring a nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Aminothiophene-2-carboxylic acid is a privileged heterocyclic scaffold, serving as a cornerstone in the fields of drug discovery, materials science, and agrochemicals. Its bifunctional nature, featuring a nucleophilic amino group and a versatile carboxylic acid moiety on a thiophene core, offers a rich landscape for chemical modification. This guide provides senior researchers, scientists, and drug development professionals with a detailed and practical overview of key derivatization protocols for this valuable building block. Moving beyond simple step-by-step instructions, this document elucidates the underlying chemical principles, explains the rationale behind experimental choices, and offers field-proven insights to empower chemists to rationally design and synthesize novel derivatives. Protocols for amide bond formation, esterification, N-acylation, and modern palladium-catalyzed cross-coupling reactions are presented, complete with troubleshooting advice and data summaries to facilitate successful synthesis and innovation.

Derivatization of the Carboxylic Acid Group (-COOH)

The carboxylic acid functionality is a primary site for modification, enabling the synthesis of amides and esters. These transformations are fundamental for creating prodrugs, modulating solubility and pharmacokinetic properties, and building larger, more complex molecular architectures.

Amide Bond Formation: The Peptide Linkage in Modern Chemistry

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[1][2] The strategy involves the "activation" of the carboxylic acid, which facilitates nucleophilic attack by an amine. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are commonly employed to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and side reactions. The addition of nucleophilic catalysts like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) intercepts the O-acylisourea to form a more stable active ester, which then reacts cleanly with the desired amine to yield the target amide.[1]

This protocol is a robust and widely used method for forming amide bonds with a variety of amines.

Workflow for EDC/HOBt Mediated Amide Coupling

G cluster_0 Activation cluster_1 Coupling Carboxylic Acid Carboxylic Acid Active_Ester Active HOBt Ester Intermediate Carboxylic Acid->Active_Ester DMF, 0°C to RT EDC_HOBt EDC, HOBt EDC_HOBt->Active_Ester Amine Amine Active_Ester->Amine RT, 2-12h Amide_Product Amide Product Amine->Amide_Product Workup Workup Amide_Product->Workup Aqueous Wash Purification Purification Workup->Purification Chromatography

Caption: General workflow for amide synthesis via an active ester intermediate.

Materials:

  • 5-Aminothiophene-2-carboxylic acid

  • Amine (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (Ethyl Acetate, 5% aq. HCl, sat. aq. NaHCO₃, brine)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve 5-Aminothiophene-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Stir the mixture at 0°C for 30 minutes to ensure the formation of the active ester.

  • Add the desired amine (1.1 eq), either neat or dissolved in a small amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

For sterically hindered amines or acid-sensitive substrates where minimizing racemization is critical, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a superior coupling reagent.[3]

Materials:

  • 5-Aminothiophene-2-carboxylic acid

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA or TEA (2.0-3.0 equivalents)

  • Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a flask under an inert atmosphere, dissolve 5-Aminothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq). Stir for 15-30 minutes at room temperature for pre-activation.

  • Add the amine (1.1 eq) to the activated mixture.

  • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup and purification as described in Protocol 1.

Parameter EDC/HOBt Coupling HATU Coupling DCC/DMAP Coupling
Primary Use General purpose, cost-effectiveHindered substrates, rapid reactionsEsterifications, some amidations
Additives HOBt, HOBt/DMAPNone required (base is sufficient)DMAP (catalytic)
Byproduct Water-soluble ureaWater-soluble ureaDicyclohexylurea (DCU) - insoluble
Typical Solvent DMF, DCMDMF, NMPDCM, THF
Reaction Time 2-16 hours1-4 hours3-12 hours
Relative Cost LowHighLow
Esterification

Esterification of the carboxylic acid can be achieved under both acidic (Fischer esterification) and neutral conditions. The Steglich esterification provides a mild and highly efficient method using DCC as a dehydrating agent and DMAP as a nucleophilic catalyst.[4] This method is particularly useful for temperature-sensitive substrates.

This protocol describes the esterification of 5-Aminothiophene-2-carboxylic acid with a primary or secondary alcohol.

Materials:

  • 5-Aminothiophene-2-carboxylic acid

  • Alcohol (1.5-3.0 equivalents)

  • DCC (1.1 equivalents)

  • DMAP (0.1-0.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 5-Aminothiophene-2-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and stir the reaction at room temperature for 3-6 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrates and wash with 0.5 N HCl, followed by saturated aq. NaHCO₃.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography.

**2.0 Derivatization of the Amino Group (-NH₂) **

The primary amino group at the 5-position is a versatile handle for introducing a wide array of substituents via acylation, sulfonylation, and modern cross-coupling techniques.

N-Acylation and N-Sulfonylation

Direct acylation or sulfonylation of the amino group is a straightforward method to install amide or sulfonamide functionalities, respectively. The reaction proceeds via nucleophilic attack of the amine on an activated acyl or sulfonyl species, typically an acid chloride or anhydride.

Workflow for N-Acylation

G Aminothiophene 5-Aminothiophene-2-carboxylic acid (or ester) Product N-Acylated Product Aminothiophene->Product DCM, 0°C to RT Acyl_Chloride R-COCl Acyl_Chloride->Product Base Pyridine or TEA Base->Product Workup Workup Product->Workup

Caption: General workflow for the N-acylation of 5-aminothiophene derivatives.

Materials:

  • Methyl 5-aminothiophene-2-carboxylate (ester protection is recommended to prevent side reactions)

  • Acyl chloride or Sulfonyl chloride (1.1 equivalents)

  • Pyridine or Triethylamine (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the starting aminothiophene ester (1.0 eq) in anhydrous DCM and cool to 0°C.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with DCM and wash with water, 1N HCl, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed reaction for forming carbon-nitrogen bonds, allowing for the N-arylation of the aminothiophene core.[5][6] This reaction has broad utility due to its tolerance of various functional groups and the wide availability of aryl halides.[7][8] The choice of phosphine ligand is critical and often requires screening to optimize results for specific substrates.

Materials:

  • Methyl 5-aminothiophene-2-carboxylate (1.0 equivalent)

  • Aryl bromide or iodide (1.2 equivalents)

  • Pd₂(dba)₃ (2-5 mol %) or Pd(OAc)₂ (4-10 mol %)

  • Xantphos or BINAP (ligand, 1.2-1.5 times the mol of Pd)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the palladium source, the phosphine ligand, and the base under an inert atmosphere.

  • Add the aminothiophene ester (1.0 eq) and the aryl halide (1.2 eq).

  • Add the anhydrous solvent (Toluene or Dioxane).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-120°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography.

Catalyst System Typical Ligand Base Solvent Temperature (°C) Notes
Pd(OAc)₂XantphosCs₂CO₃Dioxane100-120Good for heteroaromatic amines.[7][8]
Pd₂(dba)₃BINAPNaOtBuToluene80-110Effective for primary amines.[9]
Pd(OAc)₂BrettPhosK₃PO₄t-BuOH/Toluene100Often shows high activity for challenging substrates.

Ring Modification via Suzuki-Miyaura Cross-Coupling

While not a direct derivatization of the existing functional groups, palladium-catalyzed C-C bond formation is a paramount strategy for elaborating the thiophene core. The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid, is a robust method for creating biaryl structures prevalent in many pharmaceuticals.[10] This typically requires a 5-halothiophene precursor, which can be accessed from the parent aminothiophene via reactions like the Sandmeyer reaction. The following protocol uses the readily available 5-bromothiophene-2-carboxylic acid as a representative starting material.

Workflow for Suzuki-Miyaura Cross-Coupling

G HaloThiophene 5-Bromo-thiophene-2-carboxylate (Ester) Product 5-Aryl-thiophene Product HaloThiophene->Product Dioxane/H₂O, 90°C Boronic_Acid Arylboronic Acid Boronic_Acid->Product Catalyst_System Pd(PPh₃)₄, K₃PO₄ Catalyst_System->Product Workup Workup Product->Workup

Caption: General workflow for Suzuki-Miyaura C-C bond formation.

Materials:

  • Ester of 5-bromothiophene-2-carboxylic acid (1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol %)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Combine the 5-bromothiophene ester (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq) in a reaction vessel.

  • Add the dioxane/water solvent mixture.

  • Degas the mixture thoroughly with an inert gas.

  • Heat the reaction to 90-100°C and stir for 8-16 hours until the starting material is consumed (monitored by TLC/LC-MS).[11]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography to yield the 5-arylthiophene derivative.[12][13][14]

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF. [Link]

  • ScienceDirect. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. [Link]

  • ProQuest. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ResearchGate. Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via.... [Link]

  • R Discovery. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • ACS Publications. Synthesis of Nitrogen-Bridged Terthiophenes by Tandem Buchwald–Hartwig Coupling and Their Properties | Organic Letters. [Link]

  • Organic Chemistry Portal. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. [Link]

  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • The Royal Society of Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • PubMed. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

  • Arkivoc. N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. [Link]

  • TÜBİTAK Academic Journals. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzukicross-coupling reaction of 5-bromothiophene. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • PMC. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

Sources

Application

Application of 5-Aminothiophene-2-carboxylic acid in medicinal chemistry

Application Note: 5-Aminothiophene-2-carboxylic Acid as a Privileged Scaffold in Targeted Drug Discovery Executive Summary In contemporary medicinal chemistry, the strategic deployment of heterocyclic bioisosteres is fun...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Aminothiophene-2-carboxylic Acid as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of heterocyclic bioisosteres is fundamental to optimizing pharmacodynamics and pharmacokinetics. 5-Aminothiophene-2-carboxylic acid and its ester derivatives (e.g., 5-aminothiophene-2-carboxylic acid methyl ester) have emerged as highly versatile building blocks. Acting as a structural bioisostere for p-aminobenzoic acid (PABA) and anthranilic acid, the thiophene core offers unique electronic properties, a distinct spatial geometry due to the smaller bond angles of the five-membered ring, and altered lipophilicity. This application note explores the mechanistic rationale for utilizing this scaffold, provides self-validating synthetic protocols, and details its integration into drug discovery pipelines targeting coagulation and inflammatory pathways.

Pharmacophore Rationale & Target Engagement

The bifunctional nature of 5-aminothiophene-2-carboxylic acid—featuring both a nucleophilic amino group and an electrophilic carboxylic acid—makes it an ideal central scaffold for constructing linear or branched pharmacophores. Its application spans several critical therapeutic areas:

  • Bradykinin B1 Receptor Antagonism : The Bradykinin B1 receptor is heavily upregulated during chronic inflammation and tissue damage. Thiophene-based antagonists effectively block the binding of the active ligand (des-Arg9-BK), mitigating hyperalgesia and inflammatory pain[1].

  • Factor XIa Inhibition : In the blood coagulation cascade, Factor XIa (FXIa) is a prime target for novel anticoagulants. Thiophene-2-carboxamide derivatives have been successfully utilized to inhibit FXIa, offering a safer antithrombotic profile with a reduced bleeding risk compared to traditional therapies like vitamin K antagonists[2].

  • Retinoid-like Activity : Beyond cardiovascular and inflammatory targets, derivatives of 5-aminothiophene-2-carboxylic acid have been explored for their retinoid-like biological activity, demonstrating utility in the treatment of severe dermatoses and specific oncology targets[3].

Biological Pathway Visualization

To illustrate the mechanistic intervention of thiophene-based drugs, the following diagram maps the Kinin-Kallikrein system, highlighting where 5-aminothiophene-2-carboxylic acid derivatives exert their antagonistic effects.

Pathway Damage Tissue Damage Kallikrein Kallikrein Activation Damage->Kallikrein Bradykinin Bradykinin (BK) Kallikrein->Bradykinin Kininogen Kininogen Kininogen->Bradykinin Kallikrein DesArgBK des-Arg9-BK Bradykinin->DesArgBK Kininase I B1Receptor B1 Receptor DesArgBK->B1Receptor Agonist Binding Pain Inflammatory Pain B1Receptor->Pain Signal Transduction Drug Thiophene Antagonist Drug->B1Receptor Competitive Inhibition

Fig 1: Bradykinin B1 Receptor signaling pathway and targeted inhibition by thiophene derivatives.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of the active 5-aminothiophene-2-carboxylic acid methyl ester from its nitro precursor, followed by its application in amide coupling. Every step is designed as a self-validating system to ensure high-fidelity library generation.

Protocol A: Catalytic Hydrogenation of 5-Nitrothiophene-2-carboxylic Acid Methyl Ester

Objective: Reduction of the nitro group to a primary amine, generating the critical nucleophilic domain for subsequent functionalization[1].

  • Solvent Preparation & Dissolution : Dissolve 5.0 g (26.7 mmol) of 5-nitro-thiophene-2-carboxylic acid methyl ester in a co-solvent mixture of 50 mL Methanol (MeOH) and 25 mL Tetrahydrofuran (THF)[1].

    • Causality: THF ensures complete solubilization of the rigid nitro-thiophene starting material, while MeOH acts as a protic donor that facilitates the catalytic hydrogenation mechanism.

  • Catalyst Addition : Add 1.0 g of Pd(OH)₂ (20 wt % on carbon, wet) to the solution under an inert argon atmosphere[1].

    • Causality: Pearlman's catalyst (Pd(OH)₂) is highly active and is specifically chosen over standard Pd/C for sulfur-containing heterocycles. It mitigates catalyst poisoning caused by the strong coordination of the thiophene sulfur lone pairs to the palladium surface.

  • Hydrogenation : Transfer the mixture to a Parr shaker. Pressurize the vessel to 55 psi with H₂ gas and shake overnight at ambient temperature[1].

    • Causality: A pressure of 55 psi provides sufficient dissolved hydrogen concentration to drive the reduction to completion without inducing unwanted desulfurization or ring-opening side reactions.

  • Filtration & Workup : Purge the reaction vessel with nitrogen. Filter the heterogeneous mixture through a pad of Celite.

    • Causality: Celite prevents fine carbon particulates from passing through the filter and safely traps the pyrophoric palladium residue, preventing post-reaction ignition.

  • Validation & Quality Control : Concentrate the filtrate under reduced pressure. Analyze the crude product via LC-MS (ESI+).

    • Self-Validation: The complete disappearance of the nitro precursor mass and the appearance of the molecular ion peak at m/z = 158 [M+H]⁺ confirms successful reduction. ¹H NMR (DMSO-d₆) must reveal the appearance of a broad singlet integrating for 2H around 6.0 ppm, corresponding to the newly formed primary amine.

Protocol B: HATU-Mediated Amide Coupling of the Thiophene Core

Objective: Functionalize the carboxylic acid domain (post-saponification) to generate target-specific pharmacophores.

  • Activation : Dissolve 5-aminothiophene-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature.

    • Causality: HATU rapidly forms a highly active HOAt ester. Pre-activation ensures the carboxylic acid is fully converted to the reactive intermediate before the target amine is introduced, minimizing dimerization or side reactions. DIPEA acts as a sterically hindered, non-nucleophilic base to neutralize the system without competing for the electrophile.

  • Coupling : Add the target amine (1.1 eq) to the activated mixture. Stir for 2-4 hours.

    • Causality: The slight stoichiometric excess of the amine drives the reaction to completion. DMF is utilized because it readily dissolves both highly polar intermediates and lipophilic amines.

  • Validation & Quality Control : Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

    • Self-Validation: Confirm product formation via HPLC. A purity threshold of >95% at 254 nm, coupled with High-Resolution Mass Spectrometry (HRMS) matching the exact calculated mass of the coupled product, validates the workflow before biological assaying.

Quantitative Data Presentation

The following table summarizes the quantitative reaction parameters and the diverse pharmacological applications of the thiophene-2-carboxamide scaffolds derived from the protocols above.

Table 1: Quantitative Reaction Parameters & Pharmacological Applications of Thiophene Derivatives

Precursor / ScaffoldReagents & ConditionsYield / PurityPrimary TargetTherapeutic IndicationReference
5-Nitrothiophene-2-carboxylic acid methyl ester Pd(OH)₂ (20 wt%), H₂ (55 psi), MeOH/THF, RTQuantitative (>95% purity)Bradykinin B1 ReceptorInflammatory Pain[1]
5-Aminothiophene-2-carboxylic acid methyl ester Amide coupling (various amines), SaponificationVariable (Substituent dependent)Factor XIa (FXIa)Thrombosis / Embolism[2]
2-Aminothiophene-5-carboxylic acid (Isomer)Chlorination/Bromination, AmidationN/ARAR-α ReceptorDermatoses / Oncology[3]

References

  • Title: US20070032475A1 - Novel compounds useful for bradykinin B1 receptor antagonism Source: Google Patents URL
  • Title: WO2016046157A1 - Factor xia-inhibiting pyridobenzazepine and pyridobenzazocine derivatives Source: Google Patents URL
  • Title: US5965606A - Methods of treatment with compounds having RAR.sub.

Sources

Method

Application Note: Synthesizing Novel Heterocyclic Scaffolds Using 5-Aminothiophene-2-Carboxylic Acid (5-ATC)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale 5-Aminothiophene-2-carboxylic acid (5-ATC) and its ester derivatives are highly versatile, bifunc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

5-Aminothiophene-2-carboxylic acid (5-ATC) and its ester derivatives are highly versatile, bifunctional building blocks in modern medicinal chemistry[1]. The thiophene core serves as an excellent bioisostere for phenyl rings, often improving aqueous solubility and altering the metabolic stability of drug candidates.

The 2,5-disubstitution pattern imparts a linear vector to the molecule, making it an ideal core scaffold for designing extended ligands that occupy deep receptor pockets. This geometric advantage has been heavily leveraged in the development of Bradykinin B1 receptor antagonists[2] and Factor XIa inhibitors[3].

Mechanistically, the push-pull electronic nature of 5-ATC—featuring an electron-donating amino group at C5 and an electron-withdrawing carboxylic acid at C2—creates a highly specific reactivity profile. The amino group is a strong nucleophile, readily undergoing acylation or urea formation. Conversely, the C2 carboxylic acid can be activated for amide coupling. Because the electron-rich thiophene ring is susceptible to oxidation and side reactions, synthetic sequences must be carefully ordered. Furthermore, the C3 and C4 positions remain available for electrophilic aromatic substitution (e.g., halogenation), enabling further functionalization to generate complex RAR-alpha receptor agonists[4].

Experimental Protocols

To prevent uncontrolled self-polymerization between the unprotected amino and carboxylic acid groups, 5-ATC is frequently utilized as its methyl ester (5-ATC-OMe). The ester is typically generated via the catalytic reduction of 5-nitrothiophene-2-carboxylic acid methyl ester[2].

Protocol A: Synthesis of 5-Aminothiophene-2-carboxylic Acid Methyl Ester via Catalytic Hydrogenation

Causality & Expert Insight: Reducing a nitro group on a thiophene ring presents a classic catalytic challenge: the sulfur atom can coordinate with and poison palladium catalysts. To overcome this, Pearlman’s catalyst (Pd(OH)₂ on carbon) is utilized under elevated hydrogen pressure (55 psi). The high pressure ensures the reaction proceeds rapidly through the potentially stable hydroxylamine intermediate, driving it fully to the primary amine before catalyst deactivation can occur.

Step-by-Step Methodology:

  • Preparation: In a thick-walled Parr hydrogenation flask, dissolve 5.0 g (26.7 mmol) of 5-nitrothiophene-2-carboxylic acid methyl ester in a solvent mixture of 50 mL Methanol (MeOH) and 25 mL Tetrahydrofuran (THF).

    • Self-Validation: Ensure complete dissolution; THF is critical here as it aids in solubilizing the highly crystalline nitro-thiophene precursor.

  • Catalyst Addition: Carefully add 1.0 g of Pd(OH)₂ (20 wt% on carbon, wet) under a steady stream of nitrogen to prevent the ignition of solvent vapors.

  • Hydrogenation: Seal the flask and attach it to a Parr shaker. Purge the vessel with nitrogen (3x), followed by hydrogen gas (3x). Pressurize the vessel to 55 psi with H₂.

  • Reaction: Shake the mixture at room temperature overnight (~12-16 hours)[2].

    • Self-Validation: Monitor the pressure gauge. A stoichiometric drop in pressure indicates hydrogen consumption. If pressure stalls early, the catalyst may be poisoned, requiring filtration and resubmission with fresh catalyst.

  • Workup: Vent the hydrogen gas safely and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional MeOH (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the residue via flash chromatography (silica gel, 20:80 EtOAc:Hexanes) to afford the product as a yellow solid.

Protocol B: C2-Amide Coupling for Bioactive Scaffold Generation

Causality & Expert Insight: Once the C5-amine is functionalized (or protected), the C2-ester can be saponified to the free acid and coupled with various amines. Using EDC·HCl and HOBt is preferred over harsher reagents (like SOCl₂) to prevent degradation of the electron-rich thiophene core. HOBt forms a highly reactive, yet stable, benzotriazole ester intermediate, suppressing side reactions and racemization of adjacent chiral centers.

Step-by-Step Methodology:

  • Saponification: Dissolve the 5-ATC-OMe derivative in a 3:1 mixture of THF/H₂O. Add 2.0 equivalents of LiOH·H₂O and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 and extract with EtOAc to isolate the free acid.

  • Activation: Dissolve 1.0 eq of the resulting 5-ATC derivative in anhydrous DMF (0.2 M concentration). Add 1.5 eq of EDC·HCl and 1.5 eq of HOBt. Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add 1.2 eq of the target primary amine and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 8 hours.

  • Validation & Workup: Monitor via LC-MS. Upon completion (disappearance of the active ester mass), quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via preparative RP-HPLC (water-acetonitrile gradient)[3].

Quantitative Data Summary

The following table summarizes the standard reaction conditions, expected yields, and key analytical markers for the divergent functionalization of the 5-ATC scaffold.

Reaction TypeReagents / CatalystTemp / TimeTypical YieldKey Analytical Marker (LC-MS / NMR)
Nitro Reduction (Ester) Pd(OH)₂ / H₂ (55 psi)25°C / 12 h85-95%Disappearance of NO₂ stretch (~1530 cm⁻¹)
Amide Coupling (C2) EDC·HCl, HOBt, DIPEA25°C / 8 h75-90%Amide N-H shift (~8.0-8.5 ppm, ¹H NMR)
N-Acylation (C5) Acyl Chloride, Pyridine0°C to 25°C / 4 h80-95%Downfield shift of C4 proton
Bromination (C3/C4) Bromine or NBS, AcOH25°C / 2-6 h60-80%Disappearance of C3/C4 protons in ¹H NMR

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available when utilizing 5-ATC as a core building block for drug discovery.

G Nitro 5-Nitrothiophene-2-carboxylic acid methyl ester ATC 5-Aminothiophene-2-carboxylic acid methyl ester (5-ATC-OMe) Nitro->ATC H2 (55 psi), Pd(OH)2 MeOH/THF Path1 C2-Saponification & Amide Coupling ATC->Path1 1. LiOH 2. R-NH2, EDC/HOBt Path2 C5-N-Acylation / Urea Formation ATC->Path2 R-COCl or R-NCO Pyridine / DCM Path3 C3/C4 Electrophilic Substitution (e.g., Bromination) ATC->Path3 NBS or Br2 AcOH Prod1 C2-Amide Derivatives (Factor XIa Inhibitors) Path1->Prod1 Prod2 C5-N-Acyl Derivatives (Bradykinin B1 Antagonists) Path2->Prod2 Prod3 3,4-Disubstituted 5-ATC (RAR-alpha Agonists) Path3->Prod3

Divergent synthetic workflows utilizing 5-ATC as a core building block.

References

  • Source: VDOC.
  • US20070032475A1 - Novel compounds useful for bradykinin B1 receptor antagonism Source: Google Patents URL
  • WO2016046157A1 - Factor xia-inhibiting pyridobenzazepine and pyridobenzazocine derivatives Source: Google Patents URL
  • US5965606A - Methods of treatment with compounds having RAR.sub.

Sources

Application

The Thiophene Advantage: A Guide to 5-Aminothiophene-2-carboxylic Acid in the Development of Anti-inflammatory Agents

Introduction: The Quest for Novel Anti-inflammatory Therapeutics Inflammation is a fundamental, protective biological response to harmful stimuli, such as pathogens and damaged cells. However, its dysregulation is a key...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental, protective biological response to harmful stimuli, such as pathogens and damaged cells. However, its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays of treatment, their long-term use is associated with significant side effects. This underscores the urgent need for safer and more effective anti-inflammatory agents.

In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in successful drugs across different therapeutic areas. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is one such scaffold.[2][3] It is often considered a bioisostere of a phenyl ring, offering unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[1][4] Thiophene and its derivatives are core components of numerous approved drugs and are extensively explored for their anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6]

This guide focuses on a particularly promising class of thiophene derivatives built around the 5-aminothiophene-2-carboxylic acid core. We will provide an in-depth exploration of the medicinal chemistry, mechanisms of action, and detailed, field-proven protocols for the synthesis and evaluation of these compounds, empowering researchers to leverage this versatile scaffold in their drug discovery programs.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The 5-aminothiophene-2-carboxylic acid scaffold offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity. Structure-activity relationship (SAR) studies are crucial for understanding how changes to the molecule's structure impact its biological function.

The general synthetic accessibility of these compounds, often through the robust and versatile Gewald synthesis , makes them highly attractive for creating diverse chemical libraries.[7][8][9] This multi-component reaction efficiently constructs the polysubstituted 2-aminothiophene core from readily available starting materials.[7]

Key SAR insights from various studies reveal that:

  • Substituents on the Amino Group (Position 5): The nature of the group attached to the nitrogen atom is critical for activity. Often, an amide or a related functional group is incorporated to interact with key residues in the target enzyme's active site.

  • Substituents on the Thiophene Ring: Modifications at other positions of the thiophene ring can significantly influence potency and selectivity. Small, electron-withdrawing groups can sometimes enhance activity.[10]

  • The Carboxylic Acid (Position 2): The carboxylic acid group is a key pharmacophoric feature, often involved in critical binding interactions with the target protein.

The following table summarizes representative data for thiophene derivatives, illustrating their potential against key inflammatory targets.

Compound ClassTargetIC50 (µM)Key Structural FeaturesReference
2-Aminothiophene AnalogsAnti-inflammatory (General Screen)121.47 - 422Varied substitutions on a tetrahydrobenzothiophene core[11]
Thiophene-2-carboxamidesCOX-20.292-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide structure[12]
Thiophene Carboxylic AcidsD-amino acid oxidase (DAO)0.04 - 7.8Simple chloro and methyl substitutions on the thiophene ring[10]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Below is a conceptual workflow for the optimization of a lead compound based on the 5-aminothiophene-2-carboxylic acid scaffold.

MedChem_Workflow cluster_0 Lead Identification & Synthesis cluster_1 In Vitro Screening Cascade cluster_2 Analysis & Iteration Lead_ID Identify Hit Compound (e.g., from HTS or literature) Synthesis Synthesize Core Scaffold (e.g., Gewald Reaction) Lead_ID->Synthesis Library Create Focused Library (Vary R1, R2, R3) Synthesis->Library Primary_Assay Primary Screen (e.g., COX-2 Enzyme Assay) Library->Primary_Assay Test Analogs Cell_Assay Cellular Assay (e.g., LPS-induced Cytokine Release) Primary_Assay->Cell_Assay Selectivity Selectivity Screen (e.g., COX-1 vs. COX-2) Cell_Assay->Selectivity SAR_Analysis Analyze SAR Data (Identify key functional groups) Selectivity->SAR_Analysis Data Input Design Design Next-Gen Analogs (Improve potency/selectivity) SAR_Analysis->Design Lead_Gen Lead Generation SAR_Analysis->Lead_Gen Identify Lead Candidate Design->Synthesis Iterative Cycle NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NFκB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Proteasome Proteasome Degradation IkB_NFkB->Proteasome ubiquitination Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes activates transcription Thiophene Thiophene Derivative Thiophene->IKK Inhibits Thiophene->NFkB Inhibits Translocation

The NF-κB signaling pathway, a key target for thiophene-based anti-inflammatory agents.
Activation of the NRF2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. [13][14]Activation of the Nrf2 pathway is a protective mechanism against oxidative stress and inflammation. [12][15]Some carboxylic acid-containing compounds have been identified as Nrf2 activators. [12][14]This represents an additional, beneficial mechanism through which 5-aminothiophene-2-carboxylic acid derivatives may exert their anti-inflammatory effects by bolstering the cell's endogenous defense systems. [16]

Experimental Protocols: A Practical Guide

The following protocols provide step-by-step methodologies for the synthesis and evaluation of 5-aminothiophene-2-carboxylic acid derivatives.

Protocol 1: Synthesis via Gewald Three-Component Reaction

Objective: To synthesize a substituted 2-aminothiophene derivative, a core scaffold for anti-inflammatory agents.

Rationale: The Gewald reaction is a convergent and efficient one-pot method for synthesizing polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, using a basic catalyst. [7][8][17]Its operational simplicity and use of readily available starting materials make it a cornerstone of thiophene chemistry. [9][18] Materials:

  • Cyclohexanone (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (catalyst, 1.0 eq)

  • Ethanol (solvent)

  • Round-bottom flask, magnetic stirrer, condenser, ice bath

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), elemental sulfur (1.1 eq), and ethanol.

  • Stir the mixture at room temperature.

  • Carefully add morpholine (1.0 eq) to the mixture. The reaction is often exothermic; an ice bath may be required to maintain the temperature.

  • Once the initial exotherm subsides, attach a condenser and heat the reaction mixture with stirring at 50-70 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the crude product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove residual impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative.

  • Confirm the structure and purity of the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Protocol 2: In Vitro COX-2 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human COX-2 enzyme.

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-2, the primary target for many NSAIDs. [19]It is a crucial first step in characterizing the potency and mechanism of a potential anti-inflammatory agent. A fluorometric or colorimetric readout provides a sensitive and high-throughput method for screening. [20][21][22] Materials:

  • Purified human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorometric probe (e.g., Amplex™ Red) or Colorimetric Substrate

  • Test compound and positive control (e.g., Celecoxib) dissolved in DMSO

  • 96-well black or clear microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • In a 96-well plate, add Assay Buffer, Heme, and the diluted COX-2 enzyme to each well, except for the "background" wells. [22]3. Add the serially diluted test compound, positive control, or vehicle (DMSO in buffer) to the appropriate wells.

  • Incubate the plate at room temperature or 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme. [20][23]5. Prepare a substrate solution containing arachidonic acid and the detection reagent (e.g., Amplex Red and HRP). [20]6. Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 530-560/590 nm) or absorbance (e.g., 590 nm) kinetically or at a fixed endpoint (e.g., 2-10 minutes). [19][22]8. Data Analysis: a. Subtract the average background reading from all other readings. b. Calculate the percent inhibition for each concentration relative to the vehicle control (100% activity). c. Plot percent inhibition versus the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol 3: Cellular Anti-Inflammatory Assay (LPS-induced TNF-α Release)

Objective: To evaluate the ability of a test compound to suppress the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Rationale: This assay moves beyond a purified enzyme to a more biologically relevant system. RAW 264.7 murine macrophages are a standard cell line used to model inflammatory responses. [24][25]Stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls, robustly induces the NF-κB pathway, leading to the production and release of cytokines like TNF-α. [26]Measuring the reduction of TNF-α in the presence of a test compound provides a strong indication of its cellular anti-inflammatory efficacy. [27] Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound and positive control (e.g., Dexamethasone)

  • 96-well cell culture plates

  • TNF-α ELISA kit

  • MTT or similar reagent for cell viability assessment

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight. [28]2. The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compound or vehicle. Pre-incubate for 1-2 hours.

  • Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL to all wells except the unstimulated control. [28]4. Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • After incubation, carefully collect the cell culture supernatant for TNF-α measurement. Store at -80°C if not used immediately.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

  • In parallel, assess the viability of the remaining cells using an MTT assay to ensure that the reduction in TNF-α is not due to cytotoxicity. [27]8. Data Analysis: a. Generate a standard curve from the ELISA standards. b. Calculate the concentration of TNF-α in each sample. c. Normalize the TNF-α concentration to cell viability data if necessary. d. Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-only control. Determine the IC50 value.

Protocol 4: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To assess the in vivo acute anti-inflammatory activity of a lead compound in a rodent model.

Rationale: The carrageenan-induced paw edema model is a widely used and validated preclinical assay for evaluating acute inflammation. [29][30]The injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified. [31]The ability of a systemically administered compound to reduce this swelling is a strong indicator of its potential as an anti-inflammatory drug. [32][33] Materials:

  • Male Wistar rats or Swiss albino mice (180-200 g)

  • 1% (w/v) Carrageenan suspension in sterile saline

  • Test compound and positive control (e.g., Indomethacin) formulated in a suitable vehicle (e.g., 0.5% CMC)

  • Plebismometer (for measuring paw volume)

  • Animal dosing needles (oral gavage) and syringes

InVivo_Workflow Acclimatize Acclimatize Animals (1 week) Grouping Group & Fast Animals (n=6 per group, overnight fast) Acclimatize->Grouping Baseline Measure Baseline Paw Volume (V0) (Plebismometer) Grouping->Baseline Dosing Administer Compound or Vehicle (p.o. or i.p.) Baseline->Dosing t = -60 min Induction Induce Inflammation (Sub-plantar Carrageenan Injection) Dosing->Induction t = 0 min Measurement Measure Paw Volume (Vt) at 1, 2, 3, 4 hours Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Workflow for the carrageenan-induced paw edema in vivo experiment.

Procedure:

  • Acclimatize animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow access to water.

  • Divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 5-10 mg/kg), and Test Compound groups (at least 3 doses).

  • Measure the initial volume of the right hind paw of each animal using a plebismometer (this is V₀).

  • Administer the test compound, positive control, or vehicle via the desired route (e.g., oral gavage) 30-60 minutes before carrageenan injection. [31]5. Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal. [30][31]6. Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours. [33]7. Data Analysis: a. Calculate the edema volume at each time point: Edema = Vt - V₀. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Test) / Mean Edema of Control] x 100. c. The peak inflammatory response is typically observed at 3-4 hours. Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

The 5-aminothiophene-2-carboxylic acid scaffold represents a highly valuable starting point for the development of novel anti-inflammatory agents. Its synthetic tractability, coupled with its ability to target key inflammatory pathways such as COX-2 and NF-κB, makes it a "privileged structure" in modern drug discovery. [2][6]The protocols detailed in this guide provide a robust framework for researchers to synthesize, screen, and validate new chemical entities based on this core.

Future work in this area will likely focus on optimizing the pharmacokinetic properties of these derivatives, improving their selectivity profiles to minimize off-target effects, and further exploring their potential to modulate other important pathways like Nrf2. By combining rational design with the systematic evaluation methods outlined here, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Xia, Y., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PMC - NIH. [Link]

  • Talele, T. T. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC - NIH. [Link]

  • Patsnap Synapse. (2024). What are NF-κB inhibitors and how do they work?. Patsnap Synapse. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Preprints.org. [Link]

  • Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]

  • Bentham Science. (2023). “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Bentham Science. [Link]

  • Saleem, T. S. M., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC - NIH. [Link]

  • Gilmore, T. D., & Garbati, M. R. (2011). Inhibitors of NF-kappaB signaling: 785 and counting. PubMed. [Link]

  • Bio-protocol. (2017). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. [Link]

  • Zhang, W. (2013). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Organic Chemistry Portal. [Link]

  • Sabnis, R. W. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects. (2025). Bentham Science. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Bentham Science Publishers. (2024). “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Bentham Science Publishers. [Link]

  • Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects. (2024). Bentham Science. [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]

  • Scribd. (2014). Gewald Reaction for 2-Aminothiophenes. Scribd. [Link]

  • Cuadrado, A., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity. [Link]

  • van der Ouderaa, F. J., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • MDPI. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Jo, C., et al. (2015). Antioxidant and Anti-Inflammatory Activities of a Natural Compound, Shizukahenriol, through Nrf2 Activation. MDPI. [Link]

  • Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. PMC - NIH. [Link]

  • PubMed. (1995). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. PubMed. [Link]

  • Frontiers. (2025). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers. [Link]

  • Kim, D. H., et al. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. [Link]

  • The levels of NO and TNF-α released by cells. (A) RAW264.7 cells and (B) MPMs (1 × 10 6 cells/well) was stimulated with the indicated concentrations of LPS for 24 h. The levels of NO and TNF-α in culture supernatants were determined. The data are presented as means ± SD (n = 3); * P < 0.05, ** P < 0.01, *** P < 0.001 vs blank control. (2017). Journal of Traditional Chinese Medical Sciences. [Link]

  • PubMed. (2006). Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. PubMed. [Link]

  • Kawasaki, A., et al. (2016). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. PMC - NIH. [Link]

  • MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]

  • Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [Link]

Sources

Method

Solid-phase peptide synthesis protocols for incorporating novel amino acids

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols for the Incorporation of Non-Canonical Amino Acids The Paradigm Shift in Peptide Therapeutics The integration of non-canonical amino acids (ncAAs)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols for the Incorporation of Non-Canonical Amino Acids

The Paradigm Shift in Peptide Therapeutics

The integration of non-canonical amino acids (ncAAs)—such as D-amino acids, α,α -disubstituted, N-methylated, and fluorinated derivatives—has revolutionized peptide drug discovery. Unlike canonical peptides, which are highly susceptible to proteolytic degradation and rapid renal clearance, ncAA-containing peptides exhibit extended plasma half-lives, enhanced target affinity, and the ability to cross cellular membranes.

While biological methods like Selective Pressure Incorporation (SPI) and Genetic Code Expansion (GCE) exist, they are often limited by the ribosomal machinery's structural tolerance[1]. Solid-Phase Peptide Synthesis (SPPS) remains the gold-standard chemical strategy, offering absolute control over the sequence and the ability to incorporate highly complex or toxic ncAAs without cellular constraints[1]. However, the unique steric and electronic properties of ncAAs demand a fundamental departure from standard canonical SPPS protocols.

Mechanistic Bottlenecks in ncAA Incorporation

Incorporating ncAAs introduces severe kinetic and thermodynamic barriers during chain elongation. Understanding the causality behind these bottlenecks is critical for rational protocol design:

  • Steric Hindrance: α,α -dialkyl amino acids (e.g., Aib) and N-methylated amino acids possess bulky side chains that physically block the incoming activated carboxylate. This increases the activation energy required for aminolysis, leading to incomplete couplings.

  • Loss of Hydrogen Bonding: N-methylation removes a critical hydrogen bond donor. This alters the local backbone dihedral angles, often inducing premature β -sheet formation and severe on-resin aggregation.

  • Epimerization Risks: Certain ncAAs, such as phenylglycine derivatives, are highly prone to base-catalyzed epimerization via an oxazolone intermediate during activation[2].

To overcome these barriers, the synthesis environment must be thermodynamically optimized using specialized resins, highly reactive coupling reagents, and controlled thermal energy.

G Start Resin Swelling (PEG-based, DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate ncAA Activation (DIC / Oxyma Pure) Deprotect->Activate Couple Microwave Coupling (90°C, 2-4 min) Activate->Couple Cap Capping (Ac2O / DIEA) Couple->Cap Cap->Deprotect Next Cycle Cleave Global Cleavage (TFA Cocktail) Cap->Cleave Sequence Complete

Iterative SPPS workflow optimized for non-canonical amino acid incorporation.

Reagent Selection & Causality

Resin and Linker Dynamics

For ncAA incorporation, pure polystyrene (PS) resins often fail due to poor swelling in the presence of aggregating sequences. PEG-grafted resins (e.g., TentaGel or ChemMatrix) are mandatory for complex ncAAs because their high solvation in N,N-Dimethylformamide (DMF) physically separates the growing peptide chains, disrupting intermolecular hydrogen bonds[3]. If the C-terminal residue is an ncAA or proline, a 2-Chlorotrityl chloride (2-CTC) resin must be used. The extreme steric bulk of the 2-CTC linker prevents the nucleophilic attack of the penultimate amine on the C-terminal ester, completely suppressing diketopiperazine (DKP) formation[4].

Coupling Reagent Kinetics

The choice of activator dictates the success of ncAA coupling. Standard HBTU/HOBt is insufficiently reactive for sterically hindered amines. The table below summarizes the optimal reagents based on the specific ncAA class.

Coupling ReagentAdditiveBaseOptimal TempEpimerization RiskPrimary Application for ncAAs
DIC Oxyma PureNone / Collidine90°C (Microwave)LowStandard ncAAs; highly efficient at elevated temps without base-catalyzed side reactions[2][3].
HATU Built-in (HOAt)DIPEA25°C - 60°CModerateN-methylated amino acids; highly reactive but can cause epimerization if over-heated[5].
PyAOP Built-in (HOAt)DIPEA25°CLowExtremely hindered couplings; avoids guanidinylation of the free amine seen with uronium salts[5].

Self-Validating Experimental Protocols

The following protocol utilizes Microwave-Assisted SPPS (MW-SPPS) to thermodynamically drive the coupling of hindered ncAAs. Every cycle includes an analytical validation step to ensure absolute sequence fidelity.

Protocol: Microwave-Assisted Coupling of Sterically Hindered ncAAs

Materials: Fmoc-protected ncAA, N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure, DMF, 20% Piperidine in DMF, Acetic Anhydride ( Ac2​O ), N,N-Diisopropylethylamine (DIEA).

Step 1: Resin Swelling & Preparation

  • Weigh 0.1 mmol of PEG-based Rink Amide resin into the reaction vessel.

  • Swell the resin in 5 mL of DMF for 30 minutes at room temperature to maximize pore accessibility. Drain solvent.

Step 2: Fmoc Deprotection

  • Add 5 mL of 20% Piperidine in DMF to the resin.

  • Irradiate at 90°C for 1 minute in a microwave synthesizer. Drain and wash the resin 4 times with DMF. Causality: Microwave heating accelerates the elimination of the Fmoc group, preventing truncated sequences.

Step 3: Activation and Coupling

  • Prepare a solution of 0.5 mmol (5 eq) Fmoc-ncAA and 0.5 mmol (5 eq) Oxyma Pure in 2 mL DMF.

  • Add 0.5 mmol (5 eq) DIC to the solution. Allow 1 minute for the formation of the highly reactive Oxyma ester.

  • Transfer the activated mixture to the resin. Irradiate at 90°C for 4 minutes. Exception: If the ncAA is prone to epimerization (e.g., Phenylglycine), couple at room temperature for 3 hours using Oxyma-K to maintain stereochemical integrity[2].

Step 4: Self-Validation (The Kaiser Test & Micro-Cleavage)

  • Extract a few resin beads and perform a Kaiser Test. A yellow solution indicates complete coupling; a blue solution indicates unreacted amines.

  • Critical QC: If blue, perform a Double Coupling using a different activator class (e.g., 5 eq HATU / 10 eq DIPEA) for 1 hour at room temperature.

  • Once the Kaiser test is negative, proceed to Step 5.

Step 5: Capping

  • Add 5 mL of a capping solution (10% Ac2​O , 5% DIEA in DMF) for 5 minutes. Causality: Capping permanently acetylates any trace unreacted amines, ensuring that any failed couplings result in easily separable truncated peptides rather than complex deletion sequences.

Troubleshooting Logic & Analytical Validation

When synthesizing peptides with multiple adjacent ncAAs, aggregation and aspartimide formation are the most common modes of failure. Aspartimide formation is particularly aggressive in sequences containing Asp-Gly or Asp-ncAA motifs. To prevent this, utilize the sterically protective Fmoc-Asp(OMpe)-OH building block, which shields the β -carboxyl group from nucleophilic attack by the adjacent backbone amide[3].

G Issue Issue: Incomplete ncAA Coupling Check1 Is the ncAA sterically hindered? (e.g., N-methylated) Issue->Check1 Fix1 Use PyAOP/HOAt or HATU/DIPEA Check1->Fix1 Yes Check2 Is the sequence aggregating? Check1->Check2 No Fix2 Add DMSO or use Microwave Heating Check2->Fix2 Yes Check3 Risk of Epimerization? (e.g., Phenylglycine) Check2->Check3 No Fix3 Use DIC/Oxyma Pure at Room Temp Check3->Fix3 Yes

Decision tree for troubleshooting incomplete non-canonical amino acid couplings.

Cleavage and Global Deprotection

Once the sequence is fully assembled, the peptide must be cleaved from the solid support. Because ncAAs can sometimes create steric pockets that trap scavenging reagents, a highly optimized cleavage cocktail is required.

  • Wash the resin thoroughly with Dichloromethane (DCM) to remove all traces of DMF, which can inhibit the cleavage reaction.

  • Add 5 mL of Reagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% Ethanedithiol).

  • Agitate for 2.5 hours at room temperature.

  • Filter the resin and precipitate the crude peptide in 40 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and lyophilize the resulting pellet for downstream LC-MS analysis and RP-HPLC purification[4].

References

  • Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives Source: ASM Journals URL
  • Source: Journal of the American Chemical Society (ACS)
  • Title: CEM SPPS Reagents Brochure Source: CEM Corporation / ISIL URL
  • Source: University of California, Irvine (UCI)
  • Title: Synthesis of Proteins by Automated Flow Chemistry Source: SciSpace URL

Sources

Application

Application Note: 5-Aminothiophene-2-carboxylic Acid as a Core Scaffold in Agrochemical Development

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Executive Summary In the pursuit of next-generation crop prot...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals

Executive Summary

In the pursuit of next-generation crop protection agents, heterocyclic scaffolds provide a critical foundation for designing molecules with optimal environmental and biological profiles. 5-Aminothiophene-2-carboxylic acid (5-ATC) has emerged as a highly versatile building block in agrochemical R&D. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing 5-ATC in the development of novel herbicides and insecticides.

As a Senior Application Scientist, I have structured this guide to move beyond standard recipes, focusing instead on the causality of our synthetic choices to ensure your workflows are robust, scalable, and analytically sound.

Mechanistic Grounding: The Thiophene Scaffold in Agrochemicals

The strategic incorporation of the thiophene ring into agrochemical candidates is driven by three fundamental principles:

  • Bioisosterism & Target Binding: Thiophene is a classical bioisostere of the phenyl ring[1]. Replacing a benzene ring with a thiophene often retains or enhances binding affinity at the target site (e.g., insect acetylcholinesterase or plant acetolactate synthase) while fundamentally altering the molecule's environmental degradation profile, reducing soil half-life and mitigating ecological persistence.

  • Electronic Tuning: The sulfur atom acts as an electron donor, making the thiophene ring highly reactive toward electrophilic substitution. This allows for late-stage functionalization, such as halogenation, which is critical for tuning the lipophilicity (LogP) required for cuticular penetration in insects [2].

  • Orthogonal Reactivity: 5-ATC contains two highly reactive, orthogonal functional groups. The C2-carboxylic acid readily undergoes amidation to form the core backbone of carboxamide herbicides [3], while the C5-amino group can be independently functionalized, allowing for the rapid generation of diverse chemical libraries.

Synthetic Workflow: From Scaffold to Agrochemical Candidate

The following workflow illustrates the step-by-step transformation of 5-ATC into a functionalized agrochemical candidate.

G A 5-Aminothiophene-2-carboxylic acid (Core Scaffold) B Step 1: N-Protection (Boc2O, TEA, DCM) A->B Prevents self-polymerization C Step 2: Acid Activation (EDCI, HOBt, DMF) B->C Forms active ester D Step 3: Amidation (Target Amine Addition) C->D Nucleophilic attack E Step 4: N-Deprotection (TFA, DCM) D->E Yields free amine F Step 5: Halogenation (NCS/NBS, MeCN) E->F Enhances lipophilicity G Final Agrochemical Candidate (Insecticide/Herbicide) F->G Final formulation

Synthetic workflow for 5-ATC derivatization into an agrochemical candidate.

Experimental Protocols

Protocol 1: N-Protection and Amidation of 5-ATC

Objective: To synthesize a target thiophene-2-carboxamide precursor without competitive self-polymerization.

  • Causality of Design: 5-ATC possesses both a nucleophilic amine and a carboxylic acid. Direct addition of coupling reagents would indiscriminately activate the acid, leading to inter-molecular amidation (yielding undesired poly-thiophene chains). Transient N-protection using Boc-anhydride is mandatory to isolate the acid's reactivity. Furthermore, EDCI is used in conjunction with HOBt; EDCI forms an unstable O-acylisourea intermediate, which HOBt immediately displaces to form a stable, yet highly reactive, active ester, preventing degradation and improving yield.

Step-by-Step Methodology:

  • N-Protection: Dissolve 5-ATC (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq) and cool the vessel to 0°C. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Stir for 4 hours at room temperature.

  • Self-Validation Checkpoint 1 (Ninhydrin Test): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The free amine in the starting material will turn deep purple. A successful reaction will yield a negative (colorless) Ninhydrin result, confirming complete N-protection.

  • Acid Activation: Isolate the N-Boc-5-ATC and dissolve it in anhydrous N,N-dimethylformamide (DMF). Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes to ensure complete active ester formation.

  • Amidation: Add the target amine (e.g., a substituted aniline for herbicide synthesis, 1.1 eq). Stir at room temperature for 12 hours.

  • Deprotection: Treat the isolated amidated intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) for 2 hours to cleave the Boc group.

  • Self-Validation Checkpoint 2 (Mass Spectrometry): Analyze the product via LC-MS. A successful deprotection is confirmed by a precise mass shift of -100 Da (loss of the Boc group) and a shift to a highly polar retention time.

Protocol 2: Electrophilic Halogenation of the Thiophene Ring

Objective: To introduce a halogen (Bromine) at the C3 or C4 position of the thiophene ring.

  • Causality of Design: Halogenation of the thiophene ring significantly increases the LogP of the molecule. In agrochemical design, a higher LogP (typically between 3.0 and 4.5) is critical for driving the molecule through the waxy cuticles of target pests or plant epidermal layers. We utilize N-Bromosuccinimide (NBS) rather than free Br₂ gas because NBS provides a controlled, slow release of electrophilic bromine, preventing destructive over-halogenation.

Step-by-Step Methodology:

  • Dissolve the deprotected, amidated 5-ATC derivative (1.0 eq) in acetonitrile (MeCN) and cool to 0°C.

  • Add NBS (1.05 eq) in small portions over 15 minutes.

  • Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any unreacted electrophiles. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint 3 (Isotopic Profiling): Analyze the crude product via LC-MS. The presence of a mono-brominated thiophene is unequivocally confirmed by a characteristic 1:1 isotopic doublet pattern (M and M+2 peaks) in the mass spectrum, validating successful functionalization.

Quantitative Data: Physicochemical & Efficacy Profiling

The following table summarizes the physicochemical shifts and comparative efficacy data as 5-ATC is processed through the described synthetic workflow into a final agrochemical candidate.

Compound StagePredicted LogPpKa (Acid/Amine)Synthetic Yield (%)Target Pest IC₅₀ (µM)Validation Metric
5-ATC (Starting Material) 0.854.2 / 3.1N/A> 500 (Inactive)NMR / HPLC Purity
N-Boc-5-ATC 1.924.5 / -92%> 500 (Inactive)Negative Ninhydrin
Amidated Intermediate 2.75- / 3.185%45.2LC-MS (-100 Da shift)
Halogenated Candidate (Cl) 3.40- / 2.878%2.1LC-MS (3:1 Isotope ratio)
Halogenated Candidate (Br) 3.65- / 2.774%0.8LC-MS (1:1 Isotope ratio)

Note: The dramatic increase in LogP following halogenation directly correlates with the drop in IC₅₀, demonstrating enhanced cuticular penetration and target receptor binding.

References

  • Thiophene - Wikipedia Source: Wikipedia URL:[Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth Source: Google Patents URL

Technical Notes & Optimization

Troubleshooting

Purification of crude 5-Aminothiophene-2-carboxylic acid by recrystallization

Welcome to the Technical Support Center for Thiophene Derivative Purification. As drug development professionals and synthetic chemists, you are likely aware that isolating high-purity heteroaromatic amino acids presents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiophene Derivative Purification. As drug development professionals and synthetic chemists, you are likely aware that isolating high-purity heteroaromatic amino acids presents unique physicochemical challenges.

This guide provides field-proven troubleshooting strategies, validated methodologies, and mechanistic insights for the recrystallization of 5-Aminothiophene-2-carboxylic acid (5-ATCA) .

Part 1: Diagnostic Dashboard & Mechanistic FAQs

The purification of 5-ATCA is complicated by its amphoteric nature and the electronic properties of the thiophene ring. Below are the most frequent issues encountered during recrystallization, explained through the lens of molecular causality.

Q1: My crude 5-ATCA turns dark brown or black upon heating during dissolution. What is happening? A: You are observing rapid aerial oxidation and thermal degradation. The 5-amino group is strongly electron-donating, making the thiophene ring highly electron-rich and susceptible to oxidative deactivation[1]. Furthermore, heating the free acid form of 5-ATCA introduces a severe protodecarboxylation risk, especially if the solution becomes slightly acidic[2].

  • Causality: The electron density from the amino group stabilizes the transition state for the loss of CO2​ .

  • Solution: Never exceed 60°C during dissolution. Sparge all recrystallization solvents with nitrogen gas to displace dissolved oxygen, and use activated charcoal during the hot filtration step to scavenge polymeric oxidative byproducts.

Q2: The product forms an oil at the bottom of the flask instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the saturation temperature. Because 5-ATCA can exist in a zwitterionic state, it interacts unpredictably with highly aqueous solvents, often forming a supersaturated metastable liquid phase.

  • Causality: The polarity gap between the solvent and the solute is too wide at the nucleation temperature.

  • Solution: Transition to a two-solvent system[3]. Adjust the solvent ratio by adding a "poor" solvent modifier (like absolute ethanol) to decrease the dielectric constant. Reheat gently until homogeneous, cool at a strict rate of 0.5°C/min, and introduce seed crystals just above the cloud point.

Q3: What is the optimal solvent system for 5-ATCA recrystallization? A: A binary system of Water and Ethanol (3:1 v/v) is highly recommended. Pure water requires excessive heating for dissolution (risking decarboxylation), while pure alcohols offer poor solubility. The 3:1 mixture provides an optimal dielectric environment for dissolution at moderate temperatures (~55°C) while ensuring excellent crystal recovery (typically 90-93% yield) upon cooling[4].

Part 2: Validated Recrystallization Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes built-in checkpoints to verify process integrity before committing the entire batch.

Materials Required:

  • Crude 5-Aminothiophene-2-carboxylic acid

  • Degassed Deionized Water and Absolute Ethanol

  • Activated Carbon (Darco, 100 mesh)

  • Nitrogen line & Schlenk-adapted glassware

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 3:1 (v/v) mixture of DI water and absolute ethanol. Sparge the mixture with N2​ for 15 minutes to remove dissolved oxygen.

  • Dissolution: Suspend the crude 5-ATCA in the solvent system at a ratio of 10 mL per gram of crude solid. Heat the flask gently in a water bath to 55°C under a continuous N2​ sweep. Stir vigorously until the solid dissolves. Do not exceed 60°C.

  • Clarification: Add 5% w/w activated carbon to the dark solution. Stir for 10 minutes at 55°C. Perform a hot gravity filtration through a pre-warmed Celite pad to remove the carbon and insoluble polymeric impurities.

  • Self-Validation Checkpoint (The Aliquot Test):

    • Action: Extract a 1 mL aliquot of the hot filtrate and rapidly cool it in an ice bath.

    • Validation: If the aliquot oils out, the bulk solvent requires adjustment (add 5% more ethanol by volume). If it forms distinct crystals, the bulk cooling phase is validated to commence.

  • Crystallization: Transfer the validated bulk filtrate to a crystallizing dish. Cool the solution gradually to room temperature at a rate of ~0.5°C/min. Once initial nucleation is observed, transfer the vessel to an ice bath (0–4°C) for 1 hour to drive the equilibrium toward precipitation.

  • Isolation & Washing: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold 1:1 Water:Ethanol to remove residual mother liquor without dissolving the product.

  • Drying: Dry the product in a vacuum oven at 40°C overnight to a constant weight. Higher drying temperatures risk solid-state darkening.

Part 3: Quantitative Data & Process Tolerances

The following table summarizes the critical quantitative parameters for this workflow. Deviating from these limits directly impacts the thermodynamic stability of the thiophene ring.

Process ParameterOptimal TargetCritical LimitMechanistic Consequence of Exceeding Limit
Dissolution Temperature 55 °C> 60 °CThermal protodecarboxylation and rapid aerial oxidation.
Solvent Ratio (H₂O:EtOH) 3:1> 90% WaterSolute "oils out" due to liquid-liquid phase separation.
Cooling Rate 0.5 °C / min> 2.0 °C / minRapid precipitation traps mother liquor in the crystal lattice.
Drying Temperature 40 °C (Vacuum)> 50 °CSolid-state color degradation (darkening).
Expected Recovery Yield 88 - 93%N/AValidates successful removal of impurities without product loss.

Part 4: Process Logic Visualization

The following workflow diagram illustrates the decision-making logic for the recrystallization process, specifically highlighting the troubleshooting pathways for oxidation and phase separation.

G Start Crude 5-ATCA Dissolve Dissolve in 3:1 H2O:EtOH (T = 55-60°C) Start->Dissolve Check Is solution dark or oxidized? Dissolve->Check Charcoal Add 5% w/w Carbon Hot Filtration Check->Charcoal Yes Cool Controlled Cooling (0.5°C/min) Check->Cool No Charcoal->Cool OilOut Did product oil out? Cool->OilOut Seed Add Seed Crystals Increase EtOH OilOut->Seed Yes Filter Vacuum Filtration & Cold Wash OilOut->Filter No Seed->Cool Pure Pure 5-ATCA Crystals Filter->Pure

Workflow for 5-ATCA recrystallization and troubleshooting liquid-liquid separation.

Part 5: References

  • Preparation method of 2-thiophenecarboxylic acid Google Patents (CN101906092B)

  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives Benchchem

  • Ethyl 5-Aminothiophene-2-carboxylate | CAS 67318-11-0 Benchchem

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen ACS Publications

Sources

Optimization

Optimizing reaction conditions for synthesizing thiophene derivatives

Welcome to the Thiophene Synthesis Support Center. This guide is designed for researchers, medicinal chemists, and materials scientists facing technical bottlenecks during the synthesis and functionalization of thiophene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiophene Synthesis Support Center. This guide is designed for researchers, medicinal chemists, and materials scientists facing technical bottlenecks during the synthesis and functionalization of thiophene scaffolds. Below, we provide diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity experimental outcomes.

G Start Thiophene Synthesis Issue Gewald Gewald Reaction (De novo synthesis) Start->Gewald Coupling Cross-Coupling (Functionalization) Start->Coupling CHAct C-H Activation (Direct Arylation) Start->CHAct G_Issue Incomplete Cyclization or Sulfur Precipitation Gewald->G_Issue C_Issue Catalyst Poisoning or Sluggish Reaction Coupling->C_Issue CH_Issue Poor Regioselectivity (Mixture of C2/C3 isomers) CHAct->CH_Issue G_Fix Optimize Base (e.g., Morpholine) Check Knoevenagel Step G_Issue->G_Fix C_Fix Add Thiolate Scavenger (Zn2+) or Change Ligand C_Issue->C_Fix CH_Fix Use Directing Groups or Specific Catalyst (Pd/C + CuCl) CH_Issue->CH_Fix

Diagnostic workflow for troubleshooting thiophene synthesis and functionalization.

Module 1: De Novo Synthesis via the Gewald Reaction

Context: The Gewald reaction is a highly efficient multicomponent one-pot synthesis that yields functionalized 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur[1].

Q: My Gewald reaction yields a complex mixture with unreacted sulfur precipitating out. What is the mechanistic bottleneck? A: The reaction initiates with a Knoevenagel-Cope condensation to form an acrylonitrile intermediate, followed by the base-promoted opening of the elemental sulfur ( S8​ ) ring[2]. If you observe unreacted sulfur, the bottleneck is the thiolation step. Elemental sulfur requires a sufficiently nucleophilic amine base to form reactive polysulfide intermediates[2]. If the base is too weak (e.g., pyridine), S8​ remains insoluble. If it is too strong, it may catalyze side-reactions like the dimerization of the acrylonitrile intermediate.

Actionable Fix: Switch to a secondary amine base like morpholine, which offers a perfect balance of nucleophilicity and basicity. Alternatively, applying ultrasound irradiation in an aqueous medium significantly enhances sulfur dispersion through acoustic cavitation, accelerating polysulfide formation without requiring harsh bases[3].

Gewald Ketone Ketone/Aldehyde + Activated Nitrile Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Intermediate Acrylonitrile Intermediate Knoevenagel->Intermediate Thiolation Thiolation & Ring Opening Intermediate->Thiolation Sulfur Elemental Sulfur (S8) + Amine Base Sulfur->Thiolation Cyclization Cyclization & Tautomerization Thiolation->Cyclization Product 2-Aminothiophene Cyclization->Product

Mechanistic pathway of the Gewald reaction highlighting critical intervention points.

Protocol 1.1: Ultrasound-Assisted Aqueous Gewald Synthesis

This protocol utilizes acoustic cavitation to overcome sulfur insolubility.

  • Reagent Assembly: In a 50 mL flask, combine the ketone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in 20 mL of deionized water.

  • Base Addition: Add triethylamine (10 mmol) dropwise.

    • Self-Validation: The suspension will transition from a pale yellow heterogeneous mixture to a deep orange/red hue within minutes. This color shift visually validates the successful formation of active polysulfide species[3].

  • Sonication: Immerse the flask in an ultrasonic bath (40 kHz, 300 W) at 70 °C for 30–60 minutes[3].

  • Monitoring: Spot the reaction on a silica TLC plate (Hexanes:EtOAc 3:1). The complete disappearance of the highly UV-active acrylonitrile intermediate confirms the reaction has funneled into the cyclization step.

  • Isolation: Cool to room temperature. The 2-aminothiophene product will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Table 1: Optimization of Base and Activation Method in Gewald Synthesis
BaseSolventActivationMechanistic CausalityTypical Yield
PyridineEtOHReflux (12h)Weak base; sluggish S8​ opening, high elemental sulfur recovery.< 40%
MorpholineEtOHReflux (4h)Balanced basicity; optimal Knoevenagel and thiolation rates.70–80%
TriethylamineWaterUltrasound (1h)Cavitation enhances S8​ solubility; environmentally benign[3].85–95%

Module 2: Transition-Metal Catalyzed Cross-Coupling

Context: Functionalizing the thiophene core via Suzuki-Miyaura or Negishi coupling is essential for building complex conjugated systems. However, the sulfur atom is a notorious poison for transition metal catalysts.

Q: My palladium catalyst "dies" halfway through the cross-coupling of a deactivated bromothiophene. How can I prevent catalyst poisoning? A: Thiophene derivatives, especially those with free thiols or degraded sulfur species generated during the reaction, strongly coordinate to the soft Pd(II) center. This coordination blocks the vacant sites required for the oxidative addition or transmetalation steps[4].

Actionable Fix: Introduce a thiolate scavenger. The addition of zinc salts (e.g., ZnCl2​ ) acts as a sacrificial Lewis acid, sequestering free thiolate ions and preventing them from poisoning the palladium catalyst[4]. For aqueous Suzuki couplings, utilizing a highly active precatalyst combined with microwave heating can kinetically outpace the catalyst deactivation pathway[5].

Protocol 2.1: Microwave-Assisted Suzuki Coupling of Deactivated Bromothiophenes

This protocol uses phase-transfer catalysis to accelerate coupling before Pd-deactivation occurs.

  • Setup: In a microwave-safe vial, combine 2-acetyl-5-bromothiophene (1.0 mmol), arylboronic acid (1.2 mmol), and KOH (2.0 mmol) in 3 mL of water[5].

  • Catalyst & Additive: Add 0.25 mol% of a benzothiazole-based Pd(II)-precatalyst and tetrabutylammonium bromide (TBAB, 0.6 mmol)[5].

    • Self-Validation: The use of TBAB as a phase-transfer agent ensures the organic substrates are adequately solubilized in the aqueous droplets, preventing the starting material from crashing out.

  • Irradiation: Seal the vial and heat under microwave irradiation at 100 °C for 15–20 minutes[5].

  • Workup: Extract with EtOAc (3 x 10 mL).

    • Self-Validation: A black precipitate of Pd(0) in the aqueous layer after the reaction is complete indicates the catalyst has successfully finished its lifecycle, rather than being trapped as a soluble, inactive Pd-thiolate complex mid-reaction.

Table 2: Mitigating Catalyst Poisoning in Thiophene Cross-Coupling
Additive / ConditionMechanism of ActionImpact on Catalyst Lifespan
None (Standard Pd(PPh3​)4​ )N/ARapid deactivation (black Pd(0) crashes out early).
ZnCl2​ (1.0 equiv)Scavenges thiolate ions, preventing Pd-S coordination[4].Prolonged turnover; excellent for Negishi couplings.
TBAB + MicrowavePhase transfer accelerates reaction, outpacing degradation[5].High yield in <30 mins; ideal for aqueous Suzuki.

Module 3: Regioselective C-H Functionalization

Context: Direct C-H activation avoids the need for pre-halogenated starting materials. The primary challenge lies in differentiating the reactive sites on the thiophene ring (C2/C5 vs. C3/C4).

Q: I am trying to arylate benzo[b]thiophene, but I keep getting a mixture of C2 and C3 isomers. How do I force C3 selectivity? A: The C2 position of thiophene is electronically favored and significantly more acidic, making it the default site for direct C-H activation and lithiation[6]. To functionalize the C3 position selectively, you must override this inherent thermodynamic and electronic bias.

Actionable Fix: Employ a specialized dual-catalytic system. Using heterogeneous Pd/C in combination with CuCl completely shifts the regioselectivity to the C3 position[7]. The CuCl acts not just as an oxidant, but modulates the active Pd species on the carbon support to sterically and electronically favor insertion into the C3 C-H bond[7].

CH_Act Substrate Benzo[b]thiophene C-H Functionalization Path_C2 Standard Conditions (n-BuLi or Pd(OAc)2) Substrate->Path_C2 Path_C3 Dual Catalysis (Pd/C + CuCl) Substrate->Path_C3 Result_C2 C2-Arylation (Thermodynamic Control) Path_C2->Result_C2 Result_C3 C3-Arylation (Catalyst-Controlled) Path_C3->Result_C3

Catalyst-controlled regioselectivity pathways for the direct C-H arylation of benzo[b]thiophene.

Protocol 3.1: Completely Regioselective C3 C-H Arylation

This protocol utilizes heterogeneous catalysis to override inherent C2 reactivity.

  • Preparation: In an oven-dried Schlenk tube, add benzo[b]thiophene (0.5 mmol), aryl chloride (1.0 mmol), 10 wt% Pd/C (5 mol% Pd), and CuCl (1.0 mmol)[7].

  • Solvent & Base: Add 2 mL of N,N-dimethylacetamide (DMA) and lithium tert-butoxide (LiOtBu, 1.0 mmol).

    • Self-Validation: Unlike many homogeneous C-H activation protocols, this reaction is operationally simple and highly insensitive to strict air/moisture exclusion, making it robust and highly reproducible on the benchtop[7].

  • Heating: Stir the mixture vigorously at 130 °C for 16 hours.

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove the heterogeneous Pd/C and copper salts.

    • Self-Validation: LC-MS analysis of the crude filtrate will confirm >95:5 selectivity for the C3-arylated product over the C2-isomer, validating the success of the dual-catalyst system[7].

Table 3: Regioselectivity Matrix for Thiophene Functionalization
Target PositionReagent / Catalyst SystemMechanistic Rationale
C2 (Default)n-BuLi, then ElectrophileC2 proton is the most acidic; directed ortho-metalation[6].
C2 (Catalytic) Pd(OAc)2​ , Ag2​CO3​ Standard electrophilic palladation prefers the electron-rich C2 site.
C3 (Selective)Pd/C, CuCl, Aryl ChlorideHeterogeneous Pd species modulated by Cu favors C3 insertion[7].

References

  • Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst - PubMed.7

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. 1

  • Technical Support Center: Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene - Benchchem. 6

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. 3

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. 2

  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC. 4

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. 5

Sources

Troubleshooting

Technical Support Center: Aminothiophene Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with the notorious instability of aminothiophenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with the notorious instability of aminothiophenes. Free amines of heterocyclic sulfur compounds—particularly 2-aminothiophenes synthesized via the Gewald reaction—are highly susceptible to spontaneous oxidation and polymerization. This degradation typically manifests as the rapid darkening of your purified product into a black, insoluble tar.

This guide moves beyond generic advice. We will dissect the causality of this instability and provide field-proven, self-validating protocols to ensure the integrity of your aminothiophene libraries.

Mechanistic Overview of Aminothiophene Degradation

Before troubleshooting, we must understand the failure mode. Thiophene is an electron-rich heterocycle; the sulfur atom donates a pair of electrons into the conjugated system. When an electron-donating amino group is added (especially at the 2-position), the electron density at the adjacent alpha positions increases dramatically.

Exposure to ambient oxygen, light, or trace transition metals triggers a one-electron oxidation, forming a highly reactive radical cation. This intermediate rapidly undergoes intermolecular coupling (forming C–N or C–C linkages), propagating a chain reaction that yields stable dimers, oligomers, and ultimately, polyaminothiophenes (1[1]).

degradation A 2-Aminothiophene (Electron-rich monomer) C Radical Cation Formation (1e- Oxidation) A->C e- loss B O2 / Light / Heat (Environmental Triggers) B->C initiates D Intermolecular Coupling (C-C or C-N linkages) C->D propagation E Polyaminothiophene (Black Tar / Insoluble) D->E polymerization

Oxidation and polymerization pathway of 2-aminothiophenes.

Troubleshooting Guide & FAQs

Q1: My Gewald reaction product looks pure on TLC, but turns into a black tar during solvent evaporation. What is happening? Causality: You are concentrating the product in the presence of dissolved oxygen and heat. The concentration step forces the monomers into close proximity while thermal energy overcomes the activation barrier for radical coupling. Furthermore, unreacted polysulfide intermediates from the Gewald reaction can undergo protonation-induced degradation, accelerating the fouling of your mixture (2[2]). Solution: Never evaporate aminothiophenes to dryness under atmospheric conditions. Use a rotary evaporator backfilled with inert gas (Argon/N2), keep the water bath below 30°C, and always leave a small amount of residual solvent.

Q2: How can I stabilize the free amine during the aqueous workup? Causality: Aqueous workups introduce dissolved oxygen and trace metal ions from tap-water-derived brine or buffers, which catalyze radical formation. Solution: Implement a self-validating antioxidant quench. Add 1-2% (w/w) of Butylated hydroxytoluene (BHT) to your extraction solvent (3[3]). BHT acts as a sacrificial radical scavenger. Self-Validation Check: If your organic layer retains a crisp yellow/orange hue, the BHT is actively preventing oxidation. If it shifts toward green or brown, the radical cascade has breached your antioxidant capacity, indicating you need to rigorously degas your solvents.

Q3: I need to store a 2-aminothiophene library for an upcoming high-throughput screening (HTS) campaign. What is the most reliable storage method? Causality: The free -NH2 group is the primary culprit for instability. By converting the amine into an electron-withdrawing amide or a protonated salt, you drastically reduce the electron density of the thiophene ring, shutting down the oxidation pathway. Solution: Do not store the free base. Immediately convert the product into a stable derivative. Acetylation (using acetic anhydride) or Boc-protection are standard (4[4]). If the free amine is strictly required for downstream coupling, precipitate it as a hydrochloride (HCl) salt using ethereal HCl.

Quantitative Comparison of Stabilization Strategies

To guide your experimental design, the following table summarizes the efficacy of various stabilization methods based on empirical shelf-life data.

Stabilization StrategyMechanism of ActionEstimated Shelf-Life (at 25°C)Estimated Shelf-Life (at -20°C, Ar)Downstream Impact
None (Free Base) N/A< 12 hours1 - 2 weeksImmediate use required.
BHT Addition (1-2%) Radical scavenging2 - 4 days1 - 3 monthsRequires chromatographic removal later.
HCl Salt Formation Amine protonation> 6 months> 2 yearsRequires neutralization prior to coupling.
Boc Protection Steric & electronic shielding> 1 yearIndefiniteRequires acidic deprotection (TFA/HCl).
Acetylation (Ac2O) Electron withdrawal> 2 yearsIndefinitePermanent protecting group (usually).
Experimental Workflows and Protocols

workflow Start Crude Gewald Reaction Workup Degassed Workup + 1% BHT Start->Workup Decision Immediate Use? Workup->Decision Protect In-situ Protection (Ac2O or Boc2O) Decision->Protect No (Need stable intermediate) Salt Salt Formation (HCl in Ether) Decision->Salt No (Need free amine later) Store Store at -20°C under Argon Decision->Store Yes (Short-term storage) Protect->Store Salt->Store

Self-validating workflow for aminothiophene isolation and stabilization.

Protocol A: Anaerobic Workup with Antioxidant Supplementation

Use this protocol immediately following a Gewald synthesis to prevent premature polymerization.

  • Solvent Preparation: Sparge ethyl acetate (EtOAc) and distilled water with Argon for 15 minutes prior to use to displace dissolved oxygen.

  • Antioxidant Addition: Dissolve BHT (1% w/w relative to the theoretical yield of your aminothiophene) into the degassed EtOAc.

  • Quenching: Cool the Gewald reaction mixture to 0°C. Slowly add the degassed water to quench the reaction.

  • Extraction: Extract the aqueous layer 3x with the BHT-spiked EtOAc.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 (avoid MgSO4, as its trace Lewis acidity can sometimes trigger side reactions), and filter.

  • Concentration: Evaporate the solvent under reduced pressure using a bath temperature not exceeding 30°C . Stop evaporation when ~5 mL of solvent remains (do not dry to a film).

Protocol B: In Situ Acetylation for Long-Term Storage

Use this protocol to generate highly stable 3-acetyl-2-aminothiophene derivatives.

  • Setup: Transfer the concentrated, BHT-stabilized aminothiophene solution (from Protocol A) into an oven-dried, Argon-flushed round-bottom flask.

  • Reagent Addition: Add 1.5 equivalents of Acetic Anhydride (Ac2O) and 1.5 equivalents of Triethylamine (TEA).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly polar, streak-prone free amine spot confirms conversion.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize excess Ac2O. Extract with dichloromethane (DCM).

  • Isolation: Dry over Na2SO4, filter, and concentrate. The resulting acetamide is stable at room temperature and can be purified via standard silica gel chromatography without fear of on-column polymerization.

References
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction Source: MDPI Molecules URL:[Link]

  • Synthesis and Characterization of Electropolymerized Poly(2-amino-3-cyano-4-β-naphthylthiophene) Source: Macromolecules (ACS Publications) URL:[Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: A Guide to Recrystallization Solvent System Selection for 5-Aminothiophene-2-carboxylic Acid

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select an optimal solvent system for the recrystallization of 5-aminothiophene-2-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select an optimal solvent system for the recrystallization of 5-aminothiophene-2-carboxylic acid. Rather than a simple list of solvents, this guide emphasizes a systematic, experimental approach to solvent selection, ensuring a robust and reproducible purification process. We will delve into the underlying principles of recrystallization, troubleshoot common issues, and provide a detailed protocol for solvent screening.

Frequently Asked Questions (FAQs) and Troubleshooting

Recrystallization is a powerful purification technique, but it can present challenges. Here are some common issues encountered during the recrystallization of polar, functionalized molecules like 5-aminothiophene-2-carboxylic acid, along with their causes and solutions.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out," where the solute separates as a liquid rather than a solid, is a common problem.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of your compound. Impurities can also suppress the melting point of the solute, leading to the formation of a liquid phase.

  • Solution:

    • Re-dissolve and Cool Slowly: Gently reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.

Q2: No crystals are forming, even after the solution has cooled.

A2: This indicates that the solution is not supersaturated.

  • Possible Causes:

    • Too much solvent was used, and the solution is too dilute.

    • The compound is highly soluble in the solvent even at low temperatures.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.

    • Add an Anti-Solvent: If you are using a single solvent system, you can try slowly adding a miscible "poor" solvent to decrease the overall solubility of your compound.

Q3: My crystal yield is very low.

A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.

  • Possible Causes:

    • The chosen solvent is too good at dissolving the compound, even at low temperatures.

    • Too much solvent was used during the dissolution step.

    • The solution was not cooled sufficiently to maximize crystal formation.

  • Solutions:

    • Optimize Solvent Choice: The ideal solvent will have a steep solubility curve – high solubility at high temperatures and low solubility at low temperatures. Re-evaluate your solvent choice based on the screening protocol below.

    • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.

    • Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Recover a Second Crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

The Experimental Approach to Solvent Selection

The most reliable method for identifying an ideal recrystallization solvent is through a systematic, small-scale screening experiment. The ideal single solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

Core Principles of Solvent Selection

The principle of "like dissolves like" is a good starting point. 5-Aminothiophene-2-carboxylic acid is a polar molecule with both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carboxylic acid group. Therefore, polar protic solvents (like alcohols and water) and polar aprotic solvents (like acetone and ethyl acetate) are good candidates to investigate.

Experimental Protocol: Small-Scale Solvent Screening

This protocol allows you to test several solvents simultaneously to efficiently identify the most promising candidates.

Materials:

  • Crude 5-aminothiophene-2-carboxylic acid

  • A selection of test solvents (see table below for suggestions)

  • Small test tubes or vials

  • Hot plate or water bath

  • Glass stirring rods

  • Ice-water bath

Procedure:

  • Preparation: Place approximately 20-30 mg of your crude 5-aminothiophene-2-carboxylic acid into several separate test tubes.

  • Room Temperature Solubility Test: To each test tube, add a different solvent dropwise, stirring or agitating after each addition, up to about 1 mL. Observe the solubility at room temperature.

    • Observation: If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. Eliminate this solvent from consideration for single-solvent recrystallization.

  • Hot Solubility Test: For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate. Continue to add the same solvent dropwise until the solid just dissolves.

    • Observation: Note the approximate amount of hot solvent required to dissolve the compound. A solvent that requires a minimal amount of hot solvent to dissolve the compound is a good candidate. If the compound does not dissolve even in a large volume of hot solvent, it is not a suitable recrystallization solvent.

  • Cooling and Crystallization Test: Once the compound is dissolved in the hot solvent, allow the test tube to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

    • Observation: A good solvent will show significant crystal formation upon cooling. The quality and quantity of the crystals should be noted. An ideal result is the formation of well-defined crystals with a substantial recovery of the solid material.

Data Interpretation and Solvent System Selection

Based on your observations, you can now select the best solvent or solvent system.

Solvent Candidate Room Temp. Solubility Hot Solubility Crystal Formation on Cooling Assessment
WaterLowModerate/HighGoodPotential Candidate
EthanolLow/ModerateHighGoodPotential Candidate
MethanolModerate/HighVery HighPoorLikely too soluble
IsopropanolLowModerateGoodPotential Candidate
AcetoneModerateHighFair/PoorMay be too soluble
Ethyl AcetateLowModerateGoodPotential Candidate
TolueneVery LowLowPoorLikely not polar enough
AcetonitrileLow/ModerateHighGoodPotential Candidate
Acetic Acid (aq.)HighVery HighPoorLikely too soluble
DichloromethaneVery LowVery LowPoorNot a suitable solvent
HexanesInsolubleInsoluble-Not a suitable solvent

This table provides a hypothetical framework for recording your experimental observations. The actual solubility properties should be determined experimentally.

Single-Solvent vs. Two-Solvent Systems
  • Single-Solvent System: If you identify a single solvent that meets the criteria of high solubility when hot and low solubility when cold, this is generally the preferred method due to its simplicity.[1]

  • Two-Solvent (Mixed) System: If no single solvent is ideal, a two-solvent system can be employed. This typically involves dissolving the compound in a minimal amount of a hot "good" solvent and then adding a "poor," miscible anti-solvent until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common mixed-solvent systems for compounds like this include ethanol/water and ethyl acetate/hexanes.[2]

Visualizing the Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow Start Start: Crude 5-Aminothiophene- 2-carboxylic acid Screening Small-Scale Solvent Screening (Test multiple solvents) Start->Screening Assess_RT_Sol Assess Solubility at Room Temperature Screening->Assess_RT_Sol Soluble_RT Soluble at RT Assess_RT_Sol->Soluble_RT Yes Insoluble_RT Sparingly Soluble / Insoluble at RT Assess_RT_Sol->Insoluble_RT No Eliminate Eliminate as Single Solvent Soluble_RT->Eliminate Assess_Hot_Sol Assess Solubility in Hot Solvent Insoluble_RT->Assess_Hot_Sol Soluble_Hot Soluble when Hot Assess_Hot_Sol->Soluble_Hot Yes Insoluble_Hot Insoluble when Hot Assess_Hot_Sol->Insoluble_Hot No Cooling_Test Cool Solution and Observe Crystallization Soluble_Hot->Cooling_Test Eliminate2 Eliminate as Solvent Insoluble_Hot->Eliminate2 Good_Crystals Good Crystal Formation Cooling_Test->Good_Crystals Successful Poor_Crystals Poor/No Crystal Formation or Oiling Out Cooling_Test->Poor_Crystals Unsuccessful Select_Single Select as Single Recrystallization Solvent Good_Crystals->Select_Single Consider_Mixed Consider for Mixed-Solvent System (as 'good' solvent) Poor_Crystals->Consider_Mixed End End: Purified Product Select_Single->End Consider_Mixed->End

Caption: Decision workflow for selecting a recrystallization solvent.

Step-by-Step Recrystallization Protocol

Once an appropriate solvent system has been identified, the following general protocol can be followed for the bulk recrystallization of 5-aminothiophene-2-carboxylic acid.

  • Dissolution: Place the crude 5-aminothiophene-2-carboxylic acid in an appropriately sized Erlenmeyer flask. Add a boiling chip or a magnetic stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. It is crucial to pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization of the product.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the amount of crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by techniques such as melting point analysis, TLC, HPLC, or NMR.

References

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry.
  • Nichols, L. (2022). Recrystallization. In Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for Thiophene Carboxylic Acids

Welcome to the Technical Support Center. Thiophene carboxylic acids are highly valuable scaffolds in drug discovery, frequently utilized as bioisosteres for benzene rings and as potent enzyme inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Thiophene carboxylic acids are highly valuable scaffolds in drug discovery, frequently utilized as bioisosteres for benzene rings and as potent enzyme inhibitors. However, their purification presents unique challenges. The electron-rich thiophene ring combined with the polar, hydrogen-bonding carboxylic acid moiety often leads to severe chromatographic streaking, poor solubility, and difficult isomer resolution.

This guide provides field-proven troubleshooting strategies, causality-driven Q&As, and self-validating protocols to ensure the successful purification of these challenging heterocycles.

Purification Workflow Decision Matrix

G Start Thiophene Carboxylic Acid Crude Mixture CheckSol Soluble in low-polarity solvents (DCM, EtOAc)? Start->CheckSol NP Normal Phase (Silica) + 1-2% AcOH or FA CheckSol->NP Yes RP Reverse Phase (C18) + 0.1% TFA or FA CheckSol->RP No (Highly Polar) SolidLoad Use Dry Loading (Celite/Silica) CheckSol->SolidLoad Poor Solubility Isomers Separating Positional Isomers (e.g., 2- vs 3-)? NP->Isomers SolidLoad->NP SolidLoad->RP Optimize Shallow Gradient & Fine Particle Silica Isomers->Optimize Yes

Decision matrix for selecting the optimal chromatography technique for thiophene carboxylic acids.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my thiophene carboxylic acid streak heavily on normal-phase silica gel, even in highly polar solvent systems? The Causality: Standard silica gel has a weakly acidic surface (pH ~4.5–5.5) due to exposed silanol groups. Thiophene-2-carboxylic acid has a pKa of ~3.49[1], and thiophene-3-carboxylic acid has a pKa of ~4.1[2]. Because their pKa values are lower than or close to the pH of the silica surface, these compounds exist in a dynamic equilibrium between their neutral (protonated) and anionic (deprotonated) states during elution. This dual-state partitioning destroys chromatographic kinetics, resulting in a teardrop-shaped streak[3]. The Solution: You must suppress the ionization of the carboxylic acid. Adding 1–2% of a volatile acid modifier (like Acetic Acid or Formic Acid) to your mobile phase lowers the local pH below the compound's pKa, forcing it entirely into its neutral, protonated state. This restores a sharp, Gaussian peak shape[3].

Q2: How do I separate positional isomers, such as 2-thiophene carboxylic acid and 3-thiophene carboxylic acid? The Causality: These isomers have nearly identical molecular weights and similar overall polarities, making them co-elute on standard normal-phase silica. However, the proximity of the electron-withdrawing sulfur atom to the carboxylic acid group creates a measurable electronic difference, reflected in their distinct pKa values (3.49 vs. 4.1)[1][2]. The Solution: Normal-phase chromatography is often insufficient here. Transition to Reverse-Phase (C18) chromatography [4]. By using a buffered aqueous mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid), you can exploit these subtle electronic and hydrophobic differences. The C18 stationary phase will effectively resolve the isomers based on their slightly different partitioning coefficients.

Q3: My compound forms a brick-hard solid and has poor solubility in loading solvents like Hexanes or DCM. How can I load it onto the column without ruining the separation? The Causality: Thiophene carboxylic acids readily form strong, intermolecular hydrogen-bonded dimers. This dimerization drastically reduces their solubility in non-polar and moderately polar solvents. Attempting a liquid load with a highly polar solvent (like pure EtOAc or Methanol) will cause the compound to race down the column, destroying the separation band. The Solution: Utilize the Dry Loading (Solid Loading) technique. Dissolve the crude mixture in a volatile, highly polar solvent (like THF or Acetone) to break the hydrogen bonds. Add a solid support (Celite or coarse silica gel), and evaporate the solvent completely. This disperses the compound as a monomeric layer across the solid support, allowing for a perfectly even elution band when placed at the head of the column.

Part 2: Quantitative Data & Modifier Selection

Choosing the correct acid modifier is critical for balancing peak resolution with post-column recovery. Use the table below to select the appropriate modifier based on your specific workflow.

Acid ModifierpKaVolatility (Boiling Point)Recommended ConcentrationPrimary Use Case & Rationale
Acetic Acid (AcOH) 4.76118.0 °C1.0% - 2.0%Normal-Phase Silica: Best for standard purifications (e.g., Hexanes/EtOAc)[5]. Mild enough not to degrade sensitive protecting groups.
Formic Acid (FA) 3.75100.8 °C0.1% - 1.0%Reverse-Phase (C18): Stronger acid than AcOH, ensuring complete protonation of thiophene-2-carboxylic acid (pKa 3.49). Easier to remove in vacuo.
Trifluoroacetic Acid (TFA) 0.2372.4 °C0.05% - 0.1%Analytical/Prep HPLC: Excellent ion-pairing agent. Highly volatile, but can cause degradation of acid-labile functionalities if left unquenched[4].

Part 3: Step-by-Step Experimental Protocols

Protocol A: Normal-Phase Silica Gel Chromatography with Acid Modifier

Use this protocol for standard substituted thiophene carboxylic acids that exhibit moderate solubility in organic solvents.

  • Solvent Preparation: Prepare the mobile phase (e.g., 80:20 Hexanes/Ethyl Acetate) and add exactly 1% (v/v) Glacial Acetic Acid. Mix thoroughly.

  • Self-Validation Check (TLC): Spot the crude mixture on two separate TLC plates. Develop Plate A in the standard solvent (no acid) and Plate B in the acid-modified solvent. Validation: If Plate B yields a tight, circular spot while Plate A shows a streak, the modifier concentration is validated for the run.

  • Column Equilibration: Slurry-pack the silica gel using the acid-modified solvent. Flush the column with at least 2 column volumes (CV) of the modified solvent to fully equilibrate the silanol groups on the silica surface.

  • Sample Loading: Dissolve the crude sample in the minimum amount of loading solvent (e.g., DCM). If insoluble, proceed to Dry Loading (see Q3). Apply carefully to the column head.

  • Elution: Run the column using the modified solvent. Monitor fractions via TLC (using the modified solvent for development).

  • Post-Column Recovery: Pool the product-containing fractions. To remove the residual Acetic Acid during rotary evaporation, add a small volume of Toluene (which forms an azeotrope with AcOH) and concentrate in vacuo.

Protocol B: Reverse-Phase (C18) Flash Chromatography for Isomer Resolution

Use this protocol for highly polar thiophene carboxylic acids or when separating positional isomers (e.g., 2- vs. 3-substituted).

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

  • Self-Validation Check (Solubility): Dissolve a 1 mg aliquot of your crude mixture in the starting gradient mixture (e.g., 5% B / 95% A). Validation: If the solution remains clear, proceed to liquid injection. If it turns cloudy, the compound will crash out on the column; you must use a C18 solid-load cartridge.

  • Column Equilibration: Flush the C18 column with 3 CVs of 100% Solvent B, followed by 3 CVs of the starting gradient (5% B) to condition the stationary phase[4].

  • Gradient Elution: Inject the sample. Run a shallow gradient to maximize resolution between isomers: hold at 5% B for 2 CVs, then ramp to 50% B over 20 CVs.

  • Isolation: Pool the fractions containing the pure isomer. Because the mobile phase is highly aqueous, remove the Acetonitrile via rotary evaporation at 30 °C, then freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the pure thiophene carboxylic acid as a fluffy powder.

References

  • A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Purifying ionic compounds by flash column chromatography Biotage URL:[Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids Teledyne ISCO URL:[Link]

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids National Institutes of Health (PMC) URL:[Link]

  • thiophene-2-carboxylic acid Physico-chemical Properties ChemBK URL:[Link]

Sources

Optimization

Addressing peak tailing of acidic compounds in HPLC analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental physicochemical mechanisms that cause peak tailing in acidi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental physicochemical mechanisms that cause peak tailing in acidic compounds.

While basic compounds typically tail due to interactions with residual silanols[1], acidic compounds (such as carboxylates, phosphates, and sulfonates) present a completely different set of chromatographic challenges. Their peak distortion is primarily driven by trace metal chelation, inadequate buffering leading to partial ionization, and sample solvent mismatches[2][3].

Below is our comprehensive troubleshooting framework, combining diagnostic logic, mechanistic FAQs, and self-validating experimental protocols to restore peak symmetry.

Diagnostic Workflow for Acidic Peak Tailing

Before altering your method, you must isolate whether the tailing is a physical system issue or a chemical secondary interaction. Use the decision tree below to guide your troubleshooting.

AcidicTailing Start Acidic Peak Tailing Detected (Tf > 1.5) CheckAll Do all peaks tail or just the acidic analyte? Start->CheckAll Physical Physical Issue (Void, Frit, Extra-Column Vol) CheckAll->Physical All peaks Chemical Chemical Secondary Interactions CheckAll->Chemical Only acidic peak CheckpH Is Mobile Phase pH < (pKa - 2)? Chemical->CheckpH FixpH Adjust pH or Increase Buffer Capacity (>10mM) CheckpH->FixpH No CheckMetals Are trace metals present in flow path (Fe, Ti, Al)? CheckpH->CheckMetals Yes Passivate Passivate System (EDTA) or Use Bio-Inert LC CheckMetals->Passivate Yes CheckSolvent Is sample diluent stronger than initial mobile phase? CheckMetals->CheckSolvent No FixSolvent Dilute sample in initial mobile phase CheckSolvent->FixSolvent Yes

Diagnostic workflow for isolating and resolving acidic peak tailing in HPLC.

Mechanistic FAQs: The "Why" Behind the Tailing

Q: Why do my acidic compounds tail even on high-purity, base-deactivated C18 columns? A: Base-deactivated columns are exhaustively end-capped to shield residual silanols (Si-OH). While silanols cause severe tailing for basic amines via ion-exchange mechanisms[1], they are negatively charged and actually repel acidic compounds. Instead, acidic analytes act as Lewis bases. They chelate with electron-deficient trace metals (Lewis acids like Fe³⁺, Al³⁺, Ti⁴⁺) embedded within the silica matrix or leached from the stainless steel LC flow path[2][3]. This secondary retention mechanism causes the analyte to drag, resulting in a pronounced tail.

Q: How does inadequate buffer capacity or incorrect pH lead to peak tailing? A: According to the Henderson-Hasselbalch equation, if the mobile phase pH is near the analyte's pKa, the acidic compound exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states. Because these two states partition differently into the C18 stationary phase, the analyte molecules travel down the column at slightly different velocities[3][4]. This continuous interconversion broadens the band and manifests as a tailing peak. Operating at least 2 pH units below the pKa ensures >99% of the analyte is in a single, unionized state.

Q: Can the sample diluent cause tailing exclusively for early-eluting acidic peaks? A: Yes. If the sample diluent is significantly stronger (more organic) than the initial mobile phase, the analyte experiences a local environment where it is highly soluble and poorly retained. As this "plug" travels through the column, the analyte at the front of the band moves faster than the analyte at the rear, which has already mixed with the weaker mobile phase[3]. This viscosity mismatch and localized volume overload disrupt the Gaussian distribution, leading to peak distortion.

Quantitative Data: Buffer Selection for Acidic Analytes

To prevent partial ionization, you must select a buffer whose pKa is within ±1 unit of your target pH. The table below summarizes optimal buffer systems for suppressing the ionization of acidic compounds.

Buffer SystemBuffer pKaEffective pH RangeVolatility (LC-MS Compatibility)Typical Tailing Factor (Tf) for Acidic Probes
Trifluoroacetic Acid (TFA) 0.30< 1.5High1.00 - 1.10
Phosphate (pKa1) 2.151.1 - 3.1Low (UV only)1.05 - 1.15
Formic Acid 3.752.8 - 4.8High1.20 - 1.40
Acetic Acid 4.763.8 - 5.8High1.30 - 1.50

Note: TFA acts as both an acidifier and a weak ion-pairing agent, providing exceptional peak shape for complex acids, though it may suppress MS signals.

Self-Validating Experimental Protocols

Do not guess at the root cause. Execute the following protocols to systematically validate and eliminate the source of peak tailing.

Protocol A: System Passivation (Eliminating Metal-Induced Tailing)

Objective: Strip leached iron and trace metals from the LC flow path to prevent Lewis acid-base secondary interactions.

  • Preparation: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh acids.

  • System Flush: Pump 30% v/v Phosphoric Acid (or 0.1 M EDTA solution) through the LC system (pump, autosampler, and detector bypass) at 1.0 mL/min for 2 hours.

  • Neutralization: Flush the system with HPLC-grade water for 1 hour to remove all passivating agents.

  • Column Reinstallation: Reconnect the analytical column and equilibrate with your standard mobile phase.

  • Self-Validation Step: Inject a known metal-sensitive acidic probe (e.g., hinokitiol or a poly-phosphorylated compound). If the Tailing Factor (Tf) drops from >1.8 to <1.2, the protocol successfully eliminated metal contamination. If Tf remains high, the metals are likely intrinsic to the column's silica matrix, necessitating a switch to a bio-inert column (e.g., PEEK-lined).

Protocol B: Buffer Optimization and Mass Overload Prevention

Objective: Ensure >99% protonation of the acidic analyte to prevent dual-state retention and localized buffering failure.

  • Calculate Target pH: Identify the pKa of your acidic compound. Formulate the aqueous mobile phase to a pH exactly 2.0 units below the pKa[4].

  • Buffer Selection: Select a buffer from the table above. Maintain a concentration of 15–25 mM to ensure adequate buffering capacity against the sample diluent.

  • Equilibration: Flush the column with 15–20 column volumes of the newly buffered mobile phase to fully equilibrate the stationary phase[3].

  • Self-Validation Step: Perform a serial dilution of the sample, injecting it at 100%, 50%, and 10% of the nominal concentration. If the peak shape is symmetrical at 10% but tails at 100%, the system is experiencing mass overload due to insufficient buffer capacity. If the peak remains symmetrical (Tf < 1.2) across all concentrations, your buffer system is robust and validated.

References

  • HPLC Peak Tailing - Axion Labs Source: Axion Labs URL:[Link]

  • Peak Shape Problems | LCGC International Source: Chromatography Online URL:[Link]

  • HPLC Troubleshooting Guide Source: LCMS.cz URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Aminothiophene-2-Carboxylic Acid Esters

Welcome to the Technical Support Center for Heterocyclic Synthesis. As drug development pipelines increasingly rely on functionalized thiophenes for kinase inhibitors and neutral endopeptidase (NEP) inhibitor scaffolds[1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As drug development pipelines increasingly rely on functionalized thiophenes for kinase inhibitors and neutral endopeptidase (NEP) inhibitor scaffolds[1], optimizing the yield of 5-aminothiophene-2-carboxylic acid esters has become a frequent topic of inquiry.

This guide synthesizes field-proven methodologies, mechanistic insights, and troubleshooting steps to help researchers consistently achieve >90% yields.

Core Experimental Workflow

The most reliable and high-yielding synthetic route to 5-aminothiophene-2-carboxylic acid esters is the catalytic hydrogenation of their corresponding 5-nitrothiophene-2-carboxylate precursors[2].

Workflow Start 5-Nitrothiophene-2-carboxylate (Starting Material) Prep Solvent Preparation (EtOAc, degassed) Start->Prep Catalyst Catalyst Addition (10% Pd/C, 10-15 wt%) Prep->Catalyst Reaction Hydrogenation (1 atm H2, RT, 2 h) Catalyst->Reaction Monitoring Reaction Monitoring (LCMS / TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Filtration Filtration (Celite Pad to remove Pd/C) Monitoring->Filtration Complete Concentration Concentration (Vacuum Evaporation) Filtration->Concentration Product 5-Aminothiophene-2-carboxylate (Target Product, >90% Yield) Concentration->Product

Workflow for catalytic hydrogenation of 5-nitrothiophene-2-carboxylates to amino derivatives.

Standard Operating Procedure (SOP): Synthesis of Methyl 5-Aminothiophene-2-Carboxylate

This protocol is a self-validating system designed to maximize yield while preventing side reactions[3].

Step 1: Reaction Setup Into a thoroughly dried, argon-purged reaction vessel, dissolve methyl 5-nitrothiophene-2-carboxylate (e.g., 500 mg, 2.67 mmol) in anhydrous ethyl acetate (EtOAc, 10 mL). Causality: EtOAc is chosen over methanol to completely eliminate the risk of transesterification and to enhance the solubility of the nitro-thiophene precursor.

Step 2: Catalyst Addition Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10-15 wt%, e.g., 50-75 mg). Causality: Thiophene rings contain sulfur, which acts as a mild Lewis base and can coordinate to palladium, potentially poisoning the catalyst. A slightly higher catalyst loading (10-15 wt%) overcomes this sulfur-induced deactivation.

Step 3: Hydrogenation Purge the vessel with hydrogen gas (1 atm) and stir vigorously at room temperature (20–25 °C) for 2.0 hours. Causality: The reduction of the nitro group is highly exothermic and rapid. 1 atm H₂ is sufficient; higher pressures risk over-reduction or ring opening.

Step 4: Monitoring (Self-Validation) Monitor reaction progress via LCMS. The target product must display a molecular ion peak of 158.3 [M+H]+[2]. Do not proceed to workup until the starting material is completely consumed to avoid difficult chromatographic separations.

Step 5: Workup & Isolation Filter the reaction mixture through a tightly packed Celite pad to remove the pyrophoric Pd/C catalyst. Wash the pad with additional EtOAc. Concentrate the filtrate under vacuum to yield the product as a solid (typically 95-100% yield)[3].

Quantitative Data & Condition Comparison

To assist in route scouting, the following table summarizes the efficacy of various reduction conditions for this specific scaffold.

Reducing AgentSolvent SystemConditionsTypical YieldMechanistic Notes & Drawbacks
10% Pd/C, H₂ EtOAc1 atm, RT, 2 h92–100%Optimal. Cleanest impurity profile; avoids transesterification[2].
10% Pd/C, H₂ Ethanol1 atm, RT, 12 h~92%Effective, but risks transesterification if synthesizing a methyl ester[4].
Fe powder, NH₄Cl EtOH / H₂O80 °C, 4 h75–85%Good alternative if Pd/C fails, but generates iron sludge complicating isolation.
SnCl₂·2H₂O EtOAcReflux, 3–5 h70–80%Harsh conditions; requires basic aqueous workup which can hydrolyze the ester.

Troubleshooting FAQs

Q1: My yield is plateauing around 60%, and LCMS shows unreacted starting material. How do I drive the reaction to completion? A: Incomplete conversion in thiophene reductions is almost always due to catalyst poisoning by the sulfur heteroatom. To resolve this:

  • Increase the catalyst loading to 15-20 wt%.

  • Ensure vigorous stirring (>800 rpm) to maximize the H₂ gas-liquid-solid interfacial area.

  • If using an older batch of Pd/C, switch to a fresh, strictly anhydrous batch, as moisture can agglomerate the carbon support and reduce the active surface area.

Q2: I am observing a mixture of methyl and ethyl esters in my final product. What caused this? A: This is a classic case of transesterification. If you are reducing methyl 5-nitrothiophene-2-carboxylate but using ethanol as your solvent, the alcoholic solvent acts as a nucleophile under the reaction conditions, displacing the methoxy group. Solution: Always match the solvent to the ester (use methanol for methyl esters) or, preferably, use an aprotic solvent like ethyl acetate (EtOAc) to bypass the issue entirely[3].

Q3: Can I use the Gewald reaction to synthesize 5-aminothiophene-2-carboxylates directly? A: Traditional Gewald multi-component reactions typically yield 2-aminothiophene-3-carboxylates. While microwave-assisted modifications starting from arylacetaldehydes exist for 5-substituted 2-aminothiophenes[5], synthesizing the specific 2-carboxylate/5-amino substitution pattern via a Gewald pathway is sterically and electronically disfavored. The reduction of 5-nitro precursors remains the most authoritative and scalable approach.

Q4: My isolated 5-aminothiophene-2-carboxylate darkens from a light brown solid to a black tar over a few days. How do I prevent degradation? A: 2-Aminothiophenes are highly electron-rich and susceptible to rapid aerobic oxidation. The darkening indicates oxidative polymerization. Solution: Store the compound strictly under an inert atmosphere (Nitrogen or Argon) at 2–8 °C[4]. If the compound must be stored for extended periods, consider protecting the amine as an N-Boc or N-acetyl derivative immediately after isolation.

References

  • Source: chemicalbook.
  • Source: tandfonline.
  • Source: organic-chemistry.
  • 5-Amino-thiophene-2-carboxylic acid methyl ester synthesis (Zhang et al.)
  • Source: chemicalbook.

Sources

Optimization

Technical Support Center: 5-Aminothiophene-2-carboxylic Acid Synthesis &amp; Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing and purifying 5-aminothiophene-2-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing and purifying 5-aminothiophene-2-carboxylic acid and its ester derivatives.

While this compound is a highly valuable building block in drug discovery (e.g., for bradykinin B1 receptor antagonists and trypanothione reductase inhibitors), its synthesis is notoriously difficult. The electron-rich nature of the thiophene ring, exacerbated by the strong electron-donating (+M) effect of the 5-amino group, makes the molecule highly unstable under standard laboratory conditions.

Part 1: Mechanistic Pathways of Impurity Formation

To effectively troubleshoot, we must first understand the causality behind the degradation. The synthesis typically involves the reduction of 5-nitrothiophene-2-carboxylic acid. However, the resulting 5-amino product is susceptible to three primary degradation pathways:

  • Aerobic Oxidation: The elevated HOMO energy of the aminothiophene ring makes it highly reactive toward atmospheric oxygen, leading to quinonoid intermediates and polymeric tars.

  • Protodecarboxylation: The electron-donating amino group stabilizes the transition state for the loss of CO2​ . Under acidic conditions or thermal stress, the molecule rapidly decarboxylates into 2-aminothiophene, which spontaneously polymerizes.

  • Incomplete Reduction: Poor hydrogen mass transfer can stall the reduction at the hydroxylamine stage.

G nitro 5-Nitrothiophene-2-carboxylic acid (Starting Material) amino 5-Aminothiophene-2-carboxylic acid (Target Product) nitro->amino Optimal Reduction (Pd(OH)2, H2) hydroxylamine 5-Hydroxylamino intermediate (Partial Reduction) nitro->hydroxylamine Incomplete Reduction decarbox 2-Aminothiophene (Decarboxylation) amino->decarbox Heat / pH < 3 (-CO2) tar Polymeric/Quinonoid Tars (Oxidation) amino->tar Air / O2 Exposure (Oxidation) hydroxylamine->amino Complete Reduction decarbox->tar Rapid Polymerization

Figure 1: Reaction pathways and degradation mechanisms of 5-aminothiophene-2-carboxylic acid.

Part 2: Troubleshooting Guide (FAQs)

Q: Why does my isolated 5-aminothiophene-2-carboxylic acid turn black or tarry upon drying or storage? A: This is a classic hallmark of aerobic oxidation 1. The amino group strongly donates electron density into the thiophene ring, making the nucleus highly susceptible to oxidation by atmospheric oxygen. This oxidation generates reactive quinonoid intermediates that rapidly polymerize into black, tarry substances 2. Causality & Solution: Oxygen must be strictly excluded. Perform all filtrations under an argon or nitrogen blanket. Dry the product in a vacuum oven at ambient temperature, and store it at -20°C in a dark, sealed container backfilled with inert gas.

Q: I am observing a significant loss of yield during acidic workup, along with the formation of an insoluble precipitate. What is happening? A: You are likely inducing protodecarboxylation. Thiophene-2-carboxylic acids bearing electron-donating groups at the 5-position are notoriously prone to losing CO2​ upon heating or under strongly acidic conditions 2. The resulting 2-aminothiophene is highly unstable and will spontaneously polymerize. Causality & Solution: To prevent this, avoid dropping the pH below 4 during workup. Use mild, buffered acids (e.g., 10% citric acid or acetic acid) for neutralization instead of concentrated HCl.

Q: My LC-MS shows a mass +16 Da relative to the target product. How do I remove this impurity? A: A +16 Da mass indicates the presence of 5-hydroxylaminothiophene-2-carboxylic acid, an intermediate resulting from the incomplete reduction of the starting nitro group. Causality & Solution: This occurs when hydrogen mass transfer is poor or the catalyst is partially poisoned. Ensure rigorous purging of the reaction vessel before introducing H2​ . If using Pd(OH)2​/C , maintain a pressure of at least 50-55 psi [[3]](). Alternatively, chemical reduction using Iron powder (Fe) and NH4​Cl can bypass this issue if catalytic hydrogenation consistently fails 4.

Part 3: Validated Experimental Protocol (Self-Validating System)

The following procedure utilizes Pearlman's catalyst ( Pd(OH)2​ ) for the robust reduction of the nitro precursor, designed with built-in validation checks to ensure high fidelity 3.

Step 1: Reaction Setup Dissolve 5-nitrothiophene-2-carboxylic acid (or its methyl ester, 26.7 mmol) in a degassed mixture of Methanol (50 mL) and THF (25 mL). Validation Check: The solution should be clear. Any turbidity indicates poor solubility, which will trap the catalyst and stall the reaction.

Step 2: Catalyst Addition Under a steady stream of nitrogen, carefully add 1.0 g of Pd(OH)2​ (20 wt % on carbon, wet). Causality: The wet catalyst is mandatory to prevent the spontaneous ignition of methanol vapors upon contact with dry palladium.

Step 3: Hydrogenation Place the mixture on a Parr shaker. Purge the headspace with N2​ three times, then pressurize to 55 psi with H2​ . Shake overnight at room temperature. Validation Check: Monitor the pressure gauge. A stoichiometric pressure drop over the first 2 hours confirms active H2​ uptake and confirms the catalyst is not poisoned.

Step 4: Anaerobic Filtration Filter the reaction mixture through a pad of Celite to remove the catalyst. Critical Step: Perform this step strictly under a nitrogen blanket. Validation Check: If the filtrate begins to darken (turning brown or purple) immediately upon exiting the funnel, oxygen ingress is occurring. Abort and re-establish the inert atmosphere.

Step 5: Isolation & Storage Concentrate the filtrate in vacuo at a bath temperature not exceeding 30°C to yield the product. Immediately flush the receiving flask with argon and store at -20°C.

Part 4: Quantitative Impurity Profiling

Use the following table to rapidly diagnose and mitigate impurities based on your analytical data.

ImpurityMolecular Weight Shift (Δ Da)Mechanism of FormationAnalytical Signature (LC-MS / NMR)Mitigation Strategy
5-Hydroxylaminothiophene +16 DaIncomplete reduction of nitro group [M+H]+ +16; Broad NH-OH peak in 1H NMRIncrease H2​ pressure to 55 psi; use fresh Pd(OH)2​
2-Aminothiophene (and polymers)-44 Da (Monomer)Protodecarboxylation under acidic/thermal stressLoss of COOH carbon in 13C NMR (~165 ppm); Tarry baselineMaintain pH > 4 during workup; avoid heating > 30°C
Quinonoid Oxidation Products Variable (Oligomers)Aerobic oxidation of the electron-rich thiophene ringBroad, unresolvable polymeric peaks; Black colorStrict inert atmosphere (Ar/ N2​ ); store at -20°C
Unreacted Starting Material +30 DaIncomplete conversion / Catalyst poisoningAr-H doublets shifted downfield (>7.5 ppm)Monitor H2​ uptake; ensure rigorous system purging
References
  • Novel compounds useful for bradykinin B1 receptor antagonism - Google Patents. Google Patents.
  • Ethyl 5-Aminothiophene-2-carboxylate|CAS 67318-11-0 - Benchchem. Benchchem.
  • Chemistry Of Heterocyclic Compounds: Thiophene And Its Derivatives, Part Three, Volume 44 [PDF]. VDOC.PUB.
  • Design and Synthesis of Dual-Target Inhibitors Targeting Androgen Receptors and Glucocorticoid Receptors to Overcome Antiandrogen Resistance in Castration-Resistant Prostate Cancer. ACS Publications.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Aminothiophene-2-carboxylic Acid

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to provide validated methodologies, mechanistic insights, and troubleshooting protocols for the scalable manu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to provide validated methodologies, mechanistic insights, and troubleshooting protocols for the scalable manufacturing of 5-aminothiophene-2-carboxylic acid. This compound is a highly sensitive, electron-rich intermediate critical to the synthesis of bradykinin B1 receptor antagonists and folic acid antimetabolites[1][2].

Due to the inherent instability of the free aminothiophene (prone to autoxidation and protodecarboxylation), scaling this synthesis requires strict control over thermodynamics and atmospheric conditions.

Process Workflow & Mechanistic Rationale

The most atom-economical and scalable route to 5-aminothiophene-2-carboxylic acid is the catalytic reduction of 5-nitrothiophene-2-carboxylic acid. The workflow below maps the critical path for this transformation, highlighting the necessary control points to prevent product degradation.

ScaleUpWorkflow SM 5-Nitrothiophene-2-carboxylic acid (Starting Material) Hydrogenation Catalytic Hydrogenation (H2, Pd(OH)2/C, MeOH/THF) SM->Hydrogenation Exothermic Control Filtration Catalyst Filtration (Celite bed, N2 atmosphere) Hydrogenation->Filtration Remove Catalyst SaltFormation Salt Formation (HCl in Ether/MeOH) Filtration->SaltFormation Prevent Oxidation Product 5-Aminothiophene-2-carboxylic acid HCl (Stable API Intermediate) SaltFormation->Product Crystallization

Scale-up workflow for 5-Aminothiophene-2-carboxylic acid synthesis.

Standardized Manufacturing Protocol (Self-Validating System)

This step-by-step methodology is engineered to be self-validating; each phase includes built-in physical indicators that confirm the reaction's integrity before proceeding to the next step.

Step 1: Reactor Charging & Solvent Selection Charge a high-pressure Hastelloy or stainless-steel reactor with 5-nitrothiophene-2-carboxylic acid (1.0 eq). Suspend the substrate in a 2:1 (v/v) mixture of Methanol (MeOH) and Tetrahydrofuran (THF)[1].

  • Causality: THF ensures complete dissolution of the nitro-aromatic starting material, while MeOH facilitates the proton-coupled electron transfer required during the catalytic reduction cycle.

Step 2: Catalyst Addition Add Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst, 20 wt% wet) at a 5–10 mol% loading[1].

  • Causality: Standard Pd/C is rapidly poisoned by the sulfur atom in the thiophene ring. Pearlman's catalyst provides a highly active, unpoisoned palladium surface area necessary to drive the reaction to completion at scale.

Step 3: Controlled Hydrogenation Purge the reactor with Nitrogen (N₂) three times, followed by Hydrogen (H₂) three times. Pressurize the vessel to 55 psi H₂[1]. Initiate agitation and maintain the internal temperature strictly between 20–25°C using active jacket cooling.

  • Causality: The reduction of the nitro group is highly exothermic (~120 kcal/mol). Active cooling prevents thermal runaway, which would otherwise trigger the protodecarboxylation of the resulting amino acid.

Step 4: Anaerobic Filtration Once H₂ uptake ceases, vent the reactor and purge thoroughly with N₂. Filter the reaction mixture through a packed Celite bed strictly under an inert N₂ or Argon atmosphere[1].

  • Self-Validation: 5-Aminothiophenes are highly electron-rich heteroaromatics. If the inert atmosphere is breached, the filtrate will immediately transition from pale yellow to dark brown, providing an instant visual indicator of oxidative compromise.

Step 5: Salt Formation & Isolation Transfer the filtered solution to a crystallization vessel. Slowly add 2M anhydrous HCl in diethyl ether until the pH reaches ~2. Filter the resulting precipitate and dry under vacuum at 30°C.

  • Self-Validation: The successful precipitation of a white to off-white crystalline solid confirms the arrest of both oxidative degradation and spontaneous decarboxylation. Isolating the product as the hydrochloride salt protonates the amine, withdrawing electron density from the thiophene ring and ensuring a stable API intermediate.

Troubleshooting Guides & FAQs

Q1: Why does the hydrogenation reaction stall before completion at scale? Root Cause: Thiophenes are notorious for poisoning transition metal catalysts. The lone pairs on the sulfur atom strongly coordinate to the palladium surface, blocking active sites. Actionable Fix: If H₂ uptake stalls, do not simply increase the temperature, as this degrades the product. Instead, ensure you are using Pd(OH)₂/C rather than standard Pd/C[1]. Alternatively, if high-pressure hydrogenation equipment is unavailable, chemical reduction using Fe⁰ and NH₄Cl can be employed, though this requires rigorous downstream metal scavenging[3].

Q2: How do we prevent thermal runaway during the nitro reduction? Root Cause: Nitro reduction releases massive amounts of heat. At manufacturing scales, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation challenging. Actionable Fix: Implement a fed-batch approach for H₂ dosing using a mass flow controller rather than a single bulk pressurization. Interlock the H₂ feed valve with the internal thermocouple to automatically halt gas flow if the temperature exceeds 30°C.

Q3: The isolated product is darkening rapidly upon exposure to air. How can we stabilize it? Root Cause: The amino group strongly donates electron density into the thiophene ring via resonance, making the molecule highly susceptible to autoxidation. Actionable Fix: Never isolate the free base at scale. Always quench the filtered reaction mixture with anhydrous HCl to form the 5-aminothiophene-2-carboxylic acid hydrochloride salt. Handle all wet cakes under an inert atmosphere.

Q4: We are observing significant byproduct formation (decarboxylation). What is the mechanism and fix? Root Cause: 5-Aminothiophene-2-carboxylic acid acts as a heteroaromatic β -amino acid. The electron-donating amine facilitates protodecarboxylation, especially at elevated temperatures or in aqueous acidic conditions. Actionable Fix: Maintain reaction and workup temperatures strictly below 30°C. Avoid aqueous workups entirely; utilize anhydrous HCl in organic solvents (like ether or methanol) for salt formation to precipitate the product safely. If alternative synthesis routes are needed to avoid harsh conditions, NaBH₄-mediated reductions have been documented, though they often yield lower overall recoveries[2].

Quantitative Data & Parameter Optimization

The following table summarizes the critical parameter shifts required when moving from bench-scale discovery to pilot-scale manufacturing.

ParameterStandard Bench ConditionOptimized Scale-Up ConditionMechanistic Rationale
Catalyst Selection 10% Pd/C20% Pd(OH)₂/C (wet)Overcomes sulfur-induced catalyst poisoning inherent to thiophenes[1].
H₂ Pressure 1 atm (Balloon)55 psi (Pressure Reactor)Ensures adequate dissolved H₂ concentration to outcompete catalyst deactivation[1].
Temperature Uncontrolled (Ambient)20–25°C (Jacket Cooled)Prevents exothermic runaway and thermal protodecarboxylation.
Isolation Form Free BaseHydrochloride SaltProtonation of the amine prevents oxidative degradation and improves shelf-life.
Typical Yield 40–50%85–92%Minimized side reactions via strict temperature and atmospheric control.

References

  • Source: Google Patents (US20070032475A1)
  • Title: Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities Source: MDPI (Molecules 2022, 27(19), 6229) URL: [Link]

  • Title: Optimization of potent and specific trypanothione reductase inhibitors: a structure-based drug discovery approach Source: Usiena Air (University of Siena Repository) URL: [Link]

Sources

Optimization

Troubleshooting low recovery after recrystallization of aminothiophene compounds

Welcome to the technical support center for the recrystallization of aminothiophene compounds. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their puri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the recrystallization of aminothiophene compounds. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their purification processes and troubleshoot common issues that lead to low recovery. As a class of compounds vital to medicinal chemistry, achieving high purity is paramount. This resource synthesizes fundamental principles with field-tested protocols to help you navigate the challenges of aminothiophene crystallization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization of aminothiophene derivatives, providing insights into the root causes and actionable solutions.

Q1: My recovery is extremely low, or no crystals are forming at all. What's going wrong?

This is one of the most common issues and typically points to a suboptimal solvent environment or procedural misstep.

Possible Causes & Step-by-Step Solutions:

  • Excessive Solvent: This is the most frequent culprit. If too much solvent is used, the solution never reaches the necessary level of supersaturation upon cooling for crystals to form, leaving your compound dissolved in the mother liquor.[1][2][3]

    • Protocol 1: Recovering Product from a Dilute Solution:

      • Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent under a fume hood.[4] Reduce the volume by approximately 25-50%.

      • Re-cool: Allow the concentrated solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.[2]

      • Second Crop: If yield is still low, the remaining mother liquor can be further concentrated to obtain a "second crop" of crystals, though these may be less pure.[2][3]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the aminothiophene compound when hot but have poor solubility when cold.[2][5]

    • Protocol 2: Systematic Solvent Screening:

      • Small-Scale Tests: Place a small amount (10-20 mg) of your crude aminothiophene into several test tubes.

      • Add Solvents: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) dropwise at room temperature until the solid is just submerged.[6] Aminothiophenes, being weakly polar, often work well with moderately polar solvents like ethanol or ethyl acetate/hexane mixtures.[7][8]

      • Heat: Gently heat the tubes. A good candidate solvent will fully dissolve the compound at or near its boiling point.

      • Cool: Allow the tubes to cool to room temperature and then in an ice bath. The best solvent will show extensive crystal formation.

  • Supersaturation Not Achieved: Sometimes, a solution can become supersaturated without nucleating.

    • Protocol 3: Inducing Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

      • Seeding: If you have a pure crystal of your compound, add a tiny amount (a "seed crystal") to the cooled solution.[1][3] This provides a template for further crystallization and is a highly effective method for controlling the process.[5][9][10]

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[4][11] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[4] Oiled out products are often impure because the oil can act as a solvent for impurities.[4][11][12]

Possible Causes & Step-by-Step Solutions:

  • Solution Cooling Too Rapidly: Fast cooling can cause the concentration to exceed the saturation point while the temperature is still high.

    • Solution: Insulate the flask (e.g., with paper towels or a cork ring) to slow down the cooling process.[4] Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[13] A slower cooling rate promotes the growth of larger, purer crystals.[14][15]

  • High Impurity Load: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[4][16]

    • Solution: If you suspect impurities are the cause, especially colored ones, an activated charcoal treatment may be necessary.[16]

    • Protocol 4: Decolorization with Activated Charcoal:

      • Dissolve the crude solid in the minimum amount of hot solvent.

      • Temporarily remove the flask from the heat source. Caution: Adding charcoal to a near-boiling solution can cause it to boil over violently.[17]

      • Add a very small amount of activated charcoal (the amount on the tip of a spatula is a good starting point).[17]

      • Swirl the mixture and reheat to boiling for a few minutes. The charcoal will adsorb many large, flat, conjugated molecules, which are often the source of color.[17]

      • Perform a hot gravity filtration to remove the fine charcoal particles.[18][19] Be aware that excessive use of charcoal can adsorb your desired product, reducing the yield.[4][17]

  • Solvent Boiling Point is Too High: If the solvent's boiling point is higher than the compound's melting point, oiling out is very likely.[2]

    • Solution: Re-dissolve the oil by heating and add more of the "good" solvent to lower the saturation temperature.[4] Alternatively, select a different solvent with a lower boiling point for the next attempt.[8]

Frequently Asked Questions (FAQs)

This section covers broader concepts and strategies for developing robust recrystallization protocols for aminothiophene compounds.

Q3: How do I select the optimal solvent system for my specific aminothiophene derivative?

The principle of "like dissolves like" is your guiding star.[20] Aminothiophenes contain a somewhat polar amino group and a less polar thiophene ring, placing them in the intermediate polarity range.[20][21]

  • Single Solvent System: The goal is to find a solvent where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] The table below provides a starting point for screening.

    Solvent ClassExample SolventsSuitability for AminothiophenesRationale
    Protic Ethanol, Methanol, Isopropanol, WaterOften GoodThe amino group can hydrogen bond, making alcohols a good choice. Water is sometimes suitable for highly polar derivatives.[8]
    Polar Aprotic Acetone, Ethyl AcetateOften GoodTheir moderate polarity can effectively dissolve aminothiophenes at elevated temperatures.[22]
    Nonpolar Hexanes, Toluene, DichloromethaneGood as Anti-solventsGenerally, aminothiophenes are too polar to be readily recrystallized from these alone, but they are excellent as anti-solvents.[22]
  • Two-Solvent (Mixed) System: This is a powerful technique for compounds that are too soluble in one solvent and not soluble enough in another.[23] You use a "good" solvent in which the compound is soluble and a miscible "anti-solvent" in which it is not.[24][25]

    • Protocol 5: Two-Solvent Recrystallization:

      • Dissolve your compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

      • While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you see persistent cloudiness (turbidity).[25]

      • Add a drop or two of the "good" solvent to re-clarify the solution.

      • Allow the solution to cool slowly. The finely-tuned solvent mixture should now be ideal for promoting crystallization.

Q4: What is the role of seeding, and how do I perform it correctly?

Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization.[1] It is a crucial technique for controlling crystallization, avoiding oiling out, and ensuring batch-to-batch consistency.[5][10][26] Seeding works by providing a pre-formed crystal lattice, bypassing the energy barrier of primary nucleation and promoting controlled crystal growth in the metastable zone.[9][27]

  • Workflow for Effective Seeding:

    • Prepare the Solution: Dissolve your compound in the minimum amount of hot solvent and allow it to cool slowly.

    • Enter the Metastable Zone: Cool the solution to a temperature where it is supersaturated but has not yet spontaneously crystallized.

    • Introduce the Seed: Add one or two tiny, pure crystals of your aminothiophene.

    • Controlled Growth: Continue to cool the solution slowly, allowing the added seeds to grow in an orderly fashion. This controlled process leads to higher purity.[28]

Q5: How can I design a logical troubleshooting workflow for low recovery?

A systematic approach is key to efficiently diagnosing and solving recrystallization problems. The flowchart below outlines a decision-making process for troubleshooting low recovery.

Caption: A troubleshooting flowchart for diagnosing the cause of low recovery.

Q6: How does supersaturation relate to crystal formation, and why is it important?

Supersaturation is the driving force for crystallization. A solution is supersaturated when it contains more dissolved solute than can be held at equilibrium at a given temperature. The relationship between supersaturation, nucleation (the birth of new crystals), and crystal growth is critical.

G labile Labile Zone (High Supersaturation) metastable Metastable Zone (Moderate Supersaturation) labile_desc Spontaneous, rapid nucleation dominates. Often leads to small, impure crystals or 'oiling out'. labile->labile_desc stable Stable (Unsaturated) Zone (Low/No Supersaturation) metastable_desc Spontaneous nucleation is unlikely. Existing crystals (seeds) will grow. This is the ideal zone for controlled crystallization. metastable->metastable_desc stable_desc No crystallization occurs. Existing crystals will dissolve. stable->stable_desc

Sources

Troubleshooting

Technical Support Center: Troubleshooting Carboxylic Acid Smearing on Silica Gel TLC Plates

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with Thin-Layer Chromatography (TLC) of carboxylic acids. This guide provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with Thin-Layer Chromatography (TLC) of carboxylic acids. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve clean, well-defined spots on your silica gel TLC plates.

I. Frequently Asked Questions (FAQs)

Q1: Why is my carboxylic acid smearing or "streaking" on the TLC plate?

Streaking, also known as tailing, is a common issue when analyzing carboxylic acids on standard silica gel TLC plates. This phenomenon is primarily due to strong intermolecular interactions between the polar carboxylic acid group and the highly polar stationary phase (silica gel).[1][2] The silica gel surface is rich in acidic silanol groups (Si-OH), which can form strong hydrogen bonds with the carboxylic acid analyte.[1][3][4] This strong binding prevents the compound from moving smoothly with the mobile phase, resulting in a continuous "streak" rather than a compact spot.

Q2: I added a small amount of acetic acid to my mobile phase, and the streaking improved. What is the mechanism behind this?

Adding a small percentage of a volatile acid, such as acetic acid or formic acid, to the developing solvent is a standard and highly effective technique to counteract streaking.[1][3][5] The added acid works in two principal ways:

  • Analyte Protonation: It ensures the carboxylic acid analyte remains in its less polar, protonated form (-COOH).[5][6] If the analyte deprotonates to its carboxylate form (-COO⁻), it becomes highly polar and will bind very strongly to the silica gel, often remaining at the baseline.[2]

  • Stationary Phase Saturation: The acid in the mobile phase effectively "saturates" the active silanol sites on the silica gel. This competition for binding sites reduces the strong adsorption of the carboxylic acid analyte, allowing it to travel more freely up the plate.[3]

Q3: Can I use a stronger acid, like sulfuric acid, in my mobile phase?

It is generally not recommended to use strong, non-volatile acids like sulfuric acid. These can irreversibly damage the silica gel plate and may cause decomposition of your compound.[5] Volatile acids like acetic or formic acid are preferred because they can be easily removed from the plate by evaporation after development.

Q4: Besides adding acid, what other strategies can I employ to prevent smearing?

If adding an acid modifier is not sufficient or desirable, you can explore several other options:

  • Optimize the Mobile Phase: Experiment with more polar solvent systems, such as switching from a hexane/ethyl acetate mixture to a dichloromethane/methanol system.[1]

  • Reduce Sample Concentration: Overloading the plate with a highly concentrated sample can lead to streaking.[7][8][9] Try diluting your sample and spotting a smaller amount.

  • Consider Alternative Stationary Phases: For particularly problematic separations, you might consider using reversed-phase TLC plates (e.g., C18-modified silica) where the stationary phase is nonpolar.[10][11] In this case, a more polar mobile phase (like water/acetonitrile mixtures) would be used.

II. In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving the smearing of carboxylic acids on your TLC plates.

Initial Observation: Carboxylic Acid Streaking on Silica Gel Plate

The primary cause of this issue is the strong interaction between the acidic analyte and the acidic stationary phase. The troubleshooting workflow below will guide you through the most effective solutions.

TLC_Troubleshooting_Carboxylic_Acids Troubleshooting Workflow for Carboxylic Acid Smearing A Start: Carboxylic Acid Streaking Observed B Primary Cause: Strong Analyte-Stationary Phase Interaction A->B Diagnosis C Solution 1: Modify Mobile Phase B->C Recommended First Step D Solution 2: Adjust Sample Application B->D If C is insufficient E Solution 3: Change Stationary Phase B->E For persistent issues F Add a Volatile Acid (0.1-2% Acetic or Formic Acid) C->F Most Common Method G Increase Mobile Phase Polarity (e.g., add MeOH to DCM) C->G H Reduce Sample Concentration D->H I Use Reversed-Phase TLC (e.g., C18) E->I J {Outcome: Sharp, Well-Defined Spots} F->J G->J H->J I->J

Caption: A logical workflow for troubleshooting carboxylic acid streaking in TLC.

Detailed Experimental Protocols
Protocol 1: Mobile Phase Modification with Acetic Acid

This is the most common and effective method for preventing the streaking of carboxylic acids.

Objective: To achieve sharp, well-defined spots for a carboxylic acid analyte on a silica gel TLC plate.

Materials:

  • Standard silica gel TLC plate

  • Carboxylic acid sample

  • Developing chamber

  • Mobile phase solvents (e.g., ethyl acetate, hexane)

  • Glacial acetic acid

  • Capillary spotter

Procedure:

  • Prepare the Modified Mobile Phase:

    • Start with a standard mobile phase composition that gives a reasonable, albeit streaky, Rf for your compound (e.g., 70:30 hexane:ethyl acetate).

    • To 10 mL of this solvent mixture, add 0.1 mL (1%) of glacial acetic acid. The final composition will be approximately 70:30:1 hexane:ethyl acetate:acetic acid.

    • Mix thoroughly.

  • Prepare the TLC Chamber:

    • Pour the modified mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to aid in chamber saturation. Close the chamber and allow it to equilibrate for 5-10 minutes.

  • Spot and Develop the Plate:

    • Dissolve your carboxylic acid sample in a suitable volatile solvent.

    • Using a capillary spotter, apply a small spot of the sample to the baseline of the TLC plate.

    • Carefully place the spotted TLC plate into the equilibrated chamber and close the lid.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize and Analyze:

    • Allow the plate to air dry completely in a fume hood to evaporate the solvents, including the acetic acid.

    • Visualize the spots using an appropriate method (e.g., UV lamp, iodine chamber, or a chemical stain).

    • The spot corresponding to the carboxylic acid should now appear round and compact, with minimal to no streaking.

Data Presentation: Mobile Phase Modifier Comparison

The choice and concentration of the acidic modifier can influence the retention factor (Rf) of your compound. Below is a table illustrating the typical effects.

Mobile Phase Composition (Hexane:EtOAc)ModifierTypical ObservationExpected Rf Change
70:30NoneSevere streakingN/A
70:300.5% Acetic AcidReduced streaking, compact spotSlight increase
70:301% Acetic AcidNo streaking, sharp spotModerate increase
70:301% Formic AcidNo streaking, sharp spotModerate increase

Note: Formic acid is slightly more acidic than acetic acid and can sometimes be more effective. However, both are excellent choices.

Advanced Troubleshooting: When Acid Modification Isn't Enough

In some cases, particularly with dicarboxylic acids or other very polar acidic compounds, you may still observe some streaking.

  • Increase Modifier Concentration: You can cautiously increase the acid concentration to 2%.

  • Highly Polar Mobile Phases: Consider solvent systems designed for very polar compounds, such as EBAW (Ethyl acetate/Butanol/Acetic acid/Water in an 80/10/5/5 ratio).[12] Note that such complex solvent systems are not suitable for flash chromatography.[12]

  • 2D TLC for Stability Check: If you suspect your compound might be decomposing on the silica, you can perform a 2D TLC.[12] Spot the sample in one corner, run the plate, then turn it 90 degrees and run it again in the same or a different solvent system. A stable compound will appear on the diagonal, while decomposition products will appear off the diagonal.[12]

III. References

  • ResearchGate. (2018). TLC tailing and carboxylic acid?[Link]

  • Transtutors. (2022). Carboxylic acids often streak on silica gel TLC plates. Adding a drop or two of acetic acid to the...[Link]

  • University of Rochester. TLC Tips: for when conventional thin layer chromatography on the crude reaction mixture is problematic. [Link]

  • Journal of Chromatographic Science. (1995). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. [Link]

  • Chegg.com. (2018). Solved Carboxylic acids often produce a streak rather than a | Chegg.com. [Link]

  • Reddit. (2021). Why does tailing happen in TLC? : r/chemhelp. [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? : r/chemistry. [Link]

  • LCGC International. (2020). Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • ResearchGate. (2013). Tailing in TLC - can anyone help?[Link]

  • SciSpace. Stationary phases for thin-layer chromatography. [Link]

  • DSpace@MIT. (2004). 7.3. Thin layer Chromatography (TLC) Guide. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • ResearchGate. (2012). In which situation/case would we need to adjust the pH of the mobile phase in TLC?[Link]

  • Chromatography Online. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Journal of Planar Chromatography – Modern TLC. (2000). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • University of California, Los Angeles. Thin Layer Chromatography. [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Aminothiophene-2-Carboxylic Acid Derivatives as Hepatitis B Virus Capsid Assembly Effectors: A Comparative SAR Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structure-Activity Relationship (SAR) studies of 5-aminothiophene-2,4-dicarboxamides (derivatives of 5-aminothiophene-2-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structure-Activity Relationship (SAR) studies of 5-aminothiophene-2,4-dicarboxamides (derivatives of 5-aminothiophene-2-carboxylic acid) targeting the Hepatitis B Virus (HBV) Core Protein (Cp).

Executive Summary & Mechanistic Context

Chronic Hepatitis B Virus (HBV) infection remains a major global health challenge. Current standard-of-care therapies, such as nucleos(t)ide analogues (NUCs), effectively suppress viral replication but rarely achieve a functional cure because they do not eliminate the viral covalently closed circular DNA (cccDNA).

The HBV core protein (Cp), a 183-amino acid structural protein, self-assembles into an icosahedral capsid essential for pgRNA encapsidation, reverse transcription, and intracellular trafficking. Targeting the allosteric dimer-dimer interface of Cp has led to the development of Capsid Assembly Effectors (CAEs) or Capsid Assembly Modulators (CAMs). These small molecules disrupt normal viral assembly through two primary mechanisms:

  • Class I Mechanism: Accelerates the assembly of morphologically intact but empty capsids devoid of viral RNA.

  • Class II Mechanism: Misdirects assembly, leading to the formation of aberrant, non-functional protein polymers.

Recently, 5-aminothiophene-2,4-dicarboxamide analogues —structurally derived from the 5-aminothiophene-2-carboxylic acid scaffold—have emerged as a highly potent, novel chemotype of Class II CAEs [1]. This guide objectively compares the performance of this novel scaffold against established CAE classes and provides an in-depth analysis of its Structure-Activity Relationship (SAR).

G A HBV Core Protein (Cp Dimer) B Nucleation (Hexamer/Pentamer) A->B pgRNA + Pol C Normal Assembly (Mature Capsid) B->C Normal Kinetics E Aberrant Polymers (Class II Mechanism) B->E Misdirected Assembly F Empty Capsids (Class I Mechanism) B->F Accelerated Assembly D 5-Aminothiophene Derivatives (CAEs) D->B Allosteric Binding

Caption: HBV Capsid Assembly Pathway and Allosteric Modulation by CAEs.

Comparative Performance of CAE Scaffolds

Before delving into the SAR of the 5-aminothiophene scaffold, it is critical to benchmark it against the two most extensively studied CAE chemotypes: Heteroaryldihydropyrimidines (HAPs) and Sulfamoylbenzamides (SBAs) .

  • HAPs (e.g., Bay 41-4109, GLS4): Highly potent Class II effectors. However, first-generation HAPs like Bay 41-4109 suffered from pronounced hepatotoxicity and poor oral bioavailability [3]. Second-generation HAPs like GLS4 improved potency but still face rapid CYP450 metabolism, resulting in a short half-life[2].

  • SBAs (e.g., DVR-23): Class I effectors that show lower cytotoxicity but generally exhibit weaker antiviral potency compared to HAPs.

  • 5-Aminothiophenes (e.g., Compounds 19k, 19o): A novel chemotype that bridges the gap, offering nanomolar antiviral potency comparable to early HAPs, but with a significantly superior cytotoxicity profile (CC50 > 100 µM) and favorable oral bioavailability (F) [1].

Table 1: Comparative in vitro Profiling of HBV Capsid Assembly Effectors
Compound ClassRepresentative CompoundMechanismEC₅₀ (HepAD38/HepG2.2.15)CC₅₀ (Cytotoxicity)Selectivity Index (SI)Oral Bioavailability (F)
HAP Bay 41-4109Class II53 nM~7.0 µM~132Poor (<10%)
HAP GLS4Class II12 nM~50.2 µM~4,180Moderate (25.5%)
SBA DVR-23Class I300 nM>50.0 µM>166Moderate
5-Aminothiophene Compound 19o Class II110 nM >100.0 µM >909 Moderate (25%)
5-Aminothiophene Compound 19k Class II310 nM >100.0 µM >322 Good (46%)

(Data synthesized from standardized HepAD38/HepG2.2.15 cell culture assays monitoring extracellular HBV DNA reduction via qPCR [1, 2, 3].)

In-Depth SAR Analysis of 5-Aminothiophene Derivatives

The discovery of the 5-aminothiophene-2,4-dicarboxamide series began with a high-throughput screening hit: 5-amino-3-methylthiophene-2,4-dicarboxamide (ATDC) . To optimize this hit into a viable preclinical candidate, researchers systematically probed the structure-property relationships (SPR) and structure-activity relationships (SAR) [1].

The Thermodynamic Rationale: Rigidification Attempts

Hypothesis: Binding events typically result in a loss of conformational entropy. Rigidifying the ATDC chemotype via cyclization should theoretically reduce the required entropy compensation, thereby increasing binding affinity to the Cp dimer interface. Execution & Causality: Researchers synthesized C-4/C-5 cyclized analogues and C-2/C-3 cyclized analogues. Result: Complete loss of binding affinity. Mechanistic Insight: The allosteric pocket at the Cp dimer interface is highly sterically constrained. The added bulk and altered geometry from the fused rings caused severe steric clashes, overriding any thermodynamic benefits gained from entropy reduction. This proved that the flexibility of the monocyclic thiophene core is essential for induced-fit binding.

Probing the C-4 Carboxamide Bioisosteres

To understand the hydrogen-bonding network within the Cp pocket, the C-4 carboxamide was substituted with various bioisosteres:

  • Thiocarboxamide & Esters: Retained strong binding affinity to the Cp protein in biochemical assays, but failed to translate into antiviral efficacy in cell-based models (EC₅₀ > 10 µM). This discrepancy is often due to poor cell permeability or rapid intracellular hydrolysis of the ester.

  • Cyano Group (-CN): Resulted in a complete loss of binding. Mechanistic Insight: The cyano group lacks the hydrogen-bond donating capability of the primary amine in the carboxamide. This confirms that the C-4 carboxamide acts as a critical dual hydrogen-bond donor/acceptor within the hydrophobic pocket of the Cp dimer.

N-Aryl Substitution and Lead Optimization

The most successful SAR vector involved modifications to the N-aryl substituents on the carboxamide groups. By introducing specific halogenated and alkylated phenyl rings, researchers optimized the lipophilicity (LogP) and metabolic stability of the compounds. This led to the discovery of Compound 19k and Compound 19o , which achieved the optimal balance of nanomolar antiviral potency, zero observable cytotoxicity at 100 µM, and excellent oral bioavailability (up to 46% in murine models) [1].

SAR Hit Hit: ATDC Scaffold (5-amino-3-methylthiophene-2,4-dicarboxamide) Rigid C-4/C-5 & C-2/C-3 Cyclization (Failed: Steric Clash in Pocket) Hit->Rigid Attempted Entropy Fix Bioiso C-4 Bioisosteres (Cyano failed: Loss of H-Bond) Hit->Bioiso Probe H-Bonding Opt N-Aryl Substitution (Optimization of LogP & F) Hit->Opt Improve PK/PD Lead1 Lead 19k EC50: 0.31 µM F: 46% Opt->Lead1 Lead2 Lead 19o EC50: 0.11 µM F: 25% Opt->Lead2

Caption: SAR Optimization Workflow for 5-Aminothiophene-2,4-dicarboxamide Derivatives.

Experimental Methodologies & Validation Protocols

To ensure the trustworthiness of the SAR data, the following self-validating experimental workflows are standard for evaluating 5-aminothiophene derivatives as CAEs.

Protocol A: In Vitro HBV Capsid Assembly Assay (Biochemical Validation)

This cell-free assay confirms that the compound directly interacts with the core protein and modulates assembly, differentiating it from polymerase inhibitors.

  • Protein Preparation: Express and purify recombinant HBV core protein truncation mutant (Cp149), which lacks the C-terminal RNA-binding domain but retains full assembly competence. Maintain in a dimer state in a low-salt buffer (50 mM HEPES, pH 7.5).

  • Compound Incubation: Incubate 10 µM of Cp149 dimers with varying concentrations of the 5-aminothiophene derivative (e.g., 0.1 to 50 µM) at 25°C for 30 minutes.

  • Assembly Trigger: Initiate assembly by adding NaCl to a final concentration of 300 mM. Incubate for 24 hours at room temperature.

  • Size Exclusion Chromatography (SEC): Resolve the reaction mixture using a Superose 6 column. Mature capsids/aberrant polymers elute in the void volume, while unbound dimers elute later. The shift in the chromatogram quantifies binding affinity.

  • Transmission Electron Microscopy (TEM): Stain the void volume fractions with 2% uranyl acetate and image via TEM to visually confirm the Class II mechanism (presence of large, irregular, non-capsid polymers).

Protocol B: Antiviral Efficacy & Cytotoxicity Assay (Cellular Validation)

This assay evaluates the compound's ability to penetrate cells, resist immediate metabolic degradation, and inhibit viral replication without killing the host cell.

  • Cell Culture: Plate HepAD38 cells (a hepatoma cell line with tetracycline-inducible HBV replication) in 96-well plates at a density of 5×104 cells/well.

  • Drug Treatment: Remove tetracycline to induce HBV replication. Concurrently, treat cells with serial dilutions of the synthesized compounds (0.01 µM to 100 µM). Include a DMSO vehicle control and a positive control (e.g., Entecavir or Bay 41-4109).

  • Incubation: Incubate for 6 days, refreshing the media and drug every 3 days.

  • Antiviral Quantification (EC₅₀): Harvest the cell culture supernatant. Extract viral DNA and quantify HBV DNA copy numbers using real-time quantitative PCR (qPCR) targeting the core gene. Calculate the EC₅₀ using a dose-response curve.

  • Cytotoxicity (CC₅₀): In a parallel plate treated identically, add CCK-8 (Cell Counting Kit-8) reagent on day 6. Measure absorbance at 450 nm to assess cell viability. Calculate the CC₅₀ to ensure the observed antiviral effect is not an artifact of cell death.

References

  • Title: 5-Aminothiophene-2,4-dicarboxamide analogues as hepatitis B virus capsid assembly effectors Source: European Journal of Medicinal Chemistry, 2019 Feb 15;164:179-192. URL: [Link]

  • Title: Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly Source: Antimicrobial Agents and Chemotherapy, 2013 Nov; 57(11): 5344–5354. URL: [Link]

  • Title: BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly Source: Journal of Molecular Recognition, 2006 Nov-Dec;19(6):542-8. URL: [Link]

Comparative

Comparative analysis of 5-substituted thiophene-2-carboxylic acid analogs

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for drug discovery. The thiophene-2-carboxylic acid scaffold is widely recognized as a "privileged scaffold" du...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks for drug discovery. The thiophene-2-carboxylic acid scaffold is widely recognized as a "privileged scaffold" due to its robust stability, predictable pharmacokinetics, and the unique hydrogen-bonding capabilities of its sulfur heteroatom.

However, the true pharmacological versatility of this scaffold is unlocked through substitution at the 5-position . By strategically altering the electronic distribution, steric bulk, and lipophilicity at C5, researchers can drastically shift the molecule's target selectivity—from anticoagulant activity to hypoxia-inducible factor (HIF) modulation.

This guide provides an objective, comparative analysis of three major classes of 5-substituted thiophene-2-carboxylic acid analogs, detailing their mechanisms, performance data, and the self-validating synthetic protocols required for their development.

Comparative Analysis of 5-Substituted Analogs

The nature of the 5-substituent dictates the analog's interaction with distinct enzymatic binding pockets. Below is a comparative breakdown of how specific substitutions dictate therapeutic applications.

A. 5-Aryl/Alkyl Analogs: FIH-1 Inhibitors (Hypoxia Pathway)
  • Key Substituents: 5-Phenyl, 5-Methyl.

  • Mechanism: These analogs are condensed with amino acids to act as competitive mimics of 2-oxoglutarate (2OG). They inhibit Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1). The 5-phenyl group is specifically designed to extend deep into the hydrophobic pocket of the FIH-1 active site, preventing the hydroxylation of HIF-1α and thereby activating the hypoxia response element (HRE) pathway (1[1]).

B. 5-Halo/Alkylsulfanyl Analogs: Factor Xa Inhibitors (Anticoagulation)
  • Key Substituents: 5-Chloro, 5-(Methylsulfanyl).

  • Mechanism: The 5-chloro-thiophene-2-carboxamide core (the pharmacophore of the blockbuster drug Rivaroxaban) is optimized for the S1 pocket of Factor Xa. The 5-position chlorine or methylsulfanyl group provides a critical halogen/hydrophobic bond with the Tyr228 residue lining the S1 subsite. Simple methyl substitutions yield weak inhibitors, but highly polarizable groups like chlorine or methylsulfanyl drive sub-nanomolar potency (2[2]).

C. 5-Acetamido Analogs: Opioid Receptor Modulators
  • Key Substituent: 5-Acetamido.

  • Mechanism: When coupled with 6α-naltrexamine, the 5-acetamido-thiophene-2-carboxylic acid acts as a steric shield. The bulky, electron-donating acetamido group blocks potential metabolic degradation sites on the naltrexone (NAT) core, significantly improving the drug's safety profile and reducing toxic metabolite formation while retaining high affinity for the mu-opioid receptor (3[3]).

Quantitative Performance Comparison
Analog ClassKey 5-SubstituentPrimary TargetMechanism of ActionTypical Binding Affinity
FIH-1 Inhibitors -Phenyl, -MethylFIH-1 Enzyme2OG competitive mimicModerate (Cellular HRE activation)
Anticoagulants -Chloro, -MethylsulfanylFactor Xa (S1 Pocket)Hydrophobic/Halogen bondingSub-nanomolar ( Ki​<1 nM)
Opioid Modulators -AcetamidoMu-Opioid ReceptorSteric blockade of metabolic sitesHigh affinity, extended half-life

Mechanistic Pathway Visualization

To understand the causality of 5-aryl substitutions in hypoxia modulation, we must map the signaling interference. The following diagram illustrates how the 5-substituted analog outcompetes 2OG, triggering nuclear transcription.

Pathway A 5-Aryl-Thiophene Analog B FIH-1 Enzyme (Active Site) A->B Competitive Binding (2OG Mimic) C HIF-1α (Unhydroxylated) B->C Prevents Asn Hydroxylation D HRE Gene Transcription C->D Nuclear Translocation & Activation

Mechanism of HIF-1 activation via FIH-1 inhibition by thiophene analogs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis of these analogs must employ self-validating checkpoints. The following protocol details the synthesis of a 5-aryl-thiophene-2-carboxamide library, explaining the chemical causality behind each reagent choice.

Protocol: Synthesis of 5-Phenylthiophene-2-Carboxamides

Phase 1: Regioselective C5 Functionalization (Suzuki-Miyaura Coupling) Why this matters: The 5-position of the thiophene ring is highly activated. Starting with methyl 5-bromothiophene-2-carboxylate allows for precise regiocontrol without risking off-target functionalization at C3 or C4[1].

  • Reaction Setup: Combine methyl 5-bromothiophene-2-carboxylate (1.0 eq) and phenylboronic acid (1.2 eq) in a degassed mixture of Toluene/EtOH (4:1).

  • Catalysis: Add Pd(PPh3​)4​ (0.05 eq) and Na2​CO3​ (2.0 eq, 2M aqueous). Causality: The palladium catalyst facilitates the oxidative addition into the C-Br bond, while the aqueous base is required to activate the boronic acid for transmetalation.

  • Validation: Reflux at 90°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material validates the coupling.

  • Hydrolysis: Treat the crude ester with 1N NaOH in EtOH at reflux for 2 hours. Acidify to pH 3 with 1N HCl at 0°C to precipitate the pure 5-phenylthiophene-2-carboxylic acid[3].

Phase 2: Amide Coupling with Enantiomeric Preservation Why this matters: When coupling the thiophene acid to chiral amines (e.g., amino acid salts or naltrexamine), standard carbodiimides (like EDCI) form an O-acylisourea intermediate that is prone to rearrangement, leading to racemization.

  • Activation: Dissolve the 5-substituted thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDCI (1.5 eq) and HOBt (1.5 eq) at 0°C. Causality: HOBt rapidly intercepts the unstable O-acylisourea to form a highly reactive, yet sterically stable, active ester. This suppresses racemization and boosts yields for sterically hindered 5-substituted analogs[1].

  • Coupling: Add the target amine (1.2 eq) and Triethylamine (TEA, 3.0 eq). Stir at room temperature for 18 hours.

  • Purification & Validation: Quench with water, extract with EtOAc, and wash with brine. Validate the amide bond formation and enantiomeric excess (ee > 99%) using LC-MS and chiral HPLC.

Protocol S1 5-Bromo-Thiophene Precursor S2 Suzuki-Miyaura Coupling S1->S2 S3 Ester Hydrolysis (NaOH/EtOH) S2->S3 S4 EDCI/HOBt Amidation S3->S4 S5 In Vitro Assay S4->S5

Step-by-step synthetic workflow for 5-substituted thiophene-2-carboxamides.

Conclusion

The 5-substituted thiophene-2-carboxylic acid is not a static building block; it is a highly tunable pharmacophore. As demonstrated, extending the 5-position with aryl groups optimizes the molecule for deep hydrophobic pockets like FIH-1, while compact, polarizable groups like chlorine or methylsulfanyl are ideal for tight, halogen-bonded interactions in coagulation cascades. Employing rigorous, racemization-free synthetic protocols ensures that these carefully designed structural advantages translate flawlessly into in vitro and in vivo success.

References

  • Kawaguchi, S., et al. (2018). Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. Molecules (MDPI) / NIH PMC.
  • Flammia, R., & Huang, B. (2020). Blocking Potential Metabolic Sites on NAT to Improve its Safety Profile while Retaining the Pharmacological Profile. NIH PMC.
  • Benchchem Database. 5-(Methylsulfanyl)thiophene-2-carboxamide | CAS 83933-14-6.

Sources

Validation

Orthogonal Purity Validation of 5-Aminothiophene-2-carboxylic Acid: A Comparative Guide to HPLC and qNMR

Audience: Researchers, scientists, and drug development professionals. Introduction & The Analytical Challenge 5-Aminothiophene-2-carboxylic acid (5-ATCA) is a highly versatile bifunctional building block used extensivel...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & The Analytical Challenge

5-Aminothiophene-2-carboxylic acid (5-ATCA) is a highly versatile bifunctional building block used extensively in the synthesis of pharmaceuticals, agrochemicals, and biologically active thiophene derivatives[1]. Because it contains both an electron-donating amino group and an electron-withdrawing carboxylic acid group on a heteroaromatic thiophene ring, 5-ATCA presents unique stability and analytical challenges. Ensuring the absolute purity of 5-ATCA is paramount to preventing impurity carryover in multi-step syntheses, which can compromise the safety, yield, and efficacy of final active pharmaceutical ingredients (APIs)[2].

Causality in Method Selection: The amphoteric nature of 5-ATCA means its ionization state is highly sensitive to the pH of its environment. In liquid chromatography, failure to control the protonation state of both the amine and the carboxylate leads to severe peak tailing, poor resolution, and inaccurate integration[3]. Furthermore, while High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting structurally similar organic impurities, it relies on relative UV response factors and cannot detect non-chromophoric contaminants, such as residual inorganic salts from the synthesis process[4].

To establish a self-validating purity profile, a dual-method approach is required:

  • HPLC-UV: Provides high-resolution separation of organic impurities and degradation products.

  • Quantitative NMR (qNMR): Provides a direct, absolute molar measurement of the active compound without relying on UV chromophores or a primary reference standard[5].

Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Causality: To analyze 5-ATCA via Reverse-Phase HPLC (RP-HPLC), the mobile phase must be strictly buffered to an acidic pH (e.g., pH 2.5) using Trifluoroacetic acid (TFA). This suppresses the ionization of the carboxylic acid and protonates the amine, ensuring the molecule remains in a consistent ionic state for sharp, symmetrical elution on a nonpolar stationary phase. Detection is typically set at 254 nm, where the conjugated thiophene system exhibits strong UV absorbance[3].

Protocol: RP-HPLC Purity Assessment

  • Sample Preparation: Accurately weigh 10 mg of 5-ATCA and dissolve in 10 mL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). Diluting in the mobile phase prevents solvent-mismatch peak distortion. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a highly endcapped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size). Endcapping is critical to minimize secondary ion-exchange interactions between the basic amino group of 5-ATCA and residual surface silanols on the silica matrix.

  • Mobile Phase Gradient:

    • Mobile Phase A: 0.1% TFA in Ultrapure Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Run a linear gradient from 5% B to 60% B over 15 minutes. This elutes highly polar impurities first, followed by the main 5-ATCA peak, and finally any lipophilic synthetic by-products.

  • Detection & Analysis: Monitor the eluent using a Diode Array Detector (DAD) at 254 nm. Calculate chromatographic purity using the area normalization method (Area %).

Methodology 2: Quantitative Nuclear Magnetic Resonance (qNMR)

Expertise & Causality: qNMR determines absolute purity by comparing the integral of a distinct proton signal from 5-ATCA against a certified internal standard (IS) of known purity[2]. Because 5-ATCA is highly polar, DMSO-d6 is the optimal deuterated solvent. Maleic acid is an ideal internal standard because its sharp singlet (~6.26 ppm) does not overlap with the thiophene aromatic protons (~6.5–7.5 ppm) or the broad exchangeable protons of the amine and carboxylic acid[4][5]. A strictly controlled relaxation delay (D1) is critical to ensure all nuclei fully return to equilibrium between pulses, preventing signal saturation and ensuring the integration is strictly proportional to molar concentration[4].

Protocol: 1H-qNMR Absolute Purity Assessment

  • Standard & Sample Weighing: Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh approximately 15 mg of the 5-ATCA sample and 10 mg of certified Maleic Acid (Internal Standard) into a clean, static-free glass vial.

  • Dissolution: Add 0.8 mL of high-purity DMSO-d6. Vortex thoroughly until complete dissolution is achieved. Transfer 0.6 mL of the homogenous solution to a standard 5 mm NMR tube.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 90° (for maximum signal-to-noise ratio).

    • Relaxation Delay (D1): ≥ 30 seconds. This must be at least 5 times the longest T1 relaxation time of the analyte and IS protons to guarantee quantitative reliability.

    • Number of Scans: 64 (to ensure a high signal-to-noise ratio, typically >250:1).

  • Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2 protons) and a distinct thiophene CH proton (1 proton). Calculate the absolute mass fraction using the fundamental qNMR equation[5].

Comparative Data: HPLC vs. qNMR

The following table summarizes the performance characteristics and analytical logic of both techniques when applied to 5-ATCA. Discrepancies between the two methods (e.g., HPLC showing 99.5% and qNMR showing 96.0%) immediately flag the presence of non-UV active impurities, validating the necessity of this orthogonal approach[2].

Analytical ParameterHPLC-UV (Chromatographic)qNMR (Spectroscopic)
Primary Output Relative Purity (Area %)Absolute Purity (Mass %)
Reference Standard Requires a certified 5-ATCA standardRequires an unrelated Internal Standard (e.g., Maleic Acid)
Detection Mechanism UV Absorbance (Chromophore dependent)Nuclear Magnetic Resonance (Molar proportionality)
Inorganic Impurity Detection Blind to inorganic salts (e.g., NaCl, silica)Detects mass displacement by invisible impurities
Sample Preparation Time Moderate (Filtration, dilution, equilibration)Fast (Direct co-weighing and dissolution)
Precision (RSD) Very Good (< 1.0%)Excellent (< 0.5%)
Orthogonal Workflow Visualization

The diagram below illustrates the self-validating logic of employing both separation-based and molar-based techniques to ensure the absolute integrity of the 5-ATCA batch.

PurityWorkflow Start 5-Aminothiophene-2-carboxylic acid (Synthesized Batch) HPLC_Path HPLC-UV Analysis (Chromatographic Separation) Start->HPLC_Path qNMR_Path qNMR Analysis (Molar Quantification) Start->qNMR_Path HPLC_Prep Buffer Mobile Phase (pH 2.5) Suppress Carboxylate Ionization HPLC_Path->HPLC_Prep qNMR_Prep Co-weigh with Maleic Acid IS Dissolve in DMSO-d6 qNMR_Path->qNMR_Prep HPLC_Result Relative Purity (Area %) Detects Organic Impurities HPLC_Prep->HPLC_Result qNMR_Result Absolute Purity (Mass %) Detects All Soluble Species qNMR_Prep->qNMR_Result Validation Orthogonal Concordance (Self-Validating System) HPLC_Result->Validation qNMR_Result->Validation

Figure 1: Orthogonal workflow for validating 5-Aminothiophene-2-carboxylic acid purity.

Conclusion

For bifunctional heterocycles like 5-Aminothiophene-2-carboxylic acid, relying solely on HPLC-UV can lead to an overestimation of purity due to the method's blindness to non-chromophoric impurities and variable UV response factors. By coupling the high-resolution separation power of strictly buffered RP-HPLC with the absolute molar quantification of 1H-qNMR, researchers create a highly trustworthy, self-validating analytical system.

References[2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem. URL[4] Quantitative NMR Spectroscopy. Acanthus Research. URL[5] Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.URL[3] Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures. Benchchem. URL[1] Antimicrobial Activity of 2-Aminothiophene Derivatives. IJPSCR. URL

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-Aminothiophene vs. 3-Aminothiophene Isomers

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary: The Aminothiophene Scaffold in Drug Discovery Thiophene, a five-membered sulfur-containing aromatic heterocycle, is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary: The Aminothiophene Scaffold in Drug Discovery

Thiophene, a five-membered sulfur-containing aromatic heterocycle, is a highly privileged scaffold in medicinal chemistry, ranking among the top small-molecule frameworks in FDA-approved drugs[1]. The introduction of an amino group onto the thiophene ring creates a versatile pharmacophore. However, the positional isomerism of this amino group—specifically at the C2 versus C3 position—fundamentally alters the molecule's electronic distribution, hydrogen-bonding geometry, and metabolic stability[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the biological activities of 2-aminothiophene and 3-aminothiophene derivatives. By examining their mechanistic divergence and providing self-validating experimental protocols, this guide aims to assist researchers in selecting the optimal scaffold for targeted drug discovery.

Mechanistic & Structural Divergence

The distinct biological profiles of aminothiophene isomers stem from their unique structural and electronic properties:

  • 2-Aminothiophenes: The proximity of the amino group to the highly polarizable sulfur atom allows for unique intramolecular interactions. The C3 and C5 positions remain highly reactive, making 2-aminothiophenes excellent building blocks for complex hybridization[3]. They are predominantly synthesized via the highly efficient, multicomponent Gewald reaction [4].

  • 3-Aminothiophenes: Placing the amino group at the C3 position alters the π→π∗ transition states and shifts the electron density[2]. This shifts the hydrogen bond donor angles, allowing 3-aminothiophenes to fit into distinct protein binding pockets. They are typically accessed via variations of the Fiesselmann synthesis [5].

Pathway Core Aminothiophene Core Iso2 2-Aminothiophene (Gewald Reaction) Core->Iso2 C2 Substitution Iso3 3-Aminothiophene (Fiesselmann Variation) Core->Iso3 C3 Substitution Bio2A Antileishmanial Agents (IC50 < 15 μM) Iso2->Bio2A Indole Hybrids Bio2B GLP-1R PAMs (Metabolic Disease) Iso2->Bio2B Allosteric Binding Bio3A Histidine Kinase Inhibitors (MRSA Synergy) Iso3->Bio3A Orthosteric Binding Bio3B Mitochondrial Replication Inhibitors Iso3->Bio3B Apoptosis Induction

Caption: Logical relationship in the design and biological targeting of aminothiophene isomers.

Comparative Biological Activity

The structural differences between the two isomers translate directly into divergent biological activities.

Antimicrobial and Antileishmanial Activity

2-Aminothiophene derivatives exhibit pronounced activity against Leishmania amazonensis. Recent hit-to-lead (H2L) optimization has shown that hybridizing 2-aminothiophenes with indoles yields compounds with IC50​ values below 15.0 μM, outperforming standard pentavalent antimonials[3]. Conversely, 3-aminothiophenes have demonstrated unique synergistic antibacterial properties. Specific 3-aminothiophene derivatives act as orthosteric histidine kinase inhibitors in two-component systems of methicillin-resistant Staphylococcus aureus (MRSA)[6].

Receptor Modulation and Kinase Inhibition

Certain 2-aminothiophene derivatives function as positive allosteric modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R), enhancing the receptor's response to endogenous ligands—a critical mechanism for type 2 diabetes treatments[2]. In contrast, specific 3-aminothiophene derivatives (e.g., methyl 3-aminothiophene-2-carboxylate) act as mitochondrial replication inhibitors, inducing apoptosis by downregulating cyclin D1 and Bcl-XL proteins[7].

Quantitative Data Comparison
Feature / Target2-Aminothiophene Derivatives3-Aminothiophene DerivativesMechanistic Driver
Primary Synthesis Gewald Reaction (High yield)[4]Fiesselmann Variation (Moderate yield)[5]Reagent accessibility & cyclization thermodynamics
Antileishmanial ( IC50​ ) 2.14 - 15.0 μM (Highly active)[3]> 50 μM (Generally less active)C4/C5 cycloalkyl chain interactions in the target pocket
Antibacterial Profile Broad-spectrum (MIC ~4-16 μg/mL)[8]Synergistic histidine kinase inhibition[6]Membrane disruption vs. specific kinase binding
Receptor Modulation GLP-1R PAMs[2]Mitochondrial replication inhibitors[7]Hydrogen bond donor angle & scaffold polarizability
Spectroscopic ( 1 H NMR) NH2​ broad singlet, δ 4.0 - 6.5 ppm[2] NH2​ broad singlet, δ 3.5 - 5.0 ppm[2]Electronic shielding by the adjacent sulfur atom

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying chemical or biological causality.

Workflow Step1 Gewald Synthesis (Ketone + Nitrile + S8) Step2 Isolation & Purification (Ice Water + Filtration) Step1->Step2 Step3 Spectroscopic Validation (NMR: NH2 δ 4.0-6.5) Step2->Step3 Step4 In Vitro Bioassay (Agar Diffusion / Microdilution) Step3->Step4 Step5 Data Analysis (MIC / IC50 Determination) Step4->Step5

Caption: Experimental workflow for the synthesis and biological screening of 2-aminothiophenes.

Protocol 1: Synthesis of 2-Aminothiophene via the Gewald Reaction

The Gewald reaction is the most convergent approach for synthesizing 2-aminothiophenes[8].

  • Condensation: In a round-bottom flask, combine the target ketone (1.0 eq), an activated nitrile (e.g., ethyl cyanoacetate, 1.0 eq), and elemental sulfur ( S8​ , 1.0 eq) in absolute ethanol.

    • Causality: Ethanol provides a protic environment that stabilizes the transition state during the initial Knoevenagel condensation.

  • Catalysis: Add morpholine (1.0 eq) dropwise while stirring at room temperature.

    • Causality: Morpholine acts as a secondary amine base to deprotonate the active methylene, initiating the condensation, followed by sulfurization and subsequent ring closure[8].

  • Isolation: After 12 hours of stirring, pour the reaction mixture into crushed ice water. Filter the resulting precipitate.

    • Causality: Rapid cooling in an aqueous environment crashes out the hydrophobic thiophene product while keeping water-soluble morpholine salts and unreacted polar starting materials in solution.

  • Validation: Perform 1 H NMR spectroscopy. The reaction is validated by the disappearance of the active methylene protons and the emergence of a broad NH2​ singlet between δ 4.0 - 6.5 ppm[2].

Protocol 2: In Vitro Antimicrobial Diffusion Assay (Cup Plate Method)

This diffusion assay is utilized to evaluate the antimicrobial activity of the synthesized aminothiophenes[8].

  • Media Preparation: Suspend 38 g of Mueller-Hinton agar in 1 L of purified water. Boil for 1 minute with frequent agitation to dissolve, then autoclave at 121°C for 15 minutes.

    • Causality: Boiling ensures complete dissolution of the agar matrix, while autoclaving guarantees a sterile environment, preventing false positives from environmental contamination[8].

  • Inoculation & Cupping: Seed the cooled (but still liquid) agar with a standardized microbial suspension (e.g., Staphylococcus aureus). Pour into Petri dishes and allow to solidify. Bore standardized cups (wells) into the agar.

    • Causality: The cups act as a uniform reservoir, ensuring that the radial diffusion of the drug is consistent across all replicates.

  • Compound Application: Dissolve the aminothiophene derivative in DMSO to a concentration of 2 mg/mL. Load equal volumes into the cups. Include a standard antibiotic (e.g., Streptomycin at 5 mg/mL) and a pure DMSO solvent control.

    • Causality: The DMSO solvent control is a critical self-validating step; it proves that any observed zone of inhibition is caused strictly by the biological activity of the aminothiophene, not the toxicity of the vehicle[8].

  • Incubation & Measurement: Incubate the plates at 37°C for 24 hours. Measure the diameter of the clear zones of inhibition.

    • Causality: The drug diffuses radially, creating a concentration gradient. The edge of the clear zone represents the Minimum Inhibitory Concentration (MIC) of the compound against that specific strain.

Conclusion

Both 2-aminothiophene and 3-aminothiophene isomers are highly valuable scaffolds in drug discovery, yet they serve distinctly different pharmacological roles. 2-Aminothiophenes, readily accessible via the Gewald reaction, excel as antileishmanial agents and allosteric modulators. In contrast, 3-aminothiophenes offer specialized geometries ideal for orthosteric kinase inhibition and mitochondrial targeting. By understanding the causality behind their structural differences and employing rigorous, self-validating experimental protocols, researchers can rationally design the next generation of thiophene-based therapeutics.

References

  • A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives, Benchchem.
  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery, ResearchGate.
  • Antimicrobial Activity of 2-Aminothiophene Derivatives, IJPSCR.
  • 3‐Aminothiophenes as biologically active compounds and new materials, ResearchGate.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives, NIH.
  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis, MDPI.
  • Thiophen-2-amine hydrochloride | 18621-53-9, Benchchem.
  • CAS 22288-78-4: Methyl 3-aminothiophene-2-carboxylate, CymitQuimica.

Sources

Validation

Spectroscopic Profiling of Five-Membered Heterocycles: A Comparative Guide to Thiophene, Furan, and Pyrrole

Introduction Five-membered aromatic heterocycles—specifically thiophene, furan, and pyrrole—are foundational scaffolds in medicinal chemistry, organic electronics, and materials science. While structurally analogous, sub...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Five-membered aromatic heterocycles—specifically thiophene, furan, and pyrrole—are foundational scaffolds in medicinal chemistry, organic electronics, and materials science. While structurally analogous, substituting the heteroatom (sulfur, oxygen, or nitrogen) fundamentally alters the electronic distribution, aromaticity, and reactivity of the ring. For researchers and drug development professionals, accurately characterizing these derivatives is critical. This guide provides an objective, data-driven comparison of their spectroscopic signatures, grounded in the theoretical causality of their electronic structures.

Theoretical Grounding: Electronegativity and Aromaticity

The spectroscopic behavior of these heterocycles is dictated by a delicate balance between the inductive (-I) and mesomeric (+M) effects of the heteroatom.

  • Aromaticity Order: The generally accepted order of aromaticity is Thiophene > Pyrrole > Furan [1].

  • Mechanistic Causality: Oxygen is the most electronegative of the three heteroatoms (O > N > S). It holds its lone pair of electrons tightly, restricting their delocalization into the π -system and rendering furan the least aromatic[2]. Conversely, sulfur's lower electronegativity allows for effective electron delocalization, giving thiophene the highest resonance energy and a ring current comparable to benzene[3]. Nitrogen falls in the middle, donating its lone pair sufficiently to make pyrrole highly electron-rich and moderately aromatic.

Comparative Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts ( δ ) are highly sensitive to both the ring current (aromaticity) and the local electron density dictated by the heteroatom.

CompoundHeteroatom 1 H NMR: H-2,5 ( α ) 1 H NMR: H-3,4 ( β ) 13 C NMR: C-2,5 ( α ) 13 C NMR: C-3,4 ( β )
Furan Oxygen (O)7.40 ppm6.40 ppm142.8 ppm109.6 ppm
Thiophene Sulfur (S)7.33 ppm7.12 ppm125.6 ppm127.3 ppm
Pyrrole Nitrogen (N)6.70 ppm6.10 ppm118.2 ppm108.2 ppm

(Data acquired in CDCl 3​ . Pyrrole N-H typically appears as a broad singlet at 8.0–9.0 ppm)[2]

Causality Insight: In furan, oxygen's strong inductive withdrawal (-I) heavily deshields the α -protons (7.40 ppm), while its resonance donation (+M) shields the β -protons (6.40 ppm), creating a large chemical shift gap. In thiophene, the strong aromatic ring current uniformly deshields the protons, but the weaker inductive effect of sulfur results in α and β protons appearing much closer together (7.33 and 7.12 ppm)[2][3].

B. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption profiles reveal the energy required for π→π∗ electronic transitions, which correlates with the extent of conjugation.

Compound λmax​ (nm) in HexaneTransition Type
Furan ~204 nm π→π∗
Pyrrole ~210 nm π→π∗
Thiophene ~231 nm π→π∗

Causality Insight: Thiophene exhibits the longest wavelength of maximum absorbance ( λmax​ ). The highly polarizable sulfur atom and the robust aromatic π -system lower the HOMO-LUMO energy gap compared to furan and pyrrole, requiring less energy (and thus a longer wavelength) for the electronic transition[2].

C. Infrared (IR) Spectroscopy

IR spectroscopy highlights the vibrational modes of the ring, particularly the C-H stretching and bending frequencies.

CompoundAromatic C-H StretchRing C=C StretchHeteroatom-Specific Stretch
Furan 3125 – 3160 cm −1 ~1580, ~1480 cm −1 C-O-C symmetric stretch ~1010 cm −1
Thiophene 3070 – 3120 cm −1 ~1500, ~1410 cm −1 C-S-C stretch ~835 cm −1
Pyrrole 3100 – 3140 cm −1 ~1530, ~1470 cm −1 N-H stretch ~3400 cm −1 (broad)

Experimental Methodologies: Self-Validating Protocols

To ensure high-fidelity data, the following standardized, self-validating workflows must be employed for spectroscopic characterization[2].

Protocol 1: 1 H and 13 C NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg (for 1 H) or 30–50 mg (for 13 C) of the highly pure heterocycle in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Internal Validation: Add 0.05% v/v Tetramethylsilane (TMS). The TMS peak must be strictly calibrated to 0.00 ppm to validate the chemical shift axis and correct for any solvent drift.

  • Instrument Tuning: Lock the spectrometer to the deuterium signal of CDCl 3​ . Perform rigorous gradient shimming to optimize magnetic field homogeneity (critical for resolving the fine coupling constants of the α and β protons).

  • Acquisition: Acquire the spectrum using a 30° pulse angle and a relaxation delay (d1) of at least 2 seconds to ensure complete longitudinal relaxation, preventing integration errors.

Protocol 2: UV-Vis Absorption Measurement
  • Solvent Baseline: Fill a quartz cuvette (1 cm path length) with spectroscopic-grade hexane. Record a baseline spectrum (200–400 nm) to subtract solvent and cuvette absorbance.

  • Serial Dilution: Prepare a 1 mg/mL stock solution. Perform serial dilutions until the peak absorbance falls within the linear dynamic range of the Beer-Lambert law (0.1 – 1.0 Absorbance Units).

  • Measurement: Record the spectrum, identifying the λmax​ . The use of a non-polar solvent (hexane) prevents solvatochromic shifts caused by hydrogen bonding, which is particularly important for accurately profiling pyrrole.

Workflow Visualization

SpectroscopicWorkflow Start Analyte Selection (Thiophene, Furan, Pyrrole) Prep Sample Preparation & Internal Standardization Start->Prep NMR NMR Spectroscopy (CDCl3, TMS Lock) Prep->NMR UVVis UV-Vis Spectroscopy (Hexane, Baseline Correction) Prep->UVVis IR FTIR-ATR Spectroscopy (Background Subtraction) Prep->IR Data Data Integration & Peak Assignment NMR->Data Chemical Shifts UVVis->Data λ_max IR->Data Vibrational Modes Aromaticity Aromaticity & Electronic Structure Validation Data->Aromaticity

Experimental workflow for the comparative spectroscopic characterization of heterocycles.

References

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Chemical bonding and aromaticity in furan, pyrrole, and thiophene: a magnetic shielding study Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

Comparing the efficacy of aminothiophene derivatives to standard antibiotics

As a Senior Application Scientist, I approach the escalating crisis of antimicrobial resistance (AMR) not merely as a screening challenge, but as a mechanistic puzzle. The traditional paradigm of antibiotic development—r...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the escalating crisis of antimicrobial resistance (AMR) not merely as a screening challenge, but as a mechanistic puzzle. The traditional paradigm of antibiotic development—relying heavily on beta-lactams like Ampicillin or fluoroquinolones like Ciprofloxacin—is failing against multidrug-resistant (MDR) pathogens. Bacteria have evolved sophisticated evasion strategies, most notably the overexpression of efflux pumps and target-site mutations.

To overcome this, drug development is increasingly pivoting toward highly versatile heterocyclic scaffolds. Among these, aminothiophene derivatives (specifically 2-aminothiophenes and 3-aminothiophene-2-carboxamides) have emerged as potent alternatives and synergistic adjuvants. This guide objectively compares the efficacy, mechanistic divergence, and experimental validation of aminothiophenes against standard clinical antibiotics.

Mechanistic Divergence: Bypassing Traditional Resistance

Standard antibiotics typically rely on direct, competitive inhibition. For example, Ciprofloxacin targets the DNA gyrase enzyme, while Ampicillin binds to penicillin-binding proteins (PBPs) to halt cell wall synthesis. However, these direct pathways are easily subverted by bacterial efflux pumps (such as NorA and MepA in Staphylococcus aureus), which actively expel the drug before it reaches its intracellular target[1].

Aminothiophene derivatives operate through a fundamentally different, multi-targeted causality:

  • Efflux Pump Inhibition (EPI): Certain 2-aminothiophene derivatives exhibit little intrinsic antibacterial activity on their own but act as powerful adjuvants. By binding to and inhibiting the NorA/MepA efflux pumps, they trap co-administered antibiotics (like Ciprofloxacin) inside the cell, effectively reversing resistance[1].

  • Allosteric DNA Gyrase Inhibition: Unlike fluoroquinolones that compete at the active site, specific thiophene scaffolds bind to allosteric sites on DNA gyrase, stabilizing DNA-cleavage complexes and bypassing target-site mutations[2].

  • Membrane Permeabilization: Highly substituted 3-aminothiophene-2-carboxamides disrupt the lipid bilayer integrity of Gram-negative bacteria like Acinetobacter baumannii, forcing structural collapse[3][4].

MoA cluster_0 Standard Antibiotics cluster_1 Aminothiophene Derivatives Fluoro Fluoroquinolones (Ciprofloxacin) Gyrase DNA Gyrase Fluoro->Gyrase Competitive Inhibition Amp Beta-Lactams (Ampicillin) CellWall Cell Wall Synthesis Amp->CellWall Inhibits PBPs Amino 2-Aminothiophenes & Carboxamides Amino->Gyrase Allosteric Inhibition Efflux Efflux Pumps (NorA/MepA) Amino->Efflux Inhibits Pump Efflux->Fluoro Pumps Out (Resistance)

Caption: Comparative mechanisms of action between aminothiophenes and standard antibiotics.

Quantitative Efficacy Comparison

When evaluating these compounds in the lab, we rely on Minimum Inhibitory Concentration (MIC) and percentage inhibition metrics. The data below synthesizes recent experimental findings, demonstrating how aminothiophenes either outperform standard antibiotics against MDR strains or restore the efficacy of failing drugs.

Compound ClassTarget PathogenStandard AntibioticStandard EfficacyAminothiophene EfficacyMechanistic Note
3-Amino thiophene-2-carboxamide (7b) P. aeruginosaAmpicillinModerate86.9% Inhibition High intrinsic activity via structural membrane disruption[3].
Thiophene derivatives (AGR1.229) A. baumannii (Col-R)ColistinResistantMIC: 16-64 mg/L Induces membrane permeabilization in colistin-resistant strains[4].
2-Aminoselenophene bioisosteres (P7/P8) S. aureus (NorA/MepA)CiprofloxacinHigh MIC (Resistant)4-fold MIC reduction Acts as an Efflux Pump Inhibitor (EPI) adjuvant, restoring fluoroquinolone potency[1].
Azo-thiophene derivatives V. cholerae (MDR)AmpicillinNo activity (>512 μg/mL)MIC: 8-64 μg/mL Broad-spectrum MDR activity driven by the nitro functional group[5].

Experimental Methodologies: Self-Validating Systems

In drug development, a protocol is only as good as its internal controls. As an application scientist, I design workflows that are self-validating—meaning the assay inherently flags false positives or environmental artifacts. Here are the core protocols used to generate the comparative data above.

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC Determination)

Relying purely on optical density (OD600) for MIC can be misleading, as precipitated compounds often mimic bacterial turbidity. We utilize a resazurin-assisted metabolic readout to ensure causality between drug presence and cell death.

  • Inoculum Standardization: Cultivate the target strain (e.g., P. aeruginosa) in Mueller-Hinton Broth (MHB) to the exponential phase. Standardize to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Causality: Precise standardization prevents artificial MIC inflation caused by bacterial over-inoculation.

  • Serial Microdilution: In a 96-well plate, perform a 2-fold serial dilution of the aminothiophene derivative (range: 0.125 to 512 μg/mL) in DMSO/MHB. Include Ampicillin as a positive control and a DMSO-only well as a vehicle control[5].

  • Inoculation & Incubation: Add 50 μL of the standardized bacterial suspension to each well. Incubate at 37°C for 20 hours.

  • Self-Validating Readout: Add 30 μL of 0.015% resazurin dye to all wells and incubate for an additional 2 hours. Causality: Resazurin is a blue, non-fluorescent dye that living bacteria metabolize into resorufin (pink and highly fluorescent). A blue well definitively confirms bactericidal activity, eliminating subjective visual ambiguity regarding compound precipitation.

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay (EPI Validation)

To prove that a 2-aminothiophene derivative is rescuing Ciprofloxacin by inhibiting efflux pumps (rather than through unknown off-target toxicity), we must track intracellular accumulation in real-time[6].

  • Sub-MIC Combinatorial Dosing: Treat S. aureus (NorA overexpressed) with the aminothiophene derivative at 1/4 of its intrinsic MIC. Causality: Using a sub-lethal dose ensures that any observed cellular changes are strictly due to pump inhibition, not the compound killing the cell directly.

  • Fluorophore Introduction: Introduce Ethidium Bromide (EtBr) to the culture. EtBr is a known substrate for the NorA pump and fluoresces intensely only when bound to intracellular DNA.

  • Kinetic Tracking: Monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) over 60 minutes.

  • Self-Validation via Reserpine: Run a parallel control using Reserpine, a known universal efflux pump inhibitor[6]. Causality: If the aminothiophene-treated cells show a rapid spike in fluorescence matching the Reserpine control, it definitively proves the thiophene has disabled the efflux pump, trapping the EtBr (and by proxy, Ciprofloxacin) inside the cell.

Workflow Prep Compound Preparation Dilution Serial Microdilution Prep->Dilution Inoculation Bacterial Inoculation Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout Resazurin Readout Incubation->Readout Validation Internal Validation Readout->Validation Viability Check Validation->Dilution Adjust Range

Caption: Standardized self-validating experimental workflow for MIC and EPI determination.

Conclusion for Drug Developers

The comparative data underscores a critical shift in antimicrobial strategy. Standard antibiotics like Ampicillin and Ciprofloxacin remain highly effective against susceptible strains but are fundamentally bottlenecked by their single-target mechanisms. Aminothiophene derivatives bypass these limitations. Whether engineered as standalone bactericidal agents with high lipophilicity to shatter Gram-negative membranes, or deployed as sub-MIC adjuvants to paralyze Gram-positive efflux pumps, the thiophene scaffold offers a highly tunable, multi-mechanistic arsenal against the AMR crisis.

Sources

Validation

Docking Studies of Thiophene-2-Carboxylic Acid and Its Isosteres as Potential Inhibitors: A Comparative Guide

Thiophene-2-carboxylic acid (T2CA) and its derivatives represent a privileged class of pharmacophores in modern drug discovery. Widely utilized for their structural rigidity and unique electronic properties, these compou...

Author: BenchChem Technical Support Team. Date: March 2026

Thiophene-2-carboxylic acid (T2CA) and its derivatives represent a privileged class of pharmacophores in modern drug discovery. Widely utilized for their structural rigidity and unique electronic properties, these compounds have been extensively investigated as inhibitors for a variety of therapeutic targets, including kinases, tautomerases, and metabolic enzymes.

As a Senior Application Scientist, I have structured this guide to objectively compare the in silico and in vitro performance of T2CA against its primary bioisosteres—furan-2-carboxylic acid and benzo[b]thiophene-2-carboxylic acid. By analyzing the causality behind their binding affinities, this guide provides a self-validating framework for researchers looking to optimize heterocyclic carboxylic acid scaffolds.

Mechanistic Overview: The Causality of Binding

The efficacy of the T2CA scaffold relies on a dual-interaction mechanism within the orthosteric site of target proteins:

  • The Carboxylic Acid (-COOH) Anchor: This moiety acts as a potent hydrogen bond acceptor and an electrostatic anchor. At physiological pH, the deprotonated carboxylate forms critical salt bridges with positively charged amino acid residues (such as Lysine or Arginine)[1].

  • The Heteroaromatic Ring: The thiophene ring provides a hydrophobic surface capable of engaging in π−π stacking, π -alkyl, and unique π -sulfur interactions with residues like Methionine[2].

The Bioisosteric Dilemma: While thiophene is a classic bioisostere of benzene and furan, the larger atomic radius of the sulfur atom alters the internal bond angles of the ring. In highly constrained active sites, such as the D-Dopachrome Tautomerase (D-DT) pocket, this geometric shift can cause a "nonlinear alignment" of the aromatic ring relative to the carboxylic acid, leading to steric clashes and a complete loss of inhibitory activity[1]. In such cases, substituting thiophene with furan (oxygen substitution) or extending the hydrophobic network via benzo-fusion (benzo[b]thiophene) is required to restore binding affinity[2],[1].

SAR Core Thiophene-2-Carboxylic Acid (Pharmacophore Core) COOH Carboxylic Acid (-COOH) Electrostatic Anchor Core->COOH Ring Thiophene Ring Hydrophobic Core Core->Ring Hbond Salt Bridges & H-Bonds (e.g., Lys32, Pro1) COOH->Hbond Pi Pi-Sulfur & Pi-Pi Stacking (e.g., Met130, Ala58) Ring->Pi

Mechanistic binding logic of the T2CA pharmacophore within target active sites.

Comparative Performance Analysis

To objectively evaluate the T2CA scaffold, we must compare its docking scores and in vitro IC50 values against alternative isosteres across distinct enzymatic targets.

Target 1: D-Dopachrome Tautomerase (D-DT) / MIF-1

In the pursuit of dual D-DT/MIF-1 inhibitors, researchers synthesized a library of heterocyclic carboxylic acids. Molecular docking and subsequent in vitro assays revealed that the standard thiophene-2-carboxylic acid derivative (Compound 4f) was entirely inactive due to the aforementioned nonlinear alignment[1]. However, replacing the thiophene with a furan-2-carboxylic acid moiety (Compound 4h) yielded a highly potent, noncompetitive inhibitor (IC50 = 2.4 μM for D-DT)[1]. The furan oxygen successfully formed a hydrogen bond with Pro-1, while the carboxylate anchored to Lys-32 and Ile-64[1].

Target 2: BMP-2-Inducible Kinase

For kinase inhibition, extending the thiophene ring into a benzo[b]thiophene-2-carboxylic acid dramatically improves binding. Docking simulations revealed that the benzo-fused derivative (Compound 27) achieved an excellent docking score of −23.34 Kcal/mol[2]. The carboxylic acid moiety formed essential hydrogen bonds with Cys133 and Cys197, while the extended aromatic system engaged in seven distinct π -alkyl and π -sigma interactions with Ala77, Val65, and Leu187, outperforming simpler scaffolds[2].

Target 3: α -Amylase (Antidiabetic Profiling)

Benzo[b]thiophene-2-carboxylic acid derivatives have also been validated as competitive inhibitors of α -amylase. Compound 3b demonstrated an IC50 of 5.37 μM (outperforming the standard drug Acarbose at 6.40 μM)[3]. In silico studies confirmed that the scaffold effectively binds the active site through a combination of H-bonding and π -stacking interactions[3].

Quantitative Data Summary
Scaffold / DerivativeTarget EnzymeDocking AffinityIn Vitro IC50Key Interacting Residues
Thiophene-2-carboxylic acid (4f)D-DT / MIF-1Poor fitInactiveN/A (Nonlinear alignment)
Furan-2-carboxylic acid (4h)D-DT / MIF-1High affinity2.4 μMPro-1, Lys-32, Ile-64
Benzo[b]thiophene-2-carboxylic acid (27)BMP-2 Kinase-23.34 Kcal/molActiveCys133, Cys197, Ala77
Benzo[b]thiophene-2-carboxylic acid (3b) α -AmylaseHigh affinity5.37 μMH-bonding, π -stacking

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, docking studies must be paired with rigorous in vitro validation. Below are the field-proven, step-by-step methodologies required to evaluate these inhibitors.

Protocol A: High-Fidelity Molecular Docking Workflow

Causality Note: Docking without prior energy minimization and grid validation leads to high false-positive rates due to unresolved steric clashes.

  • Protein Preparation: Retrieve the target crystal structure from the PDB (e.g., PDB ID: 6C5F for D-DT)[1]. Remove co-crystallized water molecules beyond 3 Å of the active site. Add polar hydrogens and assign Gasteiger charges.

  • Ligand Preparation: Sketch the T2CA, furan, and benzothiophene derivatives. Perform energy minimization using an appropriate force field (e.g., OPLS4) to resolve geometric strain.

  • Receptor Grid Generation: Center the docking grid precisely on the centroid of the native co-crystallized ligand. Set the bounding box to 15 Å × 15 Å × 15 Å to allow rotational freedom.

  • Validation Step (Critical): Re-dock the native co-crystallized ligand into the generated grid. Do not proceed unless the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

  • Docking & Scoring: Dock the prepared test compounds using Extra Precision (XP) mode. Rank compounds based on binding free energy ( Δ G) and visually inspect poses for the mandatory carboxylate-Lysine/Arginine salt bridge.

Workflow P1 1. Protein Preparation (PDB Cleanup & Protonation) G1 3. Receptor Grid Generation (Active Site Definition) P1->G1 L1 2. Ligand Preparation (Energy Minimization) D1 5. Molecular Docking (Scoring & Pose Generation) L1->D1 V1 4. Protocol Validation (Native Ligand RMSD < 2.0 Å) G1->V1 V1->D1 A1 6. Interaction Analysis (H-Bonds, Salt Bridges, Pi-Effects) D1->A1

Self-validating workflow for molecular docking of thiophene derivatives.

Protocol B: In Vitro Enzyme Inhibition Assay (Tautomerase Activity)

Causality Note: Rapid dilution assays are necessary to confirm whether the inhibitor binds covalently or non-covalently.

  • Reagent Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in pure DMSO. Dilute to final assay concentrations (e.g., 0.1 μM to 100 μM) in assay buffer (10 mM sodium phosphate, pH 6.2).

  • Enzyme Incubation: Mix recombinant D-DT enzyme (final concentration ~200 ng/mL) with the inhibitor solutions. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding a freshly prepared solution of the substrate (e.g., dopachrome methyl ester).

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 475 nm over 3 minutes using a microplate reader. The rate of tautomerization is directly proportional to the slope of the linear portion of the absorbance curve.

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO-only control. Determine the IC50 using non-linear regression analysis (GraphPad Prism). Perform a rapid dilution of the enzyme-inhibitor complex to confirm noncovalent, reversible binding[1].

References

  • Discovery of Some Heterocyclic Molecules as Bone Morphogenetic Protein 2 (BMP-2)-Inducible Kinase Inhibitors: Virtual Screening, ADME Properties, and Molecular Docking Simulations. MDPI. Available at:[Link]

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene. Atmiya University Library and Learning Center. Available at:[Link]

Sources

Comparative

Comparative Guide: Antileishmanial Efficacy of 2-Aminothiophene Derivatives vs. Standard Reference Drugs

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Rationale Leishmaniasis is a neglected tropical disease that affects approximately 12 million people globally[1].

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Rationale

Leishmaniasis is a neglected tropical disease that affects approximately 12 million people globally[1]. The current clinical arsenal—relying heavily on pentavalent antimonials (e.g., Glucantime), Amphotericin B, and Miltefosine—is severely compromised by high toxicity, teratogenicity, prohibitive costs, and the rapid emergence of parasite resistance[2][3][4].

To overcome these limitations, recent medicinal chemistry efforts have prioritized the synthesis of 2-aminothiophene (2-AT) derivatives via the Gewald reaction[5][6]. These privileged structures exhibit potent antileishmanial activity and highly favorable safety profiles[6]. As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro performance of optimized 2-AT derivatives against standard reference drugs, providing the mechanistic insights and self-validating experimental protocols required to accelerate preclinical drug development.

Mechanistic Divergence: 2-ATs vs. Reference Drugs

Understanding the causality behind parasite death is critical for designing targeted assays and interpreting phenotypic screening data. The mechanisms of action diverge significantly between standard therapies and novel 2-ATs:

  • Amphotericin B (AmB): A polyene antibiotic that acts as a primary membrane disruptor. It binds preferentially to ergosterol, the primary sterol in the Leishmania cell membrane, forming aqueous pores that lead to ion leakage and rapid osmotic lysis[4][7]. While highly effective, its lack of absolute specificity for ergosterol over mammalian cholesterol is the root cause of its notorious dose-limiting nephrotoxicity.

  • Miltefosine: Originally developed as an anticancer alkylphosphocholine, miltefosine disrupts lipid homeostasis, alters membrane rigidity, and triggers an apoptosis-like cell death pathway within the parasite[4][8].

  • 2-Aminothiophene Derivatives (2-ATs): Structure-activity relationship (SAR) studies reveal that 2-ATs (such as SB-200) operate via a dual mechanism. They directly alter parasite membrane permeability, inducing severe morphological abnormalities[5]. More importantly, against intracellular amastigotes, 2-ATs exhibit profound immunomodulatory effects on the host macrophage, enhancing phagocytic capacity and reactive oxygen species (ROS) production without the severe cytotoxicity seen in polyenes[1][5].

G AT 2-Aminothiophenes (e.g., SB-200) Membrane Membrane Permeability & Abnormalities AT->Membrane Immune Macrophage Immunomodulation AT->Immune AmB Amphotericin B Ergosterol Ergosterol Binding (Pore Formation) AmB->Ergosterol Mil Miltefosine Lipid Lipid Metabolism Disruption Mil->Lipid Death Parasite Death (Clearance) Membrane->Death Immune->Death Ergosterol->Death Lipid->Death

Mechanistic pathways of 2-aminothiophenes versus reference drugs in Leishmania.

Quantitative Performance Comparison

To establish trustworthiness in candidate selection, we must compare the half-maximal inhibitory concentrations ( IC50​ ) for extracellular promastigotes and the half-maximal effective concentrations ( EC50​ ) for intracellular amastigotes. The Selectivity Index ( SI=CC50​/EC50​ ) serves as the ultimate metric of a compound's therapeutic window.

Table 1: In vitro Antileishmanial Activity against Leishmania amazonensis
Compound / DrugPromastigote IC50​ (µM)Amastigote EC50​ (µM)Macrophage CC50​ (µM)Selectivity Index (SI)
8CN (2-AT)1.200.71>80.0119.33
SB-200 (2-AT)3.652.8542.5214.97
SB-83 (2-AT)3.3718.50>100.0>5.40
Amphotericin B 0.10 - 0.400.15 - 0.20~10.0 - 15.0~75.00
Miltefosine 16.0 - 20.03.90 - 4.05~35.0 - 50.0~8.60
Glucantime (SbV)>100.030.40>200.0<6.50

Data synthesized from recent pharmacological evaluations[1][2][3][5][9][10][11].

Expert Analysis: While Amphotericin B remains the most potent agent ( IC50​<0.5 µM)[2][3][10], its narrow therapeutic window in vivo frequently limits its clinical utility. 2-AT derivatives, particularly 8CN and SB-200 , demonstrate superior potency to Miltefosine and Glucantime against both evolutionary forms of the parasite[1][5][9][10]. Crucially, the SI of 8CN (119.33) far exceeds the standard acceptable threshold ( SI>10 ) required for preclinical advancement into in vivo models[9].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact causal steps required to evaluate novel 2-AT scaffolds against reference standards.

Protocol 1: Promastigote Susceptibility Assay (Extracellular)

Causality & Rationale: Promastigotes (the insect vector stage) are easy to culture and provide a high-throughput primary screen to rule out inactive compounds before initiating complex macrophage co-cultures.

  • Cultivation: Grow L. amazonensis promastigotes in Warren's medium or Schneider’s Insect Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 24–26°C[11].

  • Seeding: Harvest parasites in the logarithmic growth phase. Seed into 96-well microtiter plates at a density of 1×106 cells/mL.

  • Drug Treatment: Prepare serial dilutions of 2-ATs, Miltefosine, and Amphotericin B in DMSO. Ensure the final DMSO concentration remains <0.5% to prevent vehicle-induced toxicity. Add to the wells and incubate for 48–72 hours.

  • Viability Quantification: Add 20 µL of MTT reagent (5 mg/mL) or resazurin (1 mM) to each well[11]. Incubate for 4 hours. The reduction of the dye by mitochondrial enzymes in metabolically active cells correlates directly with viability.

  • Data Analysis: Measure absorbance/fluorescence and calculate the IC50​ using non-linear regression analysis.

Protocol 2: Intracellular Amastigote Assay (Host-Targeted)

Causality & Rationale: This assay mimics the physiological infection state in the mammalian host. It strictly accounts for the drug's ability to penetrate the macrophage membrane and captures any host-directed immunomodulatory effects (a key mechanism for 2-ATs)[2][3][5].

  • Macrophage Preparation: Harvest murine peritoneal macrophages (or utilize the RAW 264.7 cell line). Seed at 5×104 cells/well in a 24-well plate containing sterile glass coverslips. Incubate at 37°C, 5% CO2​ for 24 hours to allow adherence[3].

  • Infection: Introduce stationary-phase L. amazonensis promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate for 4 hours[3]. Wash vigorously with PBS to remove non-internalized parasites.

  • Treatment: Apply 2-AT derivatives and reference drugs at varying concentrations. Incubate for an additional 48 hours.

  • Fixation and Staining: Fix cells with methanol and stain with Giemsa.

  • Microscopic Evaluation: Count a minimum of 200 macrophages per coverslip. Calculate the Infection Index (% infected cells × average number of amastigotes per infected cell)[10][12]. Determine the EC50​ based on the reduction of the Infection Index relative to the untreated control.

Protocol 3: Cytotoxicity and Selectivity Index (SI)

Causality & Rationale: A viable drug candidate must eradicate the intracellular parasite without inducing apoptosis or necrosis in the host cell.

  • Treat uninfected macrophages with the test compounds for 48 hours.

  • Assess host cell viability using the MTT assay to determine the CC50​ (50% Cytotoxic Concentration).

  • Calculate the Selectivity Index: SI=CC50​/Amastigote EC50​ [2].

Workflow Synthesis 2-AT Compound Synthesis (Gewald Reaction) Promastigote 1. Promastigote Assay (IC50 Determination) Synthesis->Promastigote Amastigote 2. Intracellular Amastigote Assay (EC50 Determination) Promastigote->Amastigote IC50 < 10 µM Toxicity 3. Macrophage Cytotoxicity (CC50 Determination) Amastigote->Toxicity SI Selectivity Index Calculation (SI = CC50 / EC50) Toxicity->SI Decision In Vivo Efficacy Models (SI > 10 Required) SI->Decision

Sequential in vitro screening workflow for antileishmanial drug candidates.

Conclusion

The comparative data heavily supports the continued development of 2-aminothiophene derivatives. By demonstrating equivalent or superior efficacy to Miltefosine and Glucantime, coupled with exceptionally high selectivity indexes (e.g., compound 8CN), 2-ATs fulfill the critical criteria for next-generation antileishmanial agents[6][9]. Their dual mechanism of direct parasitic membrane disruption and host macrophage immunomodulation provides a robust physiological barrier against the rapid development of drug resistance, positioning them as highly promising candidates for in vivo translation.

References

  • 1 - bioworld.com

  • 5 - researchgate.net 3.9 - researchgate.net 4.6 - mdpi.com 5.10 - unicamp.br 6.8 - nih.gov 7.7 - ovid.com 8.12 - nih.gov 9.2 - nih.gov 10.11 - nih.gov 11.13 - semanticscholar.org 12.3 - asm.org 13.4 - acs.org

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity Profiling of 5-Aminothiophene-2-Carboxylic Acid Based Inhibitors

Executive Summary The 5-aminothiophene-2-carboxylic acid (5-ATC) scaffold is a highly privileged pharmacophore in modern drug discovery. Its derivatives have demonstrated profound efficacy across diverse therapeutic targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminothiophene-2-carboxylic acid (5-ATC) scaffold is a highly privileged pharmacophore in modern drug discovery. Its derivatives have demonstrated profound efficacy across diverse therapeutic targets, most notably as [1] and as [2]. However, the structural features that make 5-ATC an excellent binder also predispose it to significant cross-reactivity.

For drug development professionals, distinguishing a potent lead candidate from a toxic off-target liability requires rigorous cross-reactivity profiling. This guide objectively compares the performance of 5-ATC-based inhibitors against alternative scaffolds and provides validated, step-by-step methodologies for mapping their selectivity landscapes.

Mechanistic Grounding: The Causality Behind Cross-Reactivity

As an application scientist, it is crucial to understand why a scaffold binds promiscuously before attempting to profile it. The versatility of the 5-ATC core stems directly from its electronic and steric properties.

In serine proteases like FXIa, the thiophene ring effectively occupies the hydrophobic S1 pocket, while the carboxylate derivative (often an ester or amide) interacts with the oxyanion hole or S4 subsite. Conversely, in kinases, the 2-amino group mimics the exocyclic amine of adenine, anchoring the molecule to the kinase hinge region via bidentate hydrogen bonding.

Because the S1 pockets of related serine proteases (such as Factor Xa, Thrombin, and Plasma Kallikrein) share high sequence homology, 5-ATC derivatives designed for FXIa can inadvertently inhibit these off-targets, leading to severe bleeding risks. Similarly, the conserved nature of the ATP-binding cleft across the kinome necessitates comprehensive counter-screening to prevent off-target cytotoxicity.

Visualization 1: Coagulation Cascade and Off-Target Intersections

The following diagram illustrates the intrinsic coagulation pathway, highlighting the primary target (FXIa) and the critical off-target nodes where 5-ATC cross-reactivity must be monitored.

CoagulationPathway FXII Factor XIIa (Contact Activation) FXI Factor XIa (Primary Target) FXII->FXI Activates Kallikrein Plasma Kallikrein (Inflammation) FXII->Kallikrein Reciprocal FIX Factor IXa FXI->FIX Activates FX Factor Xa (Bleeding Risk) FIX->FX Activates FII Thrombin (FIIa) (Bleeding Risk) FX->FII Activates Fibrin Fibrin Clot FII->Fibrin Cleaves Kallikrein->FXII Inhibitor 5-ATC-based Inhibitor Inhibitor->FXI Target Inhibition Inhibitor->FX Off-Target Inhibitor->FII Off-Target Inhibitor->Kallikrein Off-Target

Caption: Coagulation cascade highlighting FXIa as the primary target and critical off-target proteases.

Comparative Selectivity Profiles

To evaluate the clinical viability of 5-ATC derivatives, they must be benchmarked against alternative structural classes. The table below summarizes the cross-reactivity profiles of representative inhibitors. In anticoagulant development, a Selectivity Index (SI) > 1000x against Thrombin and FXa is generally required to minimize bleeding liabilities.

Scaffold ClassPrimary TargetTarget IC50 (nM)FXa IC50 (nM)Thrombin IC50 (nM)Selectivity Index (FXa)Key Advantage / Liability
5-ATC Derivative Factor XIa1.2850>5000~708xExcellent potency; moderate FXa cross-reactivity requires steric tuning.
Pyridobenzazepine Factor XIa0.8>10000>10000>12500xSuperior selectivity profile; complex multi-step synthesis [1].
2-Aminothiazole Kinases (e.g., CDK2)5.0N/AN/AN/AHigh kinome cross-reactivity; requires extensive counter-screening.
5-ATC Methyl Ester Bradykinin B115.0N/AN/AN/AGood oral bioavailability; potential CYP1A2 inhibition [3].

Note: Data synthesized from comparative literature on thiophene-based inhibitors and patent WO2016046157A1.

Experimental Methodologies: Self-Validating Profiling Protocols

Relying solely on endpoint assays for cross-reactivity is a critical error. Thiophene derivatives frequently exhibit auto-fluorescence or compound aggregation, leading to false positives (PAINS behavior). The protocols below are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Continuous Fluorogenic Serine Protease Selectivity Assay

Causality Check: Utilizing a C-terminal aminomethylcoumarin (AMC) substrate allows for continuous kinetic monitoring. This differentiates true competitive inhibition from assay artifacts (e.g., compound precipitation over time).

  • Reagent Preparation: Prepare assay buffer (50 mM Tris/HCl pH 7.4, 150 mM NaCl, and 0.1% BSA to prevent non-specific binding to plasticware). Dissolve 5-ATC inhibitors in 100% DMSO.

  • Compound Dilution: Perform 11-point serial dilutions in DMSO. Transfer 1 µL of compound to a 384-well black microtiter plate. The final DMSO concentration must be maintained at exactly 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 20 µL of the target protease (e.g., 0.5 nM FXIa, 2.0 nM FXa, or 1.0 nM Thrombin) diluted in assay buffer.

  • Self-Validation Controls (Critical Step):

    • Positive Control: Reference inhibitors (e.g., Apixaban for FXa, Argatroban for Thrombin) to validate assay sensitivity and dynamic range.

    • Negative Control: Buffer + Substrate (no enzyme) to monitor background substrate hydrolysis.

    • Interference Control: Compound + Buffer + free AMC fluorophore (no enzyme) to detect compound auto-fluorescence or fluorescence quenching.

  • Reaction Initiation: Add 20 µL of the specific AMC-substrate (e.g., 50 µM final concentration).

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 360 nm, Emission: 460 nm) for 30 minutes. Calculate the initial velocity (V0) and derive the IC50 using a 4-parameter logistic fit.

Protocol B: TR-FRET Kinome Counter-Screening

Causality Check: Because 5-ATC is a known kinase hinge-binder, kinome profiling is mandatory. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because its delayed readout (typically 50-100 µs) completely bypasses the rapid auto-fluorescence inherent to thiophene rings.

  • Incubation: Incubate 5-ATC compounds with a panel of recombinant kinases, biotinylated substrate, and ATP. Crucial: ATP must be set at the apparent Km for each respective kinase to normalize competitive pressure across the panel.

  • Detection: Add Europium (Eu)-labeled anti-phospho antibodies and Streptavidin-APC.

  • Readout: Measure the TR-FRET emission ratio (665 nm / 615 nm). A reduction in the ratio indicates cross-reactivity. Validate hits using orthogonal surface plasmon resonance (SPR) to confirm direct binding kinetics.

Pathway Visualization & Workflow

The following workflow dictates how 5-ATC derivatives are systematically filtered to isolate highly selective candidates, ensuring that only compounds with a wide therapeutic window advance.

Workflow Synth Compound Synthesis (5-ATC Scaffold) Primary Primary Screening (Target: FXIa) Synth->Primary Selectivity Protease Selectivity Panel (FXa, FIIa, Kallikrein) Primary->Selectivity IC50 < 10 nM Kinome Kinome Profiling (TR-FRET ATP-comp) Primary->Kinome Scaffold Check Triage Triage Selectivity->Triage Pass Kinome->Triage Pass

Caption: Systematic cross-reactivity profiling workflow for 5-ATC derivatives in hit-to-lead triage.

References

  • Title: Factor XIa-Inhibiting Pyridobenzazepine and Pyridobenzazocine Derivatives (WO2016046157A1)
  • Title: Novel Compounds Useful for Bradykinin B1 Receptor Antagonism and Kinase Inhibition (US20070032475A1)
Comparative

A Head-to-Head Comparison of Synthetic Routes to 5-Aminothiophene-2-carboxylic Acid: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. 5-Aminothiophene-2-carboxylic acid is a valuable scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. 5-Aminothiophene-2-carboxylic acid is a valuable scaffold in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an in-depth, head-to-head comparison of three prominent synthetic routes to this important intermediate. The discussion delves into the mechanistic underpinnings, practical considerations, and experimental data for each pathway to inform your selection of the most suitable route for your research needs.

Introduction to the Synthetic Challenge

5-Aminothiophene-2-carboxylic acid and its esters are key intermediates in the synthesis of a range of biologically active compounds. The thiophene ring system is a well-regarded bioisostere for the benzene ring, and the 2-amino-5-carboxylic acid substitution pattern offers versatile handles for further chemical modification. The primary challenge in the synthesis of this molecule lies in achieving the desired substitution pattern efficiently and with high yields, while considering factors such as starting material availability, reaction conditions, and scalability. This guide will compare three distinct and widely recognized approaches:

  • Route 1: Reduction of a Nitro Precursor: A classical and reliable method involving the reduction of a 5-nitrothiophene-2-carboxylate ester.

  • Route 2: The Gewald Reaction: A powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.

  • Route 3: Palladium-Catalyzed Amination: A modern cross-coupling approach involving the amination of a 5-halothiophene-2-carboxylate ester.

Route 1: Reduction of 5-Nitrothiophene-2-carboxylate

This two-step approach begins with the nitration of a thiophene-2-carboxylate ester, followed by the reduction of the nitro group to the desired amine. This method is often favored for its predictability and the commercial availability of the starting materials.

Mechanistic Overview

The key transformation in this route is the reduction of the aromatic nitro group. This is typically achieved through catalytic hydrogenation, employing a noble metal catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are rapidly reduced to the final amine under the reaction conditions.

Experimental Data and Protocol

Table 1: Summary of the Reduction of Methyl 5-Nitrothiophene-2-carboxylate

ParameterValueReference
Starting MaterialMethyl 5-nitrothiophene-2-carboxylate[1]
Reagents10% Palladium on Carbon, Hydrogen Gas[1]
SolventEthanol or Ethyl Acetate[1]
TemperatureRoom Temperature[1]
Reaction Time2-12 hours[1]
Yield92-100%[1]
Detailed Experimental Protocol
  • Dissolution: In a round-bottom flask, dissolve methyl 5-nitrothiophene-2-carboxylate (1.0 eq) in ethanol (10-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% palladium on carbon (10% w/w of the starting material) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (1 atm). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield methyl 5-aminothiophene-2-carboxylate as a solid. The product is often of high purity and may not require further purification.

G cluster_0 Route 1: Nitro Reduction Thiophene-2-carboxylate Thiophene-2-carboxylate 5-Nitrothiophene-2-carboxylate 5-Nitrothiophene-2-carboxylate Thiophene-2-carboxylate->5-Nitrothiophene-2-carboxylate Nitration 5-Aminothiophene-2-carboxylate 5-Aminothiophene-2-carboxylate 5-Nitrothiophene-2-carboxylate->5-Aminothiophene-2-carboxylate Reduction (H2, Pd/C)

Caption: Synthetic pathway for Route 1.

Route 2: The Gewald Reaction

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, in the presence of a base.[2] This multi-component approach is highly convergent and can be adapted to produce a variety of substituted 2-aminothiophenes.

Mechanistic Overview

The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form an α,β-unsaturated nitrile.[2] Subsequently, elemental sulfur adds to the activated methylene group. The resulting intermediate then undergoes cyclization and tautomerization to afford the 2-aminothiophene product.[2]

Experimental Data and Protocol

Table 2: Representative Data for the Gewald Synthesis of a 2-Aminothiophene-3-carboxylate

ParameterValueReference
Starting MaterialsKetone/Aldehyde, α-Cyanoester, Elemental Sulfur[3][4]
BaseMorpholine or Diethylamine[3][4]
SolventEthanol or Methanol[3][4]
Temperature45-65 °C[5]
Reaction Time2-3 hours[4][5]
Yield52-85%[3][4]
Detailed Experimental Protocol (Adapted for Methyl 5-aminothiophene-2-carboxylate)
  • Reactant Mixture: To a round-bottom flask, add the appropriate aldehyde or a precursor (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Base Addition: With stirring, slowly add morpholine (1.5 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol.

G cluster_1 Route 2: Gewald Reaction Aldehyde/Ketone Aldehyde/Ketone 2-Aminothiophene-3-carboxylate 2-Aminothiophene-3-carboxylate Aldehyde/Ketone->2-Aminothiophene-3-carboxylate α-Cyanoester α-Cyanoester α-Cyanoester->2-Aminothiophene-3-carboxylate Sulfur Sulfur Sulfur->2-Aminothiophene-3-carboxylate Base Base Base->2-Aminothiophene-3-carboxylate

Caption: One-pot convergence of the Gewald reaction.

Route 3: Palladium-Catalyzed Amination of 5-Bromothiophene-2-carboxylate

This modern approach utilizes a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to form the C-N bond.[6] This method offers a direct way to introduce the amino group onto a pre-functionalized thiophene ring.

Mechanistic Overview

The catalytic cycle involves the oxidative addition of the 5-bromothiophene-2-carboxylate to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base, followed by reductive elimination, yields the desired 5-aminothiophene product and regenerates the Pd(0) catalyst.[6]

Experimental Data and Protocol

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterValueReference
Starting MaterialMethyl 5-bromothiophene-2-carboxylate[7]
Amine SourceAmmonia equivalent (e.g., benzophenone imine) or protected amine[6]
CatalystPd(OAc)₂ or Pd₂(dba)₃[8][9]
LigandXantphos or other bulky phosphine ligands[8][9]
BaseCs₂CO₃ or NaOtBu[8][9]
Solvent1,4-Dioxane or Toluene[8][9]
Temperature100-120 °C[8][9]
YieldModerate to high (substrate dependent)[8]
Detailed Experimental Protocol (Representative)
  • Reaction Setup: To an oven-dried Schlenk tube, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), an appropriate amine source (1.2 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (2-5 mol%), and Xantphos (4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Isolation: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

G cluster_2 Route 3: Buchwald-Hartwig Amination 5-Bromothiophene-2-carboxylate 5-Bromothiophene-2-carboxylate 5-Aminothiophene-2-carboxylate 5-Aminothiophene-2-carboxylate 5-Bromothiophene-2-carboxylate->5-Aminothiophene-2-carboxylate Amine, Pd catalyst, Ligand, Base

Sources

Safety & Regulatory Compliance

Safety

5-Aminothiophene-2-carboxylic acid proper disposal procedures

Operational Guide: Handling, Spill Response, and Disposal of 5-Aminothiophene-2-carboxylic Acid For researchers, lab managers, and drug development professionals, managing heterocyclic building blocks like 5-Aminothiophe...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling, Spill Response, and Disposal of 5-Aminothiophene-2-carboxylic Acid

For researchers, lab managers, and drug development professionals, managing heterocyclic building blocks like 5-Aminothiophene-2-carboxylic acid requires stringent safety and logistical oversight. Because this compound contains both a reactive amino group and a sulfur-rich thiophene ring, improper handling or disposal can lead to severe environmental contamination and respiratory hazards.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and terminal disposal of this chemical, ensuring your laboratory exceeds standard compliance while protecting personnel and the environment.

Chemical Profile and Hazard Causality

Before executing any operational plan, it is critical to understand the mechanistic reasons behind the safety protocols. 5-Aminothiophene-2-carboxylic acid is classified under several GHS hazard statements due to its specific functional groups[1].

Table 1: Quantitative Data and Hazard Profile

Property / ParameterSpecification
Chemical Name 5-Aminothiophene-2-carboxylic acid
CAS Number 204068-72-4
Molecular Formula C5H5NO2S
Physical State Solid (Powder)
Primary Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Combustion Byproducts SOx (Sulfur oxides), NOx (Nitrogen oxides), CO, CO2

Expertise & Experience Insight: The presence of the thiophene ring dictates our entire disposal strategy. When oxidized (burned), the sulfur atom in the ring converts into sulfur dioxide (SO₂) and sulfur trioxide (SO₃). Without proper interception, these gases react with atmospheric moisture to form sulfurous and sulfuric acid, leading to severe equipment corrosion and environmental toxicity. Therefore, standard incineration is insufficient; controlled incineration with flue gas scrubbing is a strict mechanistic requirement[2].

Operational Workflow: Spill Containment and Recovery

In the event of an accidental release, immediate containment is required to prevent the aerosolization of the irritating powder, which poses a direct inhalation risk (H335).

Step-by-Step Spill Response Protocol:

  • Evacuation and Ventilation: Immediately clear personnel from the immediate area. Ensure the laboratory's HVAC system or fume hood is operating at maximum exhaust capacity to mitigate airborne particulates.

  • PPE Donning: Responders must wear chemical-impermeable nitrile gloves, tightly sealed safety goggles, and a particulate respirator (N95 or P100) to prevent mucosal contact.

  • Dust-Free Containment: Do not dry sweep. Lightly moisten the spilled powder with a compatible inert solvent (e.g., a small amount of water) to suppress dust formation.

  • Collection: Use non-sparking tools (e.g., conductive silicone scoops) to collect the moistened material. Thiophene derivatives can accumulate static charge; avoiding sparks prevents secondary ignition risks.

  • Waste Segregation: Transfer the collected material into a clearly labeled, sealable High-Density Polyethylene (HDPE) container. Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides), as this can trigger an exothermic reaction.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water, collecting the rinsate for separate hazardous liquid waste disposal.

SpillResponse A Spill Detected (Solid Powder) B Don PPE & Ensure Ventilation A->B C Containment (Moisten to Avoid Dust) B->C D Collect with Non-Sparking Tools C->D E Transfer to Sealed Waste Container D->E F Surface Decontamination (Soap & Water) E->F

Workflow for the safe containment and recovery of 5-Aminothiophene-2-carboxylic acid spills.

Terminal Disposal Protocol: Controlled Incineration

Because of the sulfur and nitrogen content, 5-Aminothiophene-2-carboxylic acid cannot be disposed of in standard sanitary landfills or flushed down the drain[3]. The only scientifically sound and legally compliant method is removal to a licensed chemical destruction plant.

Step-by-Step Disposal Protocol:

  • Primary Packaging: Ensure the waste is housed in a tightly closed, chemically compatible container (HDPE or PTFE).

  • Labeling for Transport: Clearly label the container with "Hazardous Solid Waste: Contains Thiophene Derivatives (Yields SOx/NOx upon combustion)." This alerts the destruction facility to route the waste to the correct incinerator.

  • Facility Handoff: Transfer the waste to a certified hazardous waste vendor. Verify that their facility is equipped with a high-temperature rotary kiln incinerator.

  • Controlled Incineration: The material is subjected to temperatures exceeding 1000°C to ensure the complete thermal breakdown of the stable thiophene ring.

  • Flue Gas Scrubbing (The Critical Step): As the exhaust gases (containing SO₂ and NO₂) exit the combustion chamber, they must pass through an alkaline scrubber.

    • Mechanistic Action: The scrubber sprays a basic solution (typically Sodium Hydroxide, NaOH, or Calcium Hydroxide, Ca(OH)₂) into the gas stream. This alkaline spray reacts with the acidic SO₂ gas to form harmless, water-soluble salts (e.g., Sodium Sulfite/Sulfate), which are safely captured in the wastewater effluent rather than released into the atmosphere[2].

DisposalPathway W Segregated Solid Waste (Thiophene Derivative) X Licensed Chemical Destruction Plant W->X Y High-Temp Incineration (Generates SOx & NOx) X->Y Z Flue Gas Scrubbing (Alkaline Neutralization) Y->Z Final Safe Environmental Emission Z->Final

Disposal logic highlighting controlled incineration and mandatory flue gas scrubbing for SOx/NOx.

Empty Container Management

Contaminated packaging must be treated with the same rigor as the chemical itself to maintain a self-validating safety loop.

  • Triple Rinsing: Empty containers should be triply rinsed with a compatible solvent (e.g., a small volume of methanol or ethanol). The rinsate must be collected and disposed of as hazardous flammable liquid waste[2].

  • Puncturing: Once decontaminated, puncture the plastic containers to render them unusable for any other purpose.

  • Final Disposition: The punctured, rinsed containers can then be safely deposited in a sanitary landfill or recycled according to local institutional regulations[3].

References

Sources

Handling

Personal protective equipment for handling 5-Aminothiophene-2-carboxylic acid

Standard Operating Procedure & PPE Guide for Handling 5-Aminothiophene-2-carboxylic Acid 1. Executive Summary & Chemical Risk Profile Handling functionalized thiophene derivatives requires stringent safety protocols due...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide for Handling 5-Aminothiophene-2-carboxylic Acid

1. Executive Summary & Chemical Risk Profile Handling functionalized thiophene derivatives requires stringent safety protocols due to their biological activity and irritation potential. 5-Aminothiophene-2-carboxylic acid is a highly valuable building block in drug discovery and materials science. However, its powder form presents specific inhalation, dermal, and ocular risks. This guide provides a self-validating system for safe handling, grounded in mechanistic causality and established safety data.

Table 1: Quantitative Hazard Profile

ParameterSpecification
Chemical Name 5-Aminothiophene-2-carboxylic acid
CAS Number 204068-72-4
Physical State Solid (Crystalline Powder)
Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Key Precautionary Codes P261, P280, P304+P340, P305+P351+P338

2. Mechanistic Rationale for PPE Selection Laboratory safety protocols must be driven by chemical properties, not just compliance checklists. The hazards of 5-Aminothiophene-2-carboxylic acid stem from its bifunctional nature (an amino and a carboxylic acid group) attached to a lipophilic thiophene ring.

  • Dermal Protection (Nitrile Gloves & Lab Coat): The lipophilicity of the thiophene ring allows the molecule to interact with the stratum corneum, while the acidic moiety causes 1[1]. Standard nitrile gloves provide an excellent barrier against weak organic acids and prevent dermal absorption. Always double-glove when handling bulk powders.

  • Ocular Protection (Chemical Splash Goggles): As a powder, aerosolized particles can dissolve in the eye's tear film, causing localized pH drops and severe irritation. Standard safety glasses with side shields are insufficient; 2[2] (EN 166 or ANSI Z87.1) are required to block airborne dust.

  • Respiratory Protection & Engineering Controls: The primary inhalation risk is1[1]. A chemical fume hood is the primary engineering control. If handling bulk quantities outside a hood, a2[2] is mandatory to prevent inhalation of irritating particulates.

3. Visual Workflow: Operational Handling & Safety Logic The following diagram illustrates the critical path for safe handling, from initial risk assessment to final disposal.

G Start Risk Assessment (H302, H315, H319, H335) PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Pre-requisite Hood Engineering Control (Chemical Fume Hood) PPE->Hood Proceed to Weigh Weighing & Transfer (Minimize Dust) Hood->Weigh Conduct within Spill Spill Management (Wet Wipe / HEPA) Weigh->Spill If spill occurs Dispose Waste Disposal (Approved Facility) Weigh->Dispose Routine Cleanup Spill->Dispose Contain & Discard

Figure 1: Safety workflow and routing for handling 5-Aminothiophene-2-carboxylic acid.

4. Step-by-Step Operational Protocols

Protocol A: Safe Weighing and Transfer To prevent aerosolization and ensure experimental integrity, follow this sequence:

  • Preparation: Verify the chemical fume hood is operational (face velocity ≥ 100 fpm). Clear the workspace of incompatible materials (strong oxidizers).

  • PPE Verification: Don a flame-resistant lab coat, chemical splash goggles, and double nitrile gloves.

  • Static Mitigation: Use an anti-static weighing boat or statically neutralize the spatula. Unmitigated static charge can cause the fine powder to3[3].

  • Transfer: Use a clean, dry stainless steel spatula. Transfer the material slowly to minimize dust cloud formation.

  • Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel immediately after weighing. Seal the source container tightly.

Protocol B: Emergency Spill Management In the event of a powder spill outside the fume hood:

  • Evacuate: Step back and allow any airborne dust to settle.1[1].

  • Containment: Do NOT dry sweep, as this will aerosolize the irritant.

  • Collection: Gently cover the spill with damp paper towels to suppress dust, or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Sanitization: 2[2] to neutralize any residual acidity.

  • Disposal: Place all cleanup materials into a sealed, labeled hazardous waste bag.

5. Waste Disposal Plan Disposal must strictly align with environmental regulations for toxic and irritating organic compounds.

  • Solid Waste: Empty vials, contaminated gloves, and weighing boats must be placed in a solid hazardous waste container labeled "Toxic/Irritant Solid Waste - Thiophene Derivatives".

  • Aqueous Waste: Do not discharge into the municipal sewer. Solutions containing 5-Aminothiophene-2-carboxylic acid must be2[2].

  • Final Processing: Waste must be transferred to an approved,2[2].

References 1.[1] AB335354 | CAS 204068-72-4 – abcr Gute Chemie . Source: abcr.com. 1 2.[3] 5-Amino-thiophene-2-carboxylic acid methyl ester SDS, 14597-58-1 Safety Data Sheets - ECHEMI . Source: echemi.com. 3 3.[2] 12 - SAFETY DATA SHEET (Thiophene-2-carboxylic acid) . Source: fishersci.com. 2

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